molecular formula C10H8FNO3 B3089430 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid CAS No. 119322-47-3

4-(4-Fluoroanilino)-4-oxobut-2-enoic acid

Cat. No.: B3089430
CAS No.: 119322-47-3
M. Wt: 209.17 g/mol
InChI Key: NRDZVHHPNZDWRA-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluoroanilino)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C10H8FNO3 and its molecular weight is 209.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-4-(4-fluoroanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDZVHHPNZDWRA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60252-79-1
Record name 4'-Fluoromaleanilic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, a member of the N-substituted maleamic acid family. These compounds are valuable intermediates in organic synthesis, serving as precursors to maleimides which are widely used in bioconjugation and polymer chemistry. This document details a robust synthetic protocol, discusses the underlying reaction mechanism, and outlines a suite of analytical techniques for the thorough characterization of the title compound. The information presented herein is intended to equip researchers with the necessary knowledge to confidently synthesize and validate this important chemical entity.

Introduction: Significance and Applications

This compound, also known as N-(4-fluorophenyl)maleamic acid, belongs to a class of compounds that are intermediates in the synthesis of N-substituted maleimides. Maleimides are notable for their reactivity as dienophiles in Diels-Alder reactions and as Michael acceptors. This reactivity makes them valuable in the development of polymers and in bioconjugation, where they are used to link molecules to proteins. The broader class of N-substituted maleamic acids and their cyclized maleimide derivatives have been investigated for a range of biological activities, including antifungal and antibacterial properties. The introduction of a fluorine atom on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making this compound a compound of interest for further chemical and biological exploration.

Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between maleic anhydride and 4-fluoroaniline. This reaction is a straightforward and high-yielding method for the preparation of N-substituted maleamic acids.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-fluoroaniline on one of the carbonyl carbons of maleic anhydride. This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate which then collapses to yield the final maleamic acid product. The reaction is typically carried out under mild conditions and is considered highly atom-efficient.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of analogous N-aryl maleamic acids.[1][2][3]

Materials:

  • Maleic anhydride (Reagent grade)

  • 4-Fluoroaniline (Reagent grade)

  • Toluene (Anhydrous)

  • Ethanol (Reagent grade)

  • Hydrochloric acid (1 M)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

Synthesis_Workflow Start Dissolve Maleic Anhydride in Toluene Step1 Add 4-Fluoroaniline Solution Dropwise at Room Temperature Start->Step1 Step2 Stir for 1-2 hours Step1->Step2 Step3 Wash with Dilute HCl to Remove Unreacted Amine Step2->Step3 Step4 Wash with Water Step3->Step4 Step5 Filter the Crude Product Step4->Step5 Step6 Recrystallize from Ethanol Step5->Step6 Step7 Dry the Purified Product Step6->Step7 End Characterize the Final Product Step7->End

Caption: Experimental workflow for the synthesis of the target compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as toluene.

  • Addition of Amine: In a separate beaker, dissolve 4-fluoroaniline (1.0 equivalent) in the same solvent. Transfer this solution to a dropping funnel and add it dropwise to the stirred solution of maleic anhydride at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for 1-2 hours. The product will precipitate out of the solution as a solid.

  • Work-up: After the reaction is complete, filter the precipitate using a Büchner funnel. To remove any unreacted 4-fluoroaniline, wash the solid with a small amount of dilute hydrochloric acid.[2] Subsequently, wash the solid with deionized water to remove any remaining acid and maleic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[2]

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Rationale for Experimental Choices
  • Solvent: Toluene is a common solvent for this reaction as it readily dissolves the starting materials and allows for easy precipitation of the product.[2] Other solvents like acetic acid have also been used.[3]

  • Temperature: The reaction is typically conducted at room temperature as it is an exothermic process.[2] Controlling the temperature is important to prevent the formation of side products.

  • Purification: Washing with dilute acid is an effective way to remove the basic 4-fluoroaniline starting material.[2] Recrystallization is a standard and effective method for purifying solid organic compounds to obtain a high degree of purity.[2]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Physical Properties

A summary of the key physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 780-05-2
Molecular Formula C₁₀H₈FNO₃
Molecular Weight 209.17 g/mol
Melting Point 207-209 °C
Appearance White to off-white solid(Expected)
Spectroscopic Analysis

While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on the analysis of its structural analogue, N-phenylmaleamic acid, and general principles of spectroscopy.[4][5][6][7]

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons in the molecule.

  • Aromatic Protons: The protons on the 4-fluorophenyl ring will appear as a set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine substitution will cause splitting of the adjacent proton signals.

  • Olefinic Protons: The two protons on the carbon-carbon double bond of the maleamic acid backbone will appear as doublets in the region of δ 6.0-7.0 ppm, with a characteristic cis-coupling constant.

  • Amide Proton: The N-H proton of the amide group will appear as a broad singlet, typically in the downfield region (δ 9.0-11.0 ppm), and its chemical shift can be solvent-dependent.

  • Carboxylic Acid Proton: The O-H proton of the carboxylic acid group will also appear as a broad singlet, typically at a very downfield chemical shift (δ 10.0-13.0 ppm), and its position is also solvent-dependent.

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbons: The two carbonyl carbons (amide and carboxylic acid) are expected to resonate in the downfield region of the spectrum (typically δ 165-175 ppm).

  • Aromatic Carbons: The carbons of the 4-fluorophenyl ring will appear in the aromatic region (δ 115-140 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

  • Olefinic Carbons: The two carbons of the C=C double bond will appear in the region of δ 120-140 ppm.

3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

  • N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponds to the N-H stretching of the amide group.

  • C=O Stretch: Strong absorption bands in the region of 1650-1750 cm⁻¹ will be observed for the carbonyl stretching vibrations of the amide and carboxylic acid groups.

  • C=C Stretch: An absorption band around 1600-1650 cm⁻¹ is expected for the C=C double bond stretching vibration.

  • C-F Stretch: A strong absorption band in the region of 1000-1400 cm⁻¹ is characteristic of the C-F stretching vibration.

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (209.17 g/mol ) should be observed.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound, a valuable intermediate in organic and medicinal chemistry. The synthesis is straightforward, high-yielding, and proceeds under mild conditions. A comprehensive characterization workflow has also been outlined, providing researchers with the necessary tools to verify the identity and purity of the synthesized compound. The information presented here serves as a practical resource for scientists and professionals in the field of drug development and materials science.

References

  • Wojcieszak, R., et al. (2015). Recent developments in maleic acid synthesis from bio-based chemicals. Biotechnology for Biofuels, 8(1), 1-11. [Link]

  • Gowda, B. T., et al. (2009). N-(4-Methoxyphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3053. [Link]

  • Process for the purification of maleic acid.
  • Recent developments in maleic acid synthesis from bio-based chemicals. (2015). ResearchGate. [Link]

  • Bastin, L. D., & Wustholz, K. L. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 126-136. [Link]

  • Maleic acid anilide. PubChem. Accessed January 2, 2026. [Link]

  • Synthesis of N-arylmaleimides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. (2017). [Link]

  • N-Phenylmaleamic acid - Optional[1H NMR] - Spectrum. SpectraBase. Accessed January 2, 2026. [Link]

  • Process for the production of maleamic acids.
  • N-Phenylmaleamic acid. NIST WebBook. Accessed January 2, 2026. [Link]

  • Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst.
  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Taylor & Francis Online. Accessed January 2, 2026. [Link]

  • N-Phenylmaleamic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed January 2, 2026. [Link]

  • Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal, 26(48), 10834-10839. [Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 25(22), 5434. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, a derivative of maleanilic acid, represents a class of compounds with significant interest in medicinal chemistry and drug development.[1][2] Its structural features, including a carboxylic acid, an amide linkage, and an aromatic ring substituted with a fluorine atom, suggest a range of physicochemical properties that are critical to its behavior in biological systems. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for optimizing its formulation and potential therapeutic efficacy. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by established analytical methodologies.

Chemical Structure and Identification
  • IUPAC Name: this compound[3]

  • CAS Number: 60252-79-1[3][4][5]

  • Chemical Formula: C10H8FNO3[3]

  • Synonyms: 4-(4-Fluoroanilino)-4-keto-but-2-enoic acid, 4-(4-fluoroanilino)-4-oxo-but-2-enoic acid, 4-[(4-fluorophenyl)amino]-4-oxo-but-2-enoic acid[3]

Core Physicochemical Properties

The utility of a potential drug candidate is intrinsically linked to its physicochemical properties. These characteristics govern its interaction with biological membranes, solubility in physiological fluids, and stability.

Solubility

Solubility is a critical determinant of a drug's bioavailability. The presence of both a polar carboxylic acid group and a relatively nonpolar fluoroanilino moiety in this compound suggests a complex solubility profile.

Qualitative Solubility Profile:

SolventExpected SolubilityRationale
WaterSparingly soluble to insolubleThe polar carboxylic acid and amide groups may contribute to some aqueous solubility, but the larger, nonpolar aromatic ring is expected to limit it. Maleanilic acid, a related compound, is reported to have low water solubility (<0.1 g/100 mL).[6]
5% Sodium Bicarbonate (NaHCO3)SolubleAs a carboxylic acid, it is expected to react with a weak base like sodium bicarbonate to form a more soluble salt. This reaction is a classic test for carboxylic acids.[7][8]
5% Sodium Hydroxide (NaOH)SolubleThe compound should readily dissolve in a strong base like sodium hydroxide due to the formation of its sodium salt.[7]
5% Hydrochloric Acid (HCl)InsolubleThe presence of the acidic carboxylic acid and the electron-withdrawing fluoroanilino group makes the amide nitrogen non-basic, thus it is unlikely to be protonated and solubilized in dilute acid.[8]
Organic Solvents (e.g., Ethanol, DMSO)SolublePolar aprotic solvents like DMSO and polar protic solvents like ethanol are likely to dissolve the compound due to favorable intermolecular interactions. For instance, (Z)-4-Amino-4-oxobut-2-enoic acid is soluble in ethanol and DMSO.[9]
Experimental Protocol: Qualitative Solubility Determination [7][8]

This protocol outlines a systematic approach to determining the solubility of a compound in various aqueous and organic solvents.

  • Preparation: Add approximately 25 mg of powdered this compound to a series of clean, dry test tubes.

  • Solvent Addition: To each test tube, add 0.75 mL of the respective solvent (water, 5% NaHCO3, 5% NaOH, 5% HCl, ethanol, DMSO) in small portions.

  • Mixing: Vigorously shake or stir the mixture after each addition of solvent.

  • Observation: Record the compound as "soluble" or "insoluble" based on visual inspection. The absence of visible solid particles indicates solubility.

  • Confirmation for Basic Solutions: For the NaOH solution, to confirm dissolution, carefully add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate indicates that the water-soluble salt has been converted back to the less soluble parent compound.[7]

Caption: Workflow for Qualitative Solubility Testing.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[10]

Expected Melting Point:

Experimental Protocol: Capillary Melting Point Determination [12][13]

The capillary method is a standard and widely accepted technique for determining the melting point of a solid.[12]

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, crush any coarse crystals using a mortar and pestle.[12]

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the bottom of the tube on a hard surface to pack the sample tightly into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Initial Determination: Heat the sample rapidly to get an approximate melting point range. This saves time in subsequent, more precise measurements.[10]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slower rate (approximately 2°C per minute) as the temperature approaches the approximate melting point.

  • Observation and Recording: Record the temperature at which the first liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point). This range is the melting point of the compound.

  • Replicate Measurements: Perform at least two more careful determinations to ensure consistency and accuracy.

Caption: Protocol for Melting Point Determination.

Acidity Constant (pKa)

The pKa is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values. The carboxylic acid group in this compound is the primary acidic functional group.

Estimated pKa:

The pKa of a carboxylic acid is typically around 4-5.[14] For maleic acid, the first pKa (pKa1) is 1.90.[15] The electron-withdrawing nature of the fluoroanilino group may slightly increase the acidity of the carboxylic acid, leading to a pKa value in the range of 3.5 to 4.5.

Experimental Protocol: Potentiometric Titration for pKa Determination [16][17]

Potentiometric titration is a highly accurate method for determining the pKa of an acid.[16][17]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol if the compound has low aqueous solubility.[17] The concentration should be at least 10⁻⁴ M.[17]

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Dissolve Compound in Solvent B Add NaOH Titrant Incrementally A->B C Record pH after each addition B->C D Plot pH vs. Volume of NaOH E Identify Half-Equivalence Point D->E F pKa = pH at Half-Equivalence E->F

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons (likely in the 7-8 ppm region), the vinyl protons of the butenoic acid chain (around 6-7 ppm), and the amide proton (likely a broad singlet).[18][19][20]

  • ¹³C NMR: Resonances for the carbonyl carbons of the carboxylic acid and amide, the aromatic carbons (some showing C-F coupling), and the sp² carbons of the double bond.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretches of the carboxylic acid and amide (~1700 cm⁻¹ and ~1650 cm⁻¹, respectively), and C=C stretching (~1600 cm⁻¹).[18][19]

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C10H8FNO3).

Conclusion

The physicochemical properties of this compound, including its solubility, melting point, and pKa, are fundamental to its potential as a drug candidate. The methodologies outlined in this guide provide a robust framework for the experimental determination of these critical parameters. A thorough understanding of these properties is essential for researchers and scientists in the field of drug development to make informed decisions regarding lead optimization, formulation, and further preclinical and clinical evaluation.

References

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Melting Point Determination - thinkSRS.com. (n.d.).
  • Melting point determination. (n.d.).
  • Measuring the Melting Point - Westlab Canada. (2023, May 8).
  • How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. (2025, February 14).
  • Melting point determination - SSERC. (n.d.).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).
  • How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor. (n.d.).
  • Maleanilic Acid. (n.d.).
  • Buy Maleanilic acid, p-methyl- | 24870-11-9 - Smolecule. (2023, August 16).
  • Product information, this compound | P&S Chemicals. (n.d.).
  • 4-Anilino-4-oxobut-2-enoic acid | C10H9NO3 | CID 68389 - PubChem. (n.d.).
  • Maleic acid - Wikipedia. (n.d.).
  • NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. (2019, March 6).
  • This compound - Lab-Chemicals.Com. (n.d.).
  • (Z)-4-Amino-4-oxobut-2-enoic acid | Endogenous Metabolite | TargetMol. (n.d.).
  • 4-Amino-4-oxobut-2-enoic acid - Matrix Scientific. (n.d.).
  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10).
  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015, August 12).
  • This compound - XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.).

Sources

An In-depth Technical Guide to the Synthesis, Characterization, and Predicted Crystal Structure of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, a molecule of interest in medicinal chemistry and materials science. While an experimentally determined crystal structure is not publicly available, this document leverages data from closely related N-aryl maleamic acids to offer expert insights into its synthesis, characterization, and predicted solid-state architecture. The guide details a robust synthetic protocol, discusses expected spectroscopic signatures, and provides a thorough analysis of the probable molecular geometry, conformational preferences, and intermolecular interactions that govern its crystal packing. This predictive analysis serves as a valuable resource for researchers working with this compound, enabling a deeper understanding of its chemical behavior and informing strategies for its application in drug design and development.

Introduction: The Significance of N-Aryl Maleamic Acids

N-aryl maleamic acids, including the title compound this compound, represent a class of organic molecules with significant synthetic versatility and potential biological activity. These molecules feature a unique combination of a carboxylic acid and an amide functional group connected by a cis-alkene backbone. This arrangement provides a rich scaffold for chemical modification and imparts specific conformational and hydrogen-bonding capabilities.

The presence of the fluorine atom in the 4-position of the anilino moiety is of particular interest in drug development. Fluorine substitution can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, without drastically altering its steric profile.

Given the absence of a published crystal structure for this compound, this guide aims to provide a foundational understanding of its chemical and structural properties based on established principles and data from analogous compounds.

Synthesis and Purification

The synthesis of this compound is typically achieved through a straightforward and high-yielding nucleophilic acyl substitution reaction between maleic anhydride and 4-fluoroaniline.[1] This reaction is generally exothermic and proceeds readily under mild conditions.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.102 mol) of maleic anhydride in 100 mL of anhydrous diethyl ether. Stir at room temperature until all the solid has dissolved.

  • Addition of Aniline: Prepare a solution of 11.3 g (0.102 mol) of 4-fluoroaniline in 50 mL of anhydrous diethyl ether. Transfer this solution to an addition funnel.

  • Reaction: Add the 4-fluoroaniline solution dropwise to the stirred maleic anhydride solution over a period of 30 minutes. The reaction is exothermic, and a white precipitate will form.

  • Reaction Completion: After the addition is complete, continue stirring the suspension at room temperature for an additional 1 hour to ensure the reaction goes to completion.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Purification: Wash the collected solid with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to a constant weight.

The expected yield of this reaction is typically high, often exceeding 90%. The purity of the product can be assessed by melting point determination and spectroscopic methods.

Spectroscopic and Physicochemical Characterization

PropertyPredicted Value/Observation
Molecular Formula C₁₀H₈FNO₃[2]
Molecular Weight 209.17 g/mol
CAS Number 60252-79-1[2]
Appearance White to off-white solid
Melting Point Expected to be in the range of 150-200 °C, characteristic of N-aryl maleamic acids.
¹H NMR Expected signals for aromatic protons, the vinyl protons of the maleamic acid backbone, and the amide and carboxylic acid protons. The vinyl protons will likely appear as a pair of doublets with a coupling constant characteristic of a cis-alkene.
¹³C NMR Expected signals for the aromatic carbons, the vinyl carbons, and the carbonyl carbons of the amide and carboxylic acid groups.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amide), O-H stretching (carboxylic acid), C=O stretching (amide and carboxylic acid), and C=C stretching (alkene).
Mass Spectrometry The molecular ion peak (M+) is expected at m/z = 209.17.

Predicted Molecular and Crystal Structure

In the absence of experimental crystallographic data for this compound, we can infer its likely structural features by examining the crystal structures of closely related N-aryl maleamic acids.

Molecular Geometry and Conformation

The molecule is expected to adopt a relatively planar conformation, stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the amide carbonyl oxygen. This is a common feature in N-substituted maleamic acids.[3][4] The amide bond is predicted to be in the trans conformation. The dihedral angle between the phenyl ring and the maleamic acid moiety will be influenced by steric and electronic factors.

Diagram: Predicted Molecular Structure and Intramolecular Hydrogen Bonding

Caption: Predicted intramolecular hydrogen bond in this compound.

Crystal Packing and Intermolecular Interactions

The crystal packing is expected to be dominated by intermolecular hydrogen bonds. The most prominent interaction is likely to be the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules.[3] Additionally, the amide N-H group can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or sheets.

The fluorine atom can participate in weaker C-H···F hydrogen bonds, further stabilizing the crystal lattice. Pi-stacking interactions between the aromatic rings of adjacent molecules may also play a role in the overall packing arrangement.

Diagram: Predicted Intermolecular Hydrogen Bonding and Crystal Packing

Caption: Predicted hydrogen bonding motifs in the crystal lattice.

Potential Applications in Drug Development

The structural features of this compound make it an interesting candidate for applications in drug discovery. The maleamic acid moiety can act as a Michael acceptor, enabling covalent interactions with biological targets. The anilino portion can be modified to optimize binding to specific protein pockets. The fluorine substituent, as mentioned, can enhance pharmacokinetic properties.

Derivatives of N-aryl maleamic acids have been investigated for a range of biological activities, including as potential hypocholesterolemic agents. Further research into the biological profile of this specific compound is warranted.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a robust and scientifically grounded framework for understanding its key chemical and structural characteristics. The detailed synthetic protocol, predicted spectroscopic data, and in-depth analysis of its likely molecular conformation and crystal packing offer valuable insights for researchers. This predictive approach, based on the known structures of analogous compounds, serves as a powerful tool to guide future experimental work and to facilitate the rational design of new molecules with potential therapeutic applications.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Gowda, B. T., et al. (2011). N-(2,4,6-Trichlorophenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2149. Available at: [Link]

  • Thomas, K. A., et al. (2014). Unusual crystal structure of N-substituted maleamic acid - very strong effect of intramolecular hydrogen bonds. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 942–947. Available at: [Link]

  • P&S Chemicals. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid (CAS 119322-47-3). As a key intermediate in various synthetic pathways, unambiguous structural confirmation is paramount. This document outlines the theoretical basis for the spectral features, provides detailed experimental protocols for data acquisition, and presents an in-depth interpretation of the predicted spectra. The methodologies and analyses described herein are designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, establishing a benchmark for the characterization of this and structurally related molecules.

Introduction and Molecular Overview

This compound, also known as N-(4-fluorophenyl)maleamic acid, is a derivative of maleic acid. Its structure incorporates several key functional groups: a 4-fluorophenyl ring, a secondary amide, a cis-alkene, and a carboxylic acid. This unique combination dictates its chemical reactivity and makes spectroscopic analysis a rich source of structural information. Accurate interpretation of its NMR and mass spectra is essential for verifying its identity, assessing purity, and understanding its chemical behavior.

This guide will deconstruct the molecule's spectral signature, providing a predictive but robust framework for its analysis. By grounding our predictions in fundamental principles and data from analogous structures[1][2], we can establish a reliable analytical protocol.

Molecular Structure

The logical first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate the expected signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and identify functional groups with high confidence.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible protocol is critical for obtaining high-quality NMR data. The following procedure is recommended.[3]

  • Sample Preparation:

    • Accurately weigh 15-20 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve both the carboxylic acid and amide functionalities and to ensure that the acidic amide and carboxyl protons are observable.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow peak width on the residual solvent signal.

    • Set the sample temperature to 298 K.

  • ¹H NMR Acquisition:

    • Utilize a standard single-pulse experiment.

    • Set a pulse angle of 30° to 45°.

    • Use an acquisition time of ~3-4 seconds and a relaxation delay of 2 seconds.

    • Accumulate 16 scans to achieve an excellent signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a pulse angle of 30°.

    • Use a spectral width of ~220-240 ppm.

    • Accumulate 1024 scans to compensate for the low natural abundance of ¹³C.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Weigh Weigh Compound (15-20 mg) Dissolve Dissolve in DMSO-d6 (~0.7 mL) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert Lock Lock & Shim Insert->Lock Acquire_H1 Acquire 1H Spectrum (16 scans) Lock->Acquire_H1 Acquire_C13 Acquire 13C Spectrum (1024 scans) Acquire_H1->Acquire_C13 FT Fourier Transform Acquire_C13->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Analysis Structural Analysis Integrate->Analysis Final Spectrum

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show five distinct signals, with characteristic shifts and coupling patterns confirming the key structural motifs.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1H-COOH The carboxylic acid proton is highly deshielded and acidic, leading to a very broad signal at a far downfield shift.
~10.5Singlet1H-NH- The amide proton is also deshielded due to the adjacent carbonyl and aromatic ring. It appears as a sharp singlet in dry DMSO.
~7.70Triplet (apparent)2HAr-H (ortho to -NH)These protons are deshielded by the amide group and are coupled to the adjacent aromatic protons and the distant fluorine, appearing as a complex multiplet, often resembling a triplet or doublet of doublets.
~7.20Triplet (apparent)2HAr-H (ortho to -F)These protons are in a fluorine-rich environment. Their signal is a complex multiplet due to coupling with adjacent protons and the fluorine atom.
~6.45Doublet (J ≈ 12 Hz)1H=CH- (vinyl)One of the two alkene protons, coupled to its vinyl partner. The cis relationship results in a coupling constant (J) of approximately 12 Hz.
~6.30Doublet (J ≈ 12 Hz)1H=CH- (vinyl)The second alkene proton, showing the same cis coupling to its neighbor.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments and offers valuable insight into the electronic structure, particularly the influence of the fluorine atom.

Chemical Shift (δ, ppm)Multiplicity (¹⁹F coupled)AssignmentRationale
~166.5Singlet-COOH The carboxylic acid carbonyl carbon appears in the typical downfield region for this functional group.
~164.0Singlet-C=O (Amide)The amide carbonyl is slightly upfield from the acid carbonyl, consistent with established trends.
~159.0Doublet (¹JCF ≈ 245 Hz)C -FThe carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded by the electronegative fluorine atom.
~134.5SingletC -NHThe ipso-carbon of the aniline ring is shifted downfield by the attached nitrogen.
~132.0Singlet=CH- One of the two non-equivalent alkene carbons.
~131.5Singlet=CH- The second of the two non-equivalent alkene carbons.
~122.0Doublet (³JCF ≈ 8 Hz)CH (ortho to -NH)These aromatic carbons show a smaller three-bond coupling to the fluorine atom.
~115.5Doublet (²JCF ≈ 22 Hz)CH (ortho to -F)These aromatic carbons are adjacent to the C-F bond and exhibit a characteristic two-bond coupling constant.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial fragmentation data, which acts as a molecular fingerprint and corroborates the structure determined by NMR.

Experimental Protocol: MS Data Acquisition

Electrospray Ionization (ESI) is an ideal technique for this molecule due to the presence of the ionizable carboxylic acid group.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode.

  • Instrument Setup (Q-TOF or Orbitrap Mass Spectrometer):

    • Select ESI as the ionization source. Negative ion mode (ESI-) is preferred to deprotonate the carboxylic acid, but positive ion mode (ESI+) will also work by protonating the amide or carbonyl oxygen.

    • Set the capillary voltage to ~3.0-4.0 kV.

    • Set the source temperature to 100-120 °C and the desolvation gas (N₂) temperature to 250-350 °C.

    • Acquire data in full scan mode over a mass range of m/z 50-500.

  • Tandem MS (MS/MS) Acquisition:

    • For fragmentation analysis, perform a product ion scan on the determined parent ion (e.g., m/z 208.04 in negative mode).

    • Apply a normalized collision energy of 15-30 eV to induce fragmentation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) Stock Prepare Stock (1 mg/mL in MeOH) Dilute Dilute to 1-10 µg/mL Stock->Dilute Infuse Infuse Sample Dilute->Infuse Ionize Electrospray Ionization (-ve mode) Infuse->Ionize FullScan Acquire Full Scan (m/z 50-500) Ionize->FullScan MSMS Acquire MS/MS on Parent Ion FullScan->MSMS Analysis Structural Confirmation MSMS->Analysis Fragmentation Pattern

Caption: General workflow for Mass Spectrometry data acquisition via ESI-MS.

Predicted Mass Spectral Data

The analysis begins with identifying the molecular ion, which confirms the elemental composition.

  • Molecular Formula: C₁₀H₈FNO₃

  • Monoisotopic Mass: 209.0488 g/mol

  • Expected Ion (ESI-): [M-H]⁻ at m/z 208.0415

  • Expected Ion (ESI+): [M+H]⁺ at m/z 210.0560

Predicted Fragmentation Pathway (from [M-H]⁻):

Tandem MS (MS/MS) of the [M-H]⁻ ion at m/z 208.04 would yield fragments that reveal the connectivity of the molecule.

G parent [M-H]⁻ m/z 208.04 Structure: F-Ph-NH-CO-CH=CH-COO⁻ frag1 [M-H-H₂O]⁻ m/z 190.03 Loss of water parent:ion->frag1 - H₂O frag2 [M-H-CO₂]⁻ m/z 164.05 Loss of CO₂ parent:ion->frag2 - CO₂ frag3 [4-fluoroanilide]⁻ m/z 110.04 Amide bond cleavage parent:ion->frag3 Cleavage

Caption: Predicted ESI-MS/MS fragmentation pathway for the [M-H]⁻ ion.

  • Loss of CO₂ (m/z 164.05): The most characteristic fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (44.01 Da), resulting in a prominent fragment ion at m/z 164.05.

  • Loss of H₂O (m/z 190.03): A secondary pathway can involve the loss of a water molecule (18.01 Da), potentially through cyclization involving the amide proton and the carboxylate.

  • Amide Bond Cleavage (m/z 110.04): Cleavage of the robust amide C-N bond can lead to the formation of the 4-fluoroanilide anion at m/z 110.04.

Integrated Spectroscopic Analysis and Conclusion

The true power of spectroscopic characterization lies in the integration of multiple techniques. The NMR data provides a detailed map of the carbon-hydrogen framework, confirming the presence and connectivity of the fluorophenyl ring, the cis-alkene, the amide, and the carboxylic acid. The mass spectrometry data provides an orthogonal confirmation of the elemental formula via the high-resolution mass of the molecular ion. Furthermore, the fragmentation pattern observed in MS/MS directly corroborates the major functional group cleavages predicted from the structure elucidated by NMR.

Together, the predicted ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data form a self-validating system.[4] Any synthesized sample of this compound must conform to this complete set of spectral data to be considered structurally pure and correct. This guide provides the necessary framework and benchmark data for scientists to perform this critical validation with confidence.

References

  • Wiley-VCH (2007). Supporting Information. Retrieved from a general search for spectroscopic data.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • PubChem (n.d.). 4-Anilino-4-oxobut-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Shi, J.-F., et al. (n.d.). Supplementary Material 1H and 13C NMR Spectra. Retrieved from a general search for spectroscopic data.
  • PubChem (n.d.). Maleamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST/NIH/EPA (n.d.). N-Phenylmaleamic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem (n.d.). N-(4-Methoxyphenyl)maleamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Shiratori Pharmaceutical Co., Ltd. (n.d.). (E)-4-oxo-4-phenyl-but-2-enoic acid. Retrieved from [Link]

  • PubChem (n.d.). 4-Amino-2-fluorobut-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Fox, A., et al. (1999). Electrospray tandem mass spectrometry for analysis of native muramic acid in whole bacterial cell hydrolysates. PubMed. Retrieved from [Link]

  • ResearchGate (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

  • Heller, S. R., & Milne, G. W. A. (n.d.). EPA/NIH Mass Spectral Data Base. GovInfo. Retrieved from [Link]

Sources

biological activity of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid Derivatives

Abstract

Derivatives of 4-oxo-4-(arylamino)but-2-enoic acid, belonging to the maleanilic acid family, represent a class of compounds with a simple yet versatile chemical scaffold, demonstrating a wide spectrum of biological activities. The incorporation of a fluorine atom onto the anilino ring, specifically at the para-position to create the this compound backbone, is a strategic modification known to enhance metabolic stability and binding affinity in many drug candidates. This technical guide synthesizes the current understanding of these derivatives, focusing on their synthesis, established biological activities, and the methodologies employed for their evaluation. Particular emphasis is placed on their potent role as enzyme inhibitors, alongside emergent evidence of their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document serves as a comprehensive resource, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic promise of this chemical series.

Introduction to the 4-Oxo-4-(arylamino)but-2-enoic Acid Scaffold

The core structure of (Z)-4-oxo-4-(arylamino)but-2-enoic acid is characterized by a butenoic acid backbone linked to an aryl amine via an amide bond. This arrangement provides a unique combination of a carboxylic acid, a double bond, and an amide group, making it a reactive and versatile molecule for both chemical synthesis and biological interactions. These compounds are noted for their simple yet biologically active skeletons, which are utilized in both medicinal and polymer chemistry.[1] The introduction of a 4-fluoro-substituted aniline ring is a key design element. The fluorine atom's high electronegativity and small size can significantly alter the molecule's electronic properties, lipophilicity, and metabolic pathways, often leading to improved pharmacokinetic profiles and enhanced biological activity.

Synthesis and Characterization

The primary synthesis route for (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives is a straightforward and efficient condensation reaction. The process typically involves the reaction of an appropriate aniline derivative (in this case, 4-fluoroaniline) with maleic anhydride in a suitable solvent.

The rationale for this approach lies in the high reactivity of the anhydride ring towards nucleophilic attack by the amine. The reaction proceeds via the opening of the anhydride ring, forming the corresponding maleanilic acid derivative. The use of various solvents and reaction conditions can be optimized to improve yield and purity. Characterization of the final products is typically achieved using standard spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy to confirm the chemical structure.[1][2]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product & Purification cluster_analysis Characterization Maleic_Anhydride Maleic Anhydride Reaction_Vessel Condensation Reaction (e.g., in Acetone or DMF) Maleic_Anhydride->Reaction_Vessel 4_Fluoroaniline 4-Fluoroaniline 4_Fluoroaniline->Reaction_Vessel Crude_Product Crude Product Reaction_Vessel->Crude_Product Ring Opening Purification Recrystallization Crude_Product->Purification Final_Product This compound Purification->Final_Product Analysis ¹H-NMR, ¹³C-NMR, IR Spectroscopy Final_Product->Analysis

Caption: General synthesis workflow for this compound.

Key Biological Activities

While research specifically targeting the 4-fluoroanilino derivative is emerging, the broader class of 4-oxo-4-(arylamino)but-2-enoic acids has been evaluated for several biological activities. The insights from these related compounds provide a strong rationale for the therapeutic potential of the fluoro-substituted analog.

Potent Carbonic Anhydrase Inhibition

The most well-documented activity for this class of compounds is the inhibition of carbonic anhydrases (CAs). CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in numerous physiological processes.[1][2] Derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid have been shown to be potent inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II).[2]

Mechanism of Action: The inhibitory activity is attributed to the binding of the carboxylate group to the zinc ion within the enzyme's active site, while the rest of the molecule forms interactions with surrounding amino acid residues. The specific substitutions on the aromatic ring significantly influence the binding affinity. For instance, a derivative with a 3-nitroaniline group showed the most powerful inhibition against hCA I in one study.[1]

Quantitative Data: Studies on a series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have demonstrated strong inhibitory constants (Kᵢ) in the low nanomolar range against both hCA I and hCA II.[1][2]

Compound SeriesTarget EnzymeKᵢ Range (nM)Reference
(Z)-4-oxo-4-(arylamino)but-2-enoic acids (4a-4m)hCA I1.85 ± 0.58 to 5.04 ± 1.46[2]
(Z)-4-oxo-4-(arylamino)but-2-enoic acids (4a-4m)hCA II2.01 ± 0.52 to 2.94 ± 1.31[2]
Anticancer Potential

The anilino-scaffold is a well-established pharmacophore in oncology, most notably in the design of tyrosine kinase inhibitors like Gefitinib.[3] Several classes of compounds structurally related to this compound have demonstrated promising anticancer activity.

  • Anilinoquinazolines: This class of compounds, which shares the anilino moiety, has been extensively developed as EGFR inhibitors for cancer therapy.[3][4] The fluorine substitution is often a key feature in these drugs.

  • Phenylacetamide Derivatives: These compounds, which also feature an aromatic ring linked to an acid-derived functional group, have shown antiproliferative effects on various human cancer cell lines.[5]

  • General Cytotoxicity: In vitro evaluations of various anilino-based compounds have demonstrated cytotoxic activity against cancer cell lines such as A549 (lung), HepG2 (liver), and SH-SY5Y (neuroblastoma).[6]

The rationale for investigating this compound derivatives as anticancer agents is strong, given the proven success of the anilino and fluoro-phenyl motifs in oncology. The butenoic acid portion may confer novel mechanisms of action or selectivity profiles.

Antimicrobial and Anti-Biofilm Activity

Many 4-oxo acid derivatives possess bactericidal and fungicidal properties.[7] Phenolic compounds, which share some structural similarities, are also known for their potent antimicrobial and anti-biofilm activities against clinically relevant pathogens like Staphylococcus aureus.[8][9] The mechanism often involves the disruption of the microbial cell membrane or interference with genomic DNA.[9] Cinnamic acid and its derivatives, which contain a similar carbon backbone, have also shown significant antimicrobial and anti-biofilm activity.[8] This collective evidence suggests that this compound derivatives are viable candidates for development as novel antimicrobial agents.

Anti-inflammatory and Analgesic Activity

Structurally related compounds have demonstrated moderate to potent anti-inflammatory and analgesic activities.[10] For example, 4-aryl-2-arylamino-4-oxo-2-butenoic acid hetarylamides were found to have analgesic activity comparable to or exceeding that of reference drugs with low toxicity.[11] The mechanism of anti-inflammatory action may be linked to the inhibition of inflammatory mediators, a property seen in many carboxylic acid-containing compounds.

Methodologies and Experimental Protocols

To validate the biological activities of novel this compound derivatives, standardized and robust experimental protocols are essential.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity. It quantifies the ability of viable cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Causality of Experimental Choices:

  • Cell Lines: A panel of cancer cell lines (e.g., A549, HepG2, SH-SY5Y) is chosen to assess both the potency and selectivity of the compound.[6]

  • Seeding Density: Optimal seeding density ensures cells are in the logarithmic growth phase during the experiment, providing a reliable baseline for activity.

  • Concentration Gradient: A serial dilution of the test compound is used to determine the dose-response relationship and calculate the IC₅₀ (half-maximal inhibitory concentration).

  • Controls: Untreated cells serve as a negative control (100% viability), while a known cytotoxic agent (e.g., Doxorubicin) serves as a positive control to validate the assay's performance.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against compound concentration to determine the IC₅₀ value.

MTT_Assay_Workflow start Start seed_cells 1. Seed Cells (96-well plate, 24h incubation) start->seed_cells treat_cells 2. Add Compound (Serial dilutions, 48-72h incubation) seed_cells->treat_cells add_mtt 3. Add MTT Reagent (4h incubation) treat_cells->add_mtt solubilize 4. Solubilize Formazan (Add DMSO) add_mtt->solubilize Viable cells form purple crystals read_plate 5. Read Absorbance (570 nm) solubilize->read_plate analyze 6. Calculate IC₅₀ read_plate->analyze end_node End analyze->end_node

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality of Experimental Choices:

  • Broth Microdilution: This method is preferred for its efficiency in testing multiple compounds and concentrations simultaneously in a 96-well plate format.

  • Bacterial Inoculum: The inoculum is standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL) to ensure reproducibility.

  • Growth Medium: A standard medium like Mueller-Hinton Broth (MHB) is used to support bacterial growth and ensure consistent results.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing literature on structurally related compounds strongly supports its potential across multiple biological domains, particularly in enzyme inhibition and oncology. The presence of the 4-fluoroanilino moiety is a strategically sound design choice for enhancing drug-like properties.

Future research should focus on:

  • Systematic Evaluation: A comprehensive screening of this compound and its derivatives against a broad panel of cancer cell lines, microbial strains, and key enzymes (e.g., carbonic anhydrases, kinases).

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds to understand their anticancer and antimicrobial effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications to both the butenoic acid backbone and the anilino ring to optimize potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetics: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.

This guide provides a foundational understanding and a clear methodological framework for researchers to unlock the full therapeutic potential of this versatile chemical class.

References

  • Yu, C., et al. (2021). The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review. PubMed Central. [Link]

  • Akocak, S., et al. (2016). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Taylor & Francis Online. [Link]

  • Akocak, S., et al. (2016). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. PubMed. [Link]

  • Yu, C., et al. (2021). The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review. PubMed. [Link]

  • Krasnova, A. I., et al. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. ResearchGate. [Link]

  • Siwinska, W. D., et al. (2016). Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors. PubMed. [Link]

  • Maslivets, A. N., et al. (2018). Synthesis And Analgesic Activity Of 4-Aryl-2-Arylamino-4-OXO-2-Butenoic Acid Hetarylamides. ResearchGate. [Link]

  • Khan, A., et al. (2022). Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. PMC - NIH. [Link]

  • Request PDF. (n.d.). Synthesis and Biological Activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Anilino-4-oxobut-2-enoic acid. PubChem - NIH. [Link]

  • Pulina, N. A., et al. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. ResearchGate. [Link]

  • Lee, Y., et al. (2017). Antimicrobial Activity of Novel 4H-4-oxoquinolizine Compounds Against Extensively Drug-Resistant Acinetobacter Baumannii Strains. PubMed. [Link]

  • National Genomics Data Center. (2023). In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents. National Genomics Data Center (CNCB-NGDC). [Link]

  • Al-Omair, M. A., et al. (2024). Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. [Link]

  • Gorniak, I., et al. (2019). Future Antimicrobials: Natural and Functionalized Phenolics. MDPI. [Link]

  • Fiuza, S. M. (2023). Organic Compounds with Biological Activity. MDPI. [Link]

  • MDPI. (2024). Synthesis of 4,4′,4″-(((Benzene-1,2,3-triyltris(oxy))tris(2-oxoethane-2,1-diyl))tris(oxy))tris(2,3-dihydroxy-4-oxobutanoic Acid) and 4,4′,4″-. MDPI. [Link]

  • Wang, Y., et al. (2018). Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors. PubMed. [Link]

  • Uludag, M. O., et al. (2013). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. ResearchGate. [Link]

  • Malar, C. J., & Jeyanthi, G. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. [Link]

  • Pinto, C., et al. (2022). Preventing Microbial Infections with Natural Phenolic Compounds. MDPI. [Link]

  • Ali, I., et al. (2023). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. PMC - PubMed Central. [Link]

  • NIH. (2024). Anti-biofilm activities and antibiotic synergy of naturally occurring compounds against drug-resistant rapidly growing mycobacteria. NIH. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]

  • Liu, Y., et al. (2013). Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. PMC - NIH. [Link]

  • Li, J., et al. (2016). Synthesis and in vitro evaluation of 4-substituted furano[3,2-c] tetrahydroquinolines as potential anti-cancer agents. PubMed. [Link]

Sources

An In-depth Technical Guide to 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid: Synthesis, Characterization, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, a member of the maleanilic acid class of compounds. While specific research on this particular molecule is limited, this document synthesizes information from closely related analogs to present a detailed account of its probable synthesis, physicochemical properties, and potential biological activities. Drawing parallels from the broader family of N-aryl maleamic acids, we explore its likely role as a bioactive compound, with a focus on potential applications in oncology and immunology as an enzyme inhibitor. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Introduction: The Maleanilic Acid Scaffold in Drug Discovery

The maleanilic acid scaffold, characterized by a but-2-enoyl moiety linked to an aniline derivative, represents a versatile pharmacophore in medicinal chemistry. The reaction of anilines with maleic anhydride is a well-established synthetic route, yielding N-substituted maleanilic acids that can serve as precursors for maleimides, compounds of significant interest in biological and materials science[1]. These molecules are recognized for a range of biological activities, including applications as fungicides and in polymer chemistry[1]. The inherent reactivity and structural features of the maleanilic acid backbone make it an attractive starting point for the design of novel therapeutic agents. The introduction of a fluorine atom onto the aniline ring, as in the case of this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.

Synthesis and Characterization

The synthesis of this compound is predicated on the well-documented reaction between an aniline derivative and maleic anhydride[1][2]. This reaction is typically a straightforward nucleophilic acyl substitution.

Proposed Synthetic Protocol

Reaction: Acylation of 4-fluoroaniline with maleic anhydride.

Materials:

  • 4-fluoroaniline

  • Maleic anhydride

  • Anhydrous diethyl ether (or other suitable aprotic solvent such as acetone or chloroform)[1]

Procedure:

  • In a clean, dry round-bottom flask, dissolve maleic anhydride in a minimal amount of anhydrous diethyl ether with stirring.

  • In a separate flask, prepare a solution of 4-fluoroaniline in anhydrous diethyl ether.

  • Slowly add the 4-fluoroaniline solution dropwise to the stirred maleic anhydride solution at room temperature.

  • A precipitate is expected to form upon addition. Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound.

Causality of Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of maleic anhydride, which would lead to the formation of maleic acid and reduce the yield of the desired product.

  • Aprotic Solvent: Solvents like diethyl ether are chosen because they are unreactive towards the starting materials and the product, facilitating a clean reaction[1].

  • Room Temperature Reaction: The reaction is typically exothermic and proceeds readily at room temperature, avoiding the need for heating which could promote side reactions[1].

Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the vinyl protons of the maleic acid backbone, aromatic protons of the fluoroaniline ring, the amide proton, and the carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbons (amide and carboxylic acid), vinyl carbons, and the carbons of the aromatic ring.
FT-IR Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), C=C stretching (alkene), and C-F stretching.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₈FNO₃ (209.17 g/mol ).
Melting Point A sharp melting point would indicate the purity of the synthesized compound.

Postulated Biological Activity and Mechanism of Action

Hypothetical Target: Tyrosine Kinases

The presence of the anilino-oxo-butenoic acid moiety is reminiscent of scaffolds found in some tyrosine kinase inhibitors (TKIs)[4][5]. Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival[6]. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a key target for anti-cancer drug development[6].

Proposed Mechanism of Action: It is hypothesized that this compound could act as a competitive inhibitor at the ATP-binding site of a tyrosine kinase. The fluoroanilino group could engage in hydrogen bonding and hydrophobic interactions within the kinase domain, while the carboxylic acid moiety could form additional interactions, potentially leading to the inhibition of the enzyme's catalytic activity.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Tyrosine Kinase Receptor Tyrosine Kinase ATP ATP Receptor Tyrosine Kinase->ATP Binds Substrate_Protein Substrate_Protein ATP->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Activates Inhibitor 4-(4-Fluoroanilino)-4- oxobut-2-enoic acid Inhibitor->Receptor Tyrosine Kinase Blocks ATP Binding Growth_Factor Growth_Factor Growth_Factor->Receptor Tyrosine Kinase Binds

Sources

Introduction: Dissecting the Therapeutic Potential of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid

This compound is a fascinating molecule that, while not extensively studied, possesses a unique combination of structural motifs that suggest a significant potential for biological activity. Its architecture, featuring an α,β-unsaturated carbonyl system, an anilide linkage, and a fluorine-substituted aromatic ring, places it at the crossroads of several classes of pharmacologically active compounds. This guide will delve into the theoretical underpinnings of its mechanism of action, drawing upon established principles of medicinal chemistry and the known biological roles of its constituent chemical features. For researchers and drug development professionals, understanding the probable molecular interactions of this compound is the first step toward unlocking its therapeutic promise.

The core hypothesis of this guide is that this compound functions as a covalent modulator of specific protein targets . This proposed mechanism is predicated on the inherent reactivity of the α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor, and the modulatory influence of the 4-fluoroanilino group on target selectivity and pharmacokinetic properties.

A Hypothesized Mechanism of Action: Covalent Modification as the Linchpin

The biological activity of many compounds containing an α,β-unsaturated carbonyl system stems from their ability to act as Michael acceptors. This chemical property allows them to form covalent bonds with nucleophilic residues on proteins, most notably the thiol group of cysteine.[1][2] This irreversible or slowly reversible interaction can lead to the inhibition of enzymatic activity or the modulation of protein function.

The proposed mechanism of action for this compound can be broken down into two key components:

  • The "Warhead": The α,β-Unsaturated Carbonyl System : The electrophilic β-carbon of the butenoic acid chain is susceptible to nucleophilic attack by the sulfhydryl group of cysteine residues within the binding pockets of target proteins. This results in the formation of a stable covalent adduct, effectively "trapping" the protein in an inhibited or altered conformational state. The reactivity of this system can be tuned by the electronic properties of the rest of the molecule.[3]

  • The "Guidance System": The 4-Fluoroanilino Moiety : The anilide portion of the molecule, and specifically the 4-fluoroaniline ring, plays a crucial role in determining which proteins the "warhead" interacts with. This part of the molecule is responsible for the non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking) that guide the compound to the specific binding pockets of its target proteins. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[4][5] The presence of the fluorine atom can significantly alter the electronic properties of the aniline ring, potentially leading to more favorable interactions with the target protein and improved pharmacokinetic properties.[6][7]

A potential and well-characterized pathway that is often targeted by compounds with α,β-unsaturated carbonyls is the Nrf2-Keap1 signaling pathway . Keap1 is a cysteine-rich protein that sequesters the transcription factor Nrf2 in the cytoplasm. Covalent modification of specific cysteine residues on Keap1 by electrophiles like this compound can lead to the release of Nrf2, allowing it to translocate to the nucleus and activate the expression of a battery of antioxidant and cytoprotective genes.

Proposed_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Molecular Interaction cluster_2 Cellular Outcome Compound 4-(4-Fluoroanilino)-4- oxobut-2-enoic acid MichaelAddition Michael Addition (Covalent Bond Formation) Compound->MichaelAddition via α,β-unsaturated carbonyl NonCovalent Non-Covalent Binding (H-bonds, Hydrophobic) Compound->NonCovalent Guided by 4-Fluoroanilino moiety TargetProtein Target Protein (e.g., Keap1, Kinase) Cysteine Cysteine Residue (Nucleophilic Thiol) TargetProtein->Cysteine Cysteine->MichaelAddition Nucleophilic Attack AlteredFunction Altered Protein Function (e.g., Inhibition, Activation) MichaelAddition->AlteredFunction Results in NonCovalent->TargetProtein SignalingCascade Modulation of Signaling Cascade (e.g., Nrf2 activation) AlteredFunction->SignalingCascade BiologicalResponse Biological Response (e.g., Anti-inflammatory, Anticancer) SignalingCascade->BiologicalResponse

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols for Elucidating the Mechanism of Action

To validate the hypothesized mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a roadmap for researchers to investigate the molecular interactions of this compound.

Protocol 1: Cysteine Reactivity Assay

This assay aims to confirm the potential of the compound to act as a Michael acceptor by measuring its reactivity with a model thiol-containing molecule, such as N-acetyl-L-cysteine.

Objective: To quantify the rate of covalent adduction with a model thiol.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of N-acetyl-L-cysteine in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add the N-acetyl-L-cysteine solution.

    • Add the test compound at various concentrations.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for different time points.

    • At each time point, add the DTNB solution to the wells. DTNB reacts with free thiols to produce a yellow-colored product.

    • Measure the absorbance at 412 nm using a plate reader.

  • Data Analysis:

    • The decrease in absorbance over time, relative to a vehicle control, indicates the consumption of free thiols and thus the reactivity of the compound.

    • Calculate the second-order rate constant for the reaction.

Protocol 2: Kinase Inhibition Assay

Given that many kinase inhibitors possess an anilide moiety and some act via covalent mechanisms, assessing the inhibitory potential of the compound against a panel of kinases is a logical step.

Objective: To determine if the compound inhibits the activity of specific protein kinases.

Methodology:

  • Reagent Preparation:

    • Select a panel of relevant kinases (e.g., those involved in inflammatory or cancer signaling pathways).

    • Prepare assay buffers, ATP, and substrate peptides specific to each kinase.

    • Prepare a stock solution of the test compound in DMSO.

  • Assay Procedure (Example using a luminescence-based assay):

    • In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate peptide.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified period (e.g., 60 minutes).

    • Add a detection reagent that measures the amount of ATP remaining in the well (luminescence is inversely proportional to kinase activity).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Protocol 3: Nrf2 Activation Cell-Based Assay

This assay will determine if the compound can induce the Nrf2 antioxidant response pathway in a cellular context.

Objective: To measure the activation of the Nrf2 pathway in living cells.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or a relevant cancer cell line).

    • Transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of an Antioxidant Response Element (ARE) promoter. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with the test compound at various concentrations for a specified period (e.g., 18-24 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the fold induction of luciferase activity (relative to vehicle-treated cells) against the compound concentration.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response).

Experimental_Workflow Start Hypothesized Mechanism: Covalent Modulation Assay1 Protocol 1: Cysteine Reactivity Assay Start->Assay1 Assay2 Protocol 2: Kinase Inhibition Assay Start->Assay2 Assay3 Protocol 3: Nrf2 Activation Assay Start->Assay3 Result1 Quantify Michael Acceptor Potential Assay1->Result1 Result2 Determine IC50 values for specific kinases Assay2->Result2 Result3 Determine EC50 for Nrf2 pathway activation Assay3->Result3 Interpretation Data Interpretation and Mechanism Validation Result1->Interpretation Result2->Interpretation Result3->Interpretation

Figure 2: A logical workflow for the experimental validation of the proposed mechanism of action.

Illustrative Data Presentation

As this compound is a compound with a hypothesized mechanism of action, the following table presents hypothetical data that could be generated from the experiments described above. This serves as an example of how to structure and present the findings for clear interpretation.

Assay TypeTarget/SystemParameterHypothetical ValueInterpretation
Cysteine Reactivity AssayN-acetyl-L-cysteineRate Constant (k)0.05 M⁻¹s⁻¹Moderate reactivity, suggesting it is a potential covalent modifier but not indiscriminately reactive.
Kinase Inhibition AssayKinase X (e.g., a MAPK)IC500.5 µMPotent inhibition of a specific kinase, suggesting it may be a primary target.
Kinase Inhibition AssayKinase Y (unrelated)IC50> 50 µMSelective for Kinase X over Kinase Y.
Nrf2 Activation AssayARE-Luciferase ReporterEC502.5 µMPotent activation of the Nrf2 pathway, consistent with covalent modification of Keap1.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet available, a strong hypothesis can be formulated based on its chemical structure. The presence of an α,β-unsaturated carbonyl system strongly suggests a mechanism involving covalent modification of target proteins via Michael addition. The 4-fluoroanilino moiety likely plays a critical role in directing the molecule to specific protein targets and fine-tuning its pharmacological properties.

The experimental protocols outlined in this guide provide a clear path forward for researchers to test this hypothesis. By systematically evaluating its reactivity with thiols, its inhibitory effects on relevant enzymes such as kinases, and its ability to modulate cellular signaling pathways like the Nrf2 response, the scientific community can begin to unravel the therapeutic potential of this intriguing molecule. The insights gained from such studies will be invaluable for the future design and development of novel therapeutics based on this chemical scaffold.

References

  • Lattmann, E., Dunn, S., Niamsanit, S., & Sattayasai, N. (2010). The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. ChemMedChem, 5(3), 351-356. [Link]

  • Sun, H., Tawa, G., & Wallqvist, A. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(8), 1332-1339. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. [Link]

  • Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128. [Link]

  • MDPI. Special Issue : Natural Products with α,β-Unsaturated Carbonyl Units and Their Synthetic Derivatives: Recent Advances and Future Perspectives. [Link]

  • Quantum Pioneer. The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. [Link]

  • Iqbal, Z., & Yousuf, S. (2024). Synthesis Of Α,Β-Unsaturated Carbonyl Compound And Their Pharmacological Activities. Journal of Population Therapeutics and Clinical Pharmacology, 31(4), 132-145. [Link]

  • Study.com. What is the mechanism for the reaction of aniline and maleic anhydride to form maleanilic acid? [Link]

  • Request PDF. Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds. [Link]

  • El-Sayed, M. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2014). Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents. Archiv der Pharmazie, 347(11), 806-814. [Link]

  • Muheyuddeen, G., Ahmad, I., & Husain, A. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Neuroquantology, 20(11), 7040-7055. [Link]

  • ResearchGate. [Anilides with analgesic and antipyretic activity]. [Link]

  • ResearchGate. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. [Link]

  • Study.com. The reaction mechanism for the conversion of maleanilic acid to N-phenylmaleimide (24B) proceeds... [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001-2011). Chemical Reviews, 108(8), 3205-3226. [Link]

  • Wang, Y., & Guo, H. (2016). The Decarboxylation of α,β-Unsaturated Acid Catalyzed by Prenylated FMN-Dependent Ferulic Acid Decarboxylase and the Enzyme Inhibition. The Journal of Physical Chemistry B, 120(42), 10877-10884. [Link]

  • Pharmacy 180. Anilides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-127. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 444266, Maleic Acid. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-212. [Link]

  • ResearchGate. Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. [Link]

  • Jarboe, L. R., Royce, L. A., & Liu, P. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4, 272. [Link]

  • DrugFuture. Maleanilic Acid. [Link]

  • Sawaengsri, T., Rungnim, C., & Namuangruk, S. (2022). Kinetics and thermodynamics of enzymatic decarboxylation of a,b-unsaturated acid: a theoretical study. Physical Chemistry Chemical Physics, 24(19), 11843-11853. [Link]

  • YouTube. Mechanism of Maleic Acid and Phosphorus Pentachloride (PCl5). [Link]

  • Finnigan, W., et al. (2017). Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry. ChemCatChem, 9(5), 789-798. [Link]

  • Zeng, Z., et al. (2016). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3 H)-quinazolinone. Journal of Pesticide Science, 41(4), 171-174. [Link]

  • Asati, V., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(2), 102-114. [Link]

  • Dzoyem, J. P., McGaw, L. J., & Eloff, J. N. (2014). Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities. BioMed Research International, 2014, 630239. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the in silico analysis of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, a small molecule with potential pharmacological relevance. The narrative moves beyond a simple recitation of steps to explain the scientific rationale behind key decisions in the computational workflow. We will cover target selection, ligand and receptor preparation, molecular docking, and the critical analysis of results. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular modeling techniques to investigate the interaction of small molecules with protein targets. The protocols described herein are designed to be self-validating and are grounded in established scientific literature and best practices.

Introduction and Rationale

The convergence of computational power and molecular biology has established in silico modeling as an indispensable pillar of modern drug discovery.[1][2] These methods allow for the rapid, cost-effective screening of vast chemical libraries and provide profound insights into the atomic-level interactions that govern molecular recognition.[3][4] The subject of this guide, this compound (Chemical Formula: C₁₀H₈FNO₃), belongs to a class of compounds that, based on structural homology to known pharmacophores, warrants investigation as a potential modulator of protein function.[5]

The anilino- and oxobutenoic acid moieties are present in numerous compounds with demonstrated biological activity. Specifically, the broader quinazoline and anilino-quinazoline scaffolds are renowned for their role as protein kinase inhibitors.[6][7][8][9] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] Therefore, investigating the interaction of our lead compound with relevant kinase targets is a scientifically sound starting point.

This guide will use a structure-based drug design approach, focusing on molecular docking to predict the binding conformation and affinity of our compound against selected protein kinase targets.[10]

The Computational Drug Discovery Workflow

A successful in silico study follows a logical progression of carefully executed steps. Each stage builds upon the last, from initial data preparation to the final interpretation of complex interactions. The causality is critical; for instance, improper energy minimization of the ligand will lead to inaccurate docking scores, rendering the entire simulation meaningless.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis A Target Identification (e.g., EGFR, VEGFR2) C Receptor Preparation (PDB Cleanup, H+ Addition) A->C B Ligand Preparation (2D to 3D, Energy Minimization) E Molecular Docking (AutoDock Vina) B->E D Define Binding Site (Grid Box Generation) C->D D->E F Pose & Score Analysis (Binding Affinity) E->F G Interaction Visualization (3D) (PyMOL) F->G H Interaction Mapping (2D) (LigPlot+) F->H I Hypothesis Generation G->I H->I G cluster_0 Inputs cluster_1 Outputs Receptor Receptor (protein.pdbqt) Vina AutoDock Vina Docking Engine Receptor->Vina Ligand Ligand (ligand.pdbqt) Ligand->Vina Config Configuration File (conf.txt) Config->Vina Poses Predicted Poses (output_poses.pdbqt) Vina->Poses Log Log File (output_log.txt) - Binding Affinities - RMSD values Vina->Log

Caption: Input and output components for an AutoDock Vina simulation.

  • Define the Binding Site (Grid Box): The docking algorithm needs to know where to search for a binding site. We define a 3D box centered on the active site.

    • In AutoDock Tools, with protein.pdbqt loaded, go to Grid -> Grid Box.

    • Adjust the center and dimensions of the box to encompass the entire ATP-binding pocket. A good starting point is to center the box on the co-crystallized ligand from the original PDB file. For 2GS6, this is near the hinge region. A typical size is 25 x 25 x 25 angstroms.

    • Record the coordinates for the center (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).

  • Create the Configuration File: Create a text file named conf.txt with the following content, substituting your file names and grid parameters:

    • Trustworthiness: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases computational time but provides a more reliable result. num_modes specifies how many binding poses to generate.

  • Run the Docking Simulation: Open a terminal or command prompt in your working directory and execute Vina:

Analysis and Visualization of Results

Raw output data is meaningless without careful analysis and interpretation. The goal is to translate docking scores and coordinates into a plausible biochemical interaction model. [11][12]

Interpreting the Log File

The output_log.txt file contains a table of the generated binding poses, ranked by their predicted binding affinity.

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-8.50.0000.000
2-8.21.8522.431
3-8.12.1053.579
............
  • Binding Affinity: This score is an estimation of the binding free energy. More negative values indicate stronger, more favorable binding. A value below -6.0 kcal/mol is generally considered a promising starting point.

  • RMSD: Root Mean Square Deviation values compare the atomic coordinates between different poses. A low RMSD between the top poses suggests they have converged to a similar, stable binding mode.

3D Visualization with PyMOL

Visual inspection is non-negotiable for validating a docking pose. [13]

  • Load Structures: Open PyMOL and load protein.pdbqt and output_poses.pdbqt.

  • Visualize:

    • Display the protein as a cartoon or surface.

    • Display the top-ranked ligand pose (mode 1) as sticks.

    • Zoom in on the active site.

  • Analyze Interactions:

    • Identify key amino acid residues in the binding pocket that are close to the ligand.

    • Use the find command with the polar contacts option to highlight potential hydrogen bonds.

    • Look for hydrophobic interactions (e.g., the fluoro-phenyl group of the ligand sitting in a greasy pocket).

    • Self-Validation: Does the pose make chemical sense? Are hydrogen bond donors facing acceptors? Is there steric clash? Answering these questions is key to trusting the result.

2D Interaction Mapping with LigPlot+

LigPlot+ provides clear, 2D schematic diagrams of protein-ligand interactions, which are excellent for publications and reports. [14][15][16]

  • Generate Interaction Map:

    • Open LigPlot+.

    • Load the PDB file of your protein-ligand complex (you may need to combine the protein.pdbqt and the desired pose from output_poses.pdbqt into a single PDB file).

    • Run the program.

  • Interpret the Diagram:

    • The output will show the ligand and all interacting protein residues within a certain radius.

    • Hydrogen bonds are typically shown as dashed lines between atoms.

    • Hydrophobic contacts are represented by arcs or "eyelash" symbols pointing from protein residues to ligand atoms.

This 2D map provides a quantitative and qualitative summary of the non-covalent forces stabilizing the predicted protein-ligand complex.

Conclusion

This guide has outlined a robust and scientifically grounded workflow for the in silico modeling and molecular docking of this compound. By following these protocols—from reasoned target selection to meticulous results analysis—researchers can generate credible hypotheses about the compound's potential biological activity. It is crucial to remember that in silico results are predictions. They are powerful tools for prioritizing compounds and guiding experimental design, but they must ultimately be validated through in vitro and in vivo assays. The methodologies and rationale presented here provide a solid foundation for the first, critical steps in that discovery pipeline.

References

  • Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery. Journal of Chemical Information and Modeling, 51(10), 2778-2786. Available at: [Link]

  • Zhang, X., Gureasko, J., Shen, K., Cole, P. A., & Kuriyan, J. (2006). An allosteric mechanism for activation of the kinase domain of epidermal growth factor receptor. Cell, 125(6), 1137-1149. PDB ID: 2GS6. Available at: [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(8), 3891-3898. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3049. Available at: [Link]

  • Singh, M., & Kumar, A. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Heterocyclic Chemistry, 2023, 8856317. Available at: [Link]

  • RCSB Protein Data Bank. (2022). Crystal structure of apo EGFR kinase domain. PDB ID: 7SI1. Available at: [Link]

  • RCSB Protein Data Bank. (2007). Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. PDB ID: 2J5F. Available at: [Link]

  • Scripps Research. (2020). AutoDock Vina Tutorial. Available at: [Link]

  • RCSB Protein Data Bank. (2017). Crystal structure of the EGFR kinase domain in complex with inhibitor. PDB ID: 5UGB. Available at: [Link]

  • RCSB Protein Data Bank. (2012). Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. PDB ID: 3VHK. Available at: [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. Available at: [Link]

  • Al-Suhaimi, E. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 853. Available at: [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Available at: [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]

  • RCSB Protein Data Bank. (2008). Structure of VEGFR2 kinase domain in complex with BIBF1120. PDB ID: 3C7Q. Available at: [Link]

  • ResearchGate. (n.d.). The crystal structure of EGFR kinase domain (PDB ID: 1M17). Available at: [Link]

  • Jahangiri, F. H. (2020). How to install and use Ligplot plus for receptor ligand interactions. YouTube. Available at: [Link]

  • Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available at: [Link]

  • Carlucci, M., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European journal of medicinal chemistry, 66, 494-507. Available at: [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Available at: [Link]

  • RCSB Protein Data Bank. (2007). Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. PDB ID: 2QU6. Available at: [Link]

  • ResearchGate. (n.d.). Crystallographic structure of VEGFR2 kinase domain complex with a potent inhibitor (PDB ID: 3EWH). Available at: [Link]

  • Bioinformatics Review. (2024). Video Tutorial: Autodock Vina Result Analysis with PyMol. Available at: [Link]

  • RCSB Protein Data Bank. (2020). Crystal structure of the KDR (VEGFR2) kinase domain in complex with a type-II inhibitor. PDB ID: 6XVK. Available at: [Link]

  • Bioinformatics Insights. (2024). How to Generate 2D and 3D Protein Interaction Images Professionally? YouTube. Available at: [Link]

  • Bioinformatics Review. (2023). [Tutorial] Performing docking using DockingPie plugin in PyMOL. Available at: [Link]

  • Dr. M. Zia-ur-Rehman. (2022). LIGPLOT for protein-ligand interactions. YouTube. Available at: [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. Available at: [Link]

  • Shulga, O., & Kufareva, I. (2020). Developing a Kinase-Specific Target Selection Method Using a Structure-Based Machine Learning Approach. Pharmaceuticals, 13(12), 446. Available at: [Link]

  • Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1996). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein engineering, design & selection, 8(2), 127-134. Available at: [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87. Available at: [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Available at: [Link]

  • Bioinformatics online. (2020). Molecular docking for Beginners. YouTube. Available at: [Link]

  • Morris, G. M., & Lim-Wilby, M. (2008). Molecular docking. Methods in molecular biology, 443, 365-382. Available at: [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 14(5), e1006152. Available at: [Link]

  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial. Available at: [Link]

  • YMER. (n.d.). In Silico Methods: A Comprehensive Guide for Beginners. Available at: [Link]

  • Huang, S. Y., & Zou, X. (2007). Rapid identification of inhibitors and prediction of ligand selectivity for multiple proteins: application to protein kinases. Journal of medicinal chemistry, 50(12), 2647-2654. Available at: [Link]

  • Virtual Drug Design Simulations. (2023). Tutorial 1 : A beginner's guide to in-silico drug discovery. YouTube. Available at: [Link]

  • P&S Chemicals. (n.d.). This compound. Available at: [Link]

  • Ashok Kumar BioIT. (2025). Molecular Dynamics Simulation of Small Molecules using UCSF Chimera. YouTube. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Bromo-2-fluoroanilino)-4-oxobut-2-enoate. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). A guide to in silico drug design. Expert opinion on drug discovery, 14(11), 1089-1108. Available at: [Link]

  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC advances, 12(34), 22005-22023. Available at: [Link]

  • Muzzammel Rehman. (2022). Molecular Dynamics Simulation small molecule. YouTube. Available at: [Link]

  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(34), 22005-22023. Available at: [Link]

Sources

Whitepaper: A Strategic Roadmap for Target Identification and Validation of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core. Researchers, scientists, and drug development professionals. As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Do not just list steps; explain the causality behind experimental choices. Every protocol described must be a self-validating system. In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. Summarize all quantitative data into clearly structured tables for easy comparison. Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Max Width: 760px. Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

Mechanistic Hypothesis: The Covalent Advantage

The core of 4-(4-fluoroanilino)-4-oxobut-2-enoic acid's therapeutic potential lies in its electrophilic α,β-unsaturated carbonyl moiety. This functional group is a well-known Michael acceptor, capable of forming a stable covalent bond with nucleophilic amino acid residues on proteins. The most common targets for such reactions are the thiol groups of cysteine residues, which are highly nucleophilic at physiological pH. Other potential, though less frequent, targets include lysine, histidine, and tyrosine residues.

This covalent mechanism of action offers several distinct advantages over traditional non-covalent inhibition:

  • Prolonged Duration of Action: By forming a stable bond, the inhibitory effect can persist long after the unbound compound has been cleared from circulation, potentially leading to less frequent dosing regimens.

  • High Potency: The irreversible nature of the interaction can lead to high functional potency, as the target protein is permanently inactivated.

  • Overcoming Resistance: Covalent inhibitors can be effective against drug-resistant targets where mutations have reduced the binding affinity of non-covalent drugs.

The 4-fluoroanilino group plays a crucial role in directing the molecule to specific protein binding pockets through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) prior to the covalent reaction. This initial reversible binding step is critical for selectivity; the molecule must first "find" the right target before the irreversible covalent bond is formed.

Compound 4-(4-Fluoroanilino)-4- oxobut-2-enoic acid ReversibleComplex Reversible E-S Complex (Non-covalent binding) Compound->ReversibleComplex Step 1: Recognition & Affinity Binding TargetProtein Target Protein (with nucleophilic Cys) TargetProtein->ReversibleComplex CovalentComplex Irreversible Covalent Adduct (Target Inactivation) ReversibleComplex->CovalentComplex Step 2: Michael Addition (Covalent Bond Formation)

Figure 1: Two-step mechanism of covalent inhibition.

Phase 1: Unbiased Target Discovery

Without prior knowledge of the compound's biological activity, an unbiased, proteome-wide approach is essential to identify potential targets. The primary goal is to cast a wide net and identify any proteins that physically interact with the molecule in a complex biological sample, such as a cell lysate.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic strategy to identify enzyme classes based on their reactivity with a probe. For our compound, a "tagged" version would be synthesized. This involves adding a reporter tag, such as biotin or an alkyne group (for click chemistry), to a position on the molecule that does not interfere with its binding to target proteins.

Proteome Cell Lysate (Complex Proteome) Incubation Incubation: Probe Covalently Binds Targets Proteome->Incubation Probe Tagged Covalent Probe (e.g., Biotinylated Compound) Probe->Incubation Enrichment Streptavidin Affinity Chromatography (Enrichment) Incubation->Enrichment Analysis On-Bead Digestion & LC-MS/MS Analysis Enrichment->Analysis Hits Identification of Potential Target Proteins Analysis->Hits

Figure 2: Workflow for Activity-Based Protein Profiling (ABPP).

Experimental Protocol: ABPP for Target Identification

  • Probe Synthesis: Synthesize an alkyne-tagged version of this compound. The alkyne should be placed on the aniline ring, distal to the reactive Michael acceptor.

  • Proteome Preparation: Prepare fresh cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are suspected).

  • Labeling: Incubate the cell lysate with the alkyne-tagged probe at varying concentrations (e.g., 1, 10, 50 µM) for 1 hour at 37°C. Include a DMSO vehicle control.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter tag to the probe-labeled proteins.

  • Enrichment: Use streptavidin-coated magnetic beads to pull down the biotinylated protein complexes. Wash extensively to remove non-specifically bound proteins.

  • Proteomics:

    • Perform on-bead tryptic digestion of the captured proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated samples compared to the DMSO control. These are the primary target candidates.

Competitive Profiling

To increase confidence in the identified hits, a competitive ABPP experiment is crucial. In this setup, the cell lysate is pre-incubated with an excess of the original, untagged "parent" compound before adding the tagged probe.

  • Rationale: The parent compound will bind to and occupy the active sites of its true targets. When the tagged probe is subsequently added, it will be unable to bind to these specific proteins.

  • Outcome: True targets will be present in the non-competed sample but will show significantly reduced signal in the sample pre-incubated with the parent compound. This helps to eliminate proteins that non-specifically bind to the probe or the reporter tag.

Protein Hit Signal (Probe Alone) Signal (Parent Compound + Probe) Conclusion
Protein A++++++Non-specific binder
Protein B+++-High-confidence target
Protein C+-Potential target

Phase 2: Target Validation and Characterization

Once a list of high-confidence candidates is generated, the next phase involves validating these interactions and characterizing their functional consequences.

Biophysical Validation: Direct Binding

It is essential to confirm direct binding between the compound and the purified target protein.

  • Surface Plasmon Resonance (SPR): This technique can measure the binding affinity and kinetics of the initial non-covalent interaction before the covalent step.

  • Intact Protein Mass Spectrometry: Incubating the purified protein with the compound and analyzing the mixture by high-resolution mass spectrometry will reveal a mass shift corresponding to the mass of the compound, providing direct evidence of covalent modification.

Experimental Protocol: Intact Protein Mass Spectrometry

  • Protein Preparation: Obtain or express and purify the recombinant candidate protein.

  • Incubation: Incubate the purified protein (e.g., at 5 µM) with the compound (e.g., at 25 µM) for 2 hours at room temperature. Include a DMSO control.

  • Sample Preparation: Desalt the protein samples using a C4 ZipTip.

  • Analysis: Analyze the samples via direct infusion into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

  • Data Interpretation: Look for a mass peak in the compound-treated sample that is equal to [Mass of Protein + Mass of Compound]. The absence of this peak in the DMSO control confirms covalent modification.

Mapping the Binding Site

Identifying the specific amino acid residue modified by the compound is critical for understanding its mechanism of action and for future structure-activity relationship (SAR) studies.

Experimental Protocol: Peptide Mapping by LC-MS/MS

  • Reaction & Digestion: Covalently label the purified protein with the compound as described above. Denature, reduce, alkylate, and digest the protein with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use specialized software to search for peptides that exhibit a mass shift corresponding to the compound's mass. The MS/MS fragmentation data for this modified peptide will pinpoint the exact amino acid that has been adducted.

Cellular Target Engagement

Confirming that the compound engages the target protein within a live cell context is a crucial validation step.

  • Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that a protein becomes more thermally stable when a ligand is bound to it.

  • Western Blot: If the compound is expected to inhibit an enzyme's activity that leads to a change in a downstream signaling event (e.g., phosphorylation), this can be monitored by western blot. For example, if the target is a kinase, a reduction in the phosphorylation of its substrate can be measured.

Start High-Confidence Hits (from ABPP) Biophysical Biophysical Validation (Direct Binding) Start->Biophysical SiteID Binding Site Identification (Peptide Mapping MS) Start->SiteID Cellular Cellular Target Engagement (e.g., CETSA) Start->Cellular Functional Functional Assays (Enzymatic & Cell-Based) Biophysical->Functional SiteID->Functional Cellular->Functional Validated Validated Therapeutic Target Functional->Validated

Figure 3: Hierarchical workflow for target validation.

Conclusion and Future Directions

The compound this compound holds promise as a covalent modulator of protein function. Due to the current lack of specific biological data, a systematic and unbiased discovery process is paramount. The roadmap detailed in this guide, beginning with proteome-wide screening via ABPP, followed by rigorous biophysical and cellular validation, provides a clear and robust path forward. By confirming direct covalent binding, identifying the precise site of modification, and demonstrating target engagement in a cellular context, researchers can build a compelling case for a novel therapeutic target. This foundational work is the critical first step in unlocking the full potential of this molecule and initiating a targeted drug discovery program.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Available at: [Link]

  • Krämer, A., & Shionoya, M. (2021). Covalent Modification of Proteins with Small Molecules. The Journal of Organic Chemistry. Available at: [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry. Available at: [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

The Emerging Potential of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid and its Analogs: A Review of Synthesis, Biological Activity, and Therapeutic Promise

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The maleanilic acid scaffold, characterized by a but-2-enoic acid moiety linked to an aniline via an amide bond, represents a versatile and privileged structure in medicinal chemistry. These compounds serve as crucial intermediates in the synthesis of maleimides, which are widely used as chemical probes for protein structure and in polymer chemistry.[1] However, the maleanilic acid core itself, and its diverse analogs, are gaining significant attention for their intrinsic biological activities. This guide focuses on 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, a representative member of this class, and explores the synthesis, structure-activity relationships (SAR), and therapeutic potential of its broader analog family. By examining the causality behind synthetic strategies and the mechanisms underlying their biological effects, this paper aims to provide a comprehensive resource for professionals engaged in drug discovery and development.

Synthesis and Chemical Landscape

The synthesis of N-substituted maleanilic acids is typically a straightforward and high-yielding process, relying on the amine acylation of an aniline derivative with maleic anhydride.[2][3] This reaction is exceptionally atom-efficient and can be performed under various conditions, offering flexibility for laboratory and industrial applications.

Core Synthetic Pathway: Amine Acylation

The fundamental reaction involves the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring.

SynthesisWorkflow

The choice of solvent and reaction conditions can be optimized to maximize yield and purity. While solvents like diethyl ether or ethyl acetate are commonly used to facilitate the reaction and subsequent precipitation of the product, solvent-free methods have also been developed.[1][3][4] These "green chemistry" approaches involve the direct reaction of solid maleic anhydride and the solid aniline derivative at room temperature, offering a simple, clean, and economical alternative with high to quantitative yields.[1]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for synthesizing N-substituted maleanilic acids.[2][4]

Materials:

  • Maleic Anhydride (1.0 eq)

  • 4-Fluoroaniline (1.0 eq)

  • Anhydrous Ethyl Acetate or Diethyl Ether

Procedure:

  • In a clean, dry flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of anhydrous ethyl acetate with vigorous stirring until fully dissolved.

  • In a separate flask, prepare a solution of 4-fluoroaniline (1.0 eq) in anhydrous ethyl acetate.

  • Slowly add the 4-fluoroaniline solution to the maleic anhydride solution dropwise at room temperature while maintaining vigorous stirring.

  • A white precipitate will begin to form almost immediately. Continue stirring for an additional 15-30 minutes to ensure the reaction goes to completion.

  • Recover the product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethyl acetate to remove any unreacted starting materials.

  • Air-dry the product. The yield is typically almost quantitative.[5]

Rationale: The use of a relatively non-polar solvent like ether or ethyl acetate is strategic. While the reactants are soluble, the resulting maleanilic acid product, with its free carboxylic acid and amide groups, is significantly more polar and thus less soluble, causing it to precipitate out of the solution. This drives the reaction to completion via Le Chatelier's principle and simplifies purification, often yielding a product pure enough for subsequent steps without needing recrystallization.

Biological Activities and Therapeutic Potential

While direct studies on this compound are limited, the broader class of anilino- and butenoic acid-containing molecules exhibits a wide range of significant biological activities. By examining these analogs, we can infer the potential therapeutic applications of the title compound.

BiologicalActivities

Anticancer Activity

The anilino- moiety is a well-established pharmacophore in oncology, most notably in the structure of 4-anilinoquinazoline-based kinase inhibitors like gefitinib.[6] These drugs target the ATP-binding site of epidermal growth factor receptor (EGFR), and the 4-anilino group specifically interacts with a key hydrophobic pocket.[6]

Analogs of the title compound have demonstrated potent antiproliferative effects. For instance, various 4-anilinoquinoline derivatives have shown excellent antitumor activity, with some exhibiting IC₅₀ values in the low micromolar range against HeLa (cervical cancer) and BGC823 (gastric cancer) cell lines, superior to that of gefitinib.[6] Similarly, fluorinated β-lactams, which can be considered cyclized and saturated analogs, have exhibited potent activity in MCF-7 breast cancer cells with IC₅₀ values as low as 0.075 µM.[7]

Potential Mechanism: The anticancer effect of these compounds may be attributed to their ability to act as enzyme inhibitors (e.g., kinase inhibitors) or to induce apoptosis.[8][9] The planar aromatic ring and the hydrogen-bonding capabilities of the amide and carboxylic acid groups in this compound make it a plausible candidate for interaction with enzymatic active sites.

Compound ClassCell Line(s)Reported IC₅₀ ValuesReference
7-Fluoro-4-anilinoquinolinesBGC8233.63–11.10 µM[6]
3-Fluoro-azetidin-2-onesMCF-70.075–0.095 µM[7]
3-Fluoro-azetidin-2-onesHs578T0.033 µM[7]
Acylselenoureas (Analog 4)Various< 7.5 µM[8]
4-Acyloxy Robustic Acid Derivs.HL-6016.38–21.04 µM[9]
Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Several classes of compounds structurally related to this compound have shown promising anti-inflammatory effects.[10][11][12] For example, derivatives of 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids and 4-aryl-2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoates have been synthesized and found to possess pronounced anti-inflammatory activity with low toxicity.[10][13]

Potential Mechanism: The anti-inflammatory action of such compounds is often linked to the inhibition of key inflammatory mediators and pathways. This can include the downregulation of pro-inflammatory cytokines like TNF-α and IL-6, and the inhibition of enzymes such as cyclooxygenase-2 (COX-2), which is responsible for producing inflammatory prostaglandins.[14][15] The core scaffold could potentially interfere with signaling cascades like the NF-κB pathway, a central regulator of the inflammatory response.[14]

Enzyme Inhibition

The development of enzyme inhibitors is a cornerstone of modern drug discovery.[16] The butenoic acid scaffold is present in various known enzyme inhibitors. For example, NAD analogs have been synthesized as selective inhibitors of human pyridine nucleotide adenylyltransferase (NMNAT) isoenzymes.[17][18] Furthermore, the design of inhibitors for malarial proteases (plasmepsins) has utilized related structural motifs.[19]

Rationale for Inhibition: The combination of a carboxylic acid, an amide linkage, and an aromatic ring provides multiple points of interaction (hydrogen bonding, hydrophobic interactions, π-stacking) that can facilitate binding to an enzyme's active site. The electrophilic double bond in the butenoic acid chain could also potentially engage in covalent interactions with nucleophilic residues (like cysteine) in an active site, leading to irreversible inhibition.

Structure-Activity Relationship (SAR) Insights

Analyzing the SAR of related compounds is crucial for guiding the rational design of more potent and selective analogs.[20][21][22][23]

SAR_Diagram

  • Aniline Ring Substituents: The nature and position of substituents on the aniline ring are critical. The 4-fluoro group in the title compound is an electron-withdrawing group that can alter the pKa of the amide nitrogen and participate in specific interactions with protein targets. SAR studies on 4-anilinoquinolines suggest that modifications here significantly influence antiproliferative activity.[6]

  • The Amide Linker: This group provides structural rigidity and acts as both a hydrogen bond donor (N-H) and acceptor (C=O). Maintaining this feature is likely essential for biological activity.

  • The Butenoic Acid Moiety: The carboxylic acid provides a key site for ionic interactions and hydrogen bonding. The double bond introduces conformational constraint and presents a potential site for Michael addition reactions with biological nucleophiles, which could lead to covalent inhibition of target enzymes.

Future Directions and Conclusion

This compound and its analogs represent a promising class of compounds with a synthetically accessible scaffold and a diverse range of potential biological activities. The evidence from related structures strongly suggests that this chemical space is fertile ground for the discovery of novel anticancer, anti-inflammatory, and enzyme-inhibiting agents.

Future research should focus on:

  • Systematic Synthesis: Preparing a library of analogs with diverse substitutions on the aniline ring to build a comprehensive SAR profile.

  • Biological Screening: Testing the synthesized compounds in a broad panel of assays, including cancer cell line cytotoxicity, anti-inflammatory models (e.g., LPS-stimulated macrophages), and specific enzyme inhibition assays.

  • Mechanism of Action Studies: For the most potent compounds, elucidating the precise molecular targets and signaling pathways involved.

  • Computational Modeling: Using molecular docking and QSAR studies to rationalize observed activities and guide the design of next-generation compounds with improved potency and selectivity.[24][25]

References

  • PrepChem.com. Synthesis of maleanilic acid. Available from: [Link]

  • Taylor & Francis Online. Full article: Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Available from: [Link]

  • Semantic Scholar. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Available from: [Link]

  • SciSpace. Solvent free preparation of N-substituted maleanilic acid. Available from: [Link]

  • Organic Syntheses. N-Phenylmaleimide. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of NAD analogs as human pyridine nucleotide adenylyltransferase inhibitors. Available from: [Link]

  • MDPI. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Available from: [Link]

  • PubMed. Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors. Available from: [Link]

  • Organic Syntheses. 4. Available from: [Link]

  • MDPI. WP1234—A Novel Anticancer Agent with Bifunctional Activity in a Glioblastoma Model. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Available from: [Link]

  • National Institutes of Health (NIH). 4-Anilino-4-oxobut-2-enoic acid | C10H9NO3 | CID 68389 - PubChem. Available from: [Link]

  • Chimica Techno Acta. Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Available from: [Link]

  • National Institutes of Health (NIH). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis - PMC. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and biological evaluation of NAD analogs as human pyridine nucleotide adenylyltransferase inhibitors. Available from: [Link]

  • ResearchGate. Synthesis and anti-inflammatory activity of 4-aryl-2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoates | Request PDF. Available from: [Link]

  • MDPI. Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. Available from: [Link]

  • PubMed. Synthesis, biological evaluation, and modeling studies of inhibitors aimed at the malarial proteases plasmepsins I and II. Available from: [Link]

  • National Institutes of Health (NIH). Bioactives and Inflammation - PMC. Available from: [Link]

  • MDPI. Seleno-Warfare against Cancer: Decoding Antitumor Activity of Novel Acylselenoureas and Se-Acylisoselenoureas. Available from: [Link]

  • MDPI. Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - PMC. Available from: [Link]

  • MDPI. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][5]triazino[2,3-c]quinazolines. Available from: [Link]

  • MDPI. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Available from: [Link]

  • National Institutes of Health (NIH). Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC. Available from: [Link]

  • National Institutes of Health (NIH). Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. Available from: [Link]

  • National Institutes of Health (NIH). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC. Available from: [Link]

  • MDPI. Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. Available from: [Link]

  • National Institutes of Health (NIH). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC. Available from: [Link]

  • MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available from: [Link]

Sources

Methodological & Application

Application Note & Detailed Protocol: Synthesis of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through a robust and high-yielding nucleophilic acyl substitution reaction between maleic anhydride and 4-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, safety protocols, and characterization guidelines.

Introduction and Scientific Background

This compound and its derivatives are recognized for their potential biological activities and as versatile building blocks in organic synthesis. The core structure, featuring a maleanilic acid scaffold, is of significant interest in the development of novel therapeutic agents and functional polymers. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a strategic target for synthesis.

The protocol described herein details the ring-opening of maleic anhydride by 4-fluoroaniline. This reaction is a classic example of nucleophilic acyl substitution at a carbonyl carbon of an anhydride. The electron-deficient carbonyl carbons of maleic anhydride are highly susceptible to attack by nucleophiles like the amino group of 4-fluoroaniline. The reaction proceeds readily under mild conditions, providing a clean product with high atom economy.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of maleic anhydride. This leads to the formation of a tetrahedral intermediate as the π-bond of the carbonyl breaks and the electrons move to the oxygen atom.

  • Ring-Opening and Proton Transfer: The anhydride ring opens as the carbonyl group reforms, breaking the acyl-oxygen bond. The resulting carboxylate anion then abstracts a proton from the positively charged nitrogen atom to yield the final, neutral product, this compound.

This mechanism is highly efficient and typically requires no catalyst, proceeding smoothly at or slightly above room temperature.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Weight ( g/mol )QuantityPuritySupplier
Maleic Anhydride108-31-698.069.81 g (0.1 mol)≥99%Sigma-Aldrich
4-Fluoroaniline371-40-4111.1211.11 g (0.1 mol)≥99%Sigma-Aldrich
Anhydrous Diethyl Ether60-29-774.12400 mLReagent GradeFisher Scientific
Deionized Water7732-18-518.02As needed--
Petroleum Ether8032-32-4-100 mLACS GradeVWR
Equipment
  • 500 mL Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • 100 mL Dropping funnel

  • Ice-water bath

  • Büchner funnel and filtration flask

  • Rotary evaporator (optional)

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of maleanilic acid.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_ma Dissolve Maleic Anhydride in 300 mL Diethyl Ether add_fa Add 4-Fluoroaniline solution dropwise to Maleic Anhydride solution over 30 min prep_ma->add_fa prep_fa Dissolve 4-Fluoroaniline in 100 mL Diethyl Ether prep_fa->add_fa stir Stir at room temperature for 2 hours add_fa->stir cool Cool mixture in ice-water bath stir->cool filter Collect precipitate by suction filtration cool->filter wash Wash solid with cold Petroleum Ether filter->wash dry Dry product under vacuum wash->dry yield Determine Yield & M.P. dry->yield characterize Characterize by NMR, IR, MS yield->characterize

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Synthesis

Note: Perform all steps in a well-ventilated fume hood.

  • Reactant Preparation:

    • Place maleic anhydride (9.81 g, 0.1 mol) in a 500 mL three-necked flask equipped with a magnetic stirrer.

    • Add 300 mL of anhydrous diethyl ether to the flask. Stir the mixture until all the maleic anhydride has dissolved completely. The use of an anhydrous solvent is crucial to prevent the hydrolysis of maleic anhydride to maleic acid.

    • In a separate beaker, dissolve 4-fluoroaniline (11.11 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

  • Reaction:

    • Transfer the 4-fluoroaniline solution to a dropping funnel and attach it to the central neck of the three-necked flask.

    • Begin adding the 4-fluoroaniline solution dropwise to the stirred maleic anhydride solution at room temperature. The addition should be controlled over approximately 30 minutes. A precipitate will begin to form almost immediately.

    • After the addition is complete, allow the resulting thick suspension to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Product Isolation and Purification:

    • Cool the reaction flask in an ice-water bath for 30 minutes to maximize precipitation.

    • Collect the solid product by suction filtration using a Büchner funnel.

    • Wash the collected white to off-white solid with two 50 mL portions of cold petroleum ether to remove any unreacted starting materials.

    • Dry the product under vacuum for 2-4 hours to remove residual solvent.

Expected Results
  • Product: this compound

  • Appearance: White to off-white crystalline solid.

  • Yield: Typically >95%.

  • Molecular Weight: 209.17 g/mol .

  • Melting Point: The melting point should be determined and compared to literature values if available. For the analogous maleanilic acid, the melting point is 201–202°C.

Product Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • ¹H NMR (DMSO-d₆): Expect signals for the aromatic protons, the vinyl protons of the double bond, and the amide and carboxylic acid protons. The carboxylic acid proton will likely appear as a broad singlet at high ppm (>10 ppm).

  • ¹³C NMR (DMSO-d₆): Expect signals for the carbonyl carbons (amide and carboxylic acid), the vinyl carbons, and the aromatic carbons. The carbon attached to fluorine will show a characteristic large coupling constant (¹J C-F).

  • FTIR (ATR): Look for characteristic absorption bands for N-H stretching (amide, ~3300 cm⁻¹), C=O stretching (amide and carboxylic acid, ~1700-1650 cm⁻¹), and C-F stretching (~1200-1100 cm⁻¹).

  • Mass Spectrometry (ESI-): The mass spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 208.05.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when handling the chemicals involved in this synthesis. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Maleic Anhydride:

    • Hazards: Corrosive and causes severe skin burns and eye damage. It is harmful if swallowed and may cause allergy or asthma symptoms if inhaled. It is also corrosive to the respiratory tract.

    • Handling: Handle in a well-ventilated fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames. Store in a cool, dry place away from oxidizing agents and moisture.

    • First Aid: In case of skin contact, immediately remove contaminated clothing and rinse with plenty of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If inhaled, move the person to fresh air.

  • 4-Fluoroaniline:

    • Hazards: Toxic and harmful if swallowed. Causes severe skin burns and eye damage. Avoid all personal contact, including inhalation.

    • Handling: Use in a well-ventilated area or chemical fume hood. Wear protective clothing and gloves. Keep away from sources of ignition.

    • First Aid: In case of contact, immediately wash skin with soap and plenty of water. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. If swallowed, do NOT induce vomiting; rinse mouth with water and consult a physician.

  • Diethyl Ether:

    • Hazards: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed.

    • Handling: Use in a fume hood away from any ignition sources. Ground all equipment to prevent static discharge. Check for peroxides before use if the container has been opened previously.

References

  • Molgroup. (2022, November 17). Maleic anhydride Safety Data Sheet. Retrieved from [Link]

  • Shanghai Douwin Chemical Co.,Ltd. Precautions for the Use of Maleic Anhydride. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Maleic anhydride. Retrieved from [Link]

  • Lanxess. (2015, August). Product Safety Assessment: Maleic Anhydride. Retrieved from [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Maleic anhydride. Retrieved from [Link]

  • National Center for Biotechnology Information. "4-anilino-4-oxobut-2-enoic acid." PubChem Compound Database. Retrieved from [Link]

  • Study.com. *Write a mechanism for the reaction of aniline with maleic anhydride to

Application Notes and Protocols for 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Bioactive Compound

4-(4-Fluoroanilino)-4-oxobut-2-enoic acid is a synthetic organic compound whose biological activities are currently under investigation. Its structural features, including a reactive α,β-unsaturated carbonyl system and a fluoroanilino moiety, suggest potential interactions with cellular nucleophiles, such as cysteine residues in enzyme active sites. This document provides a comprehensive guide for researchers to systematically investigate the effects of this compound in mammalian cell culture, with a focus on its potential as an anti-cancer agent.

While specific data for this compound is not yet extensively published, compounds with similar structural motifs have been explored for various biological activities, including anti-inflammatory and anti-cancer effects. Therefore, the protocols outlined herein are designed to robustly characterize its impact on cell viability, proliferation, and the induction of apoptosis, a key mechanism for eliminating cancerous cells.

Hypothetical Mechanism of Action: Covalent Inhibition of Pro-Survival Pathways

Based on its chemical structure, we hypothesize that this compound may act as a covalent inhibitor of specific cellular targets. The Michael addition-susceptible double bond in the butenoic acid backbone could react with nucleophilic residues (e.g., cysteine) in the active sites of certain kinases or other enzymes critical for cancer cell survival. This irreversible inhibition could disrupt key signaling pathways that promote proliferation and suppress apoptosis, such as the PI3K/Akt pathway, ultimately leading to programmed cell death.

The following application notes and protocols are designed to test this hypothesis by examining the compound's effects on hallmarks of cancer cell behavior.

Part 1: Initial Characterization and Handling

Compound Solubility and Stability

Proper solubilization and storage are critical for reproducible results. Due to its organic nature, this compound is expected to have low solubility in aqueous media.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

  • Stock Solution Preparation: Prepare a 10 mM stock solution in sterile DMSO. Ensure complete dissolution by gentle vortexing or sonication. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Working Solution Preparation: Dilute the stock solution in complete cell culture medium to the desired final concentrations immediately before use. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Determination of Optimal Concentration Range (IC50)

A dose-response study is the first step to determine the concentration range over which the compound exhibits biological activity. The half-maximal inhibitory concentration (IC50) is a key parameter.

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol determines the effect of the compound on cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical starting range would be from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium alone (negative control) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Cell LineTreatment Duration (hr)Hypothetical IC50 (µM)
MCF-7 (Breast Cancer)4815.2
A549 (Lung Cancer)4822.5
HCT116 (Colon Cancer)4810.8
MRC-5 (Normal Lung Fibroblast)48> 100

Table 1: Hypothetical IC50 values for this compound in various cell lines, suggesting selectivity for cancer cells.

Part 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic effect is established, the next step is to determine if cell death occurs via apoptosis or necrosis.

Detection of Apoptosis by Annexin V/Propidium Iodide Staining

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol 2: Flow Cytometry Analysis of Apoptosis

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 or 48 hours). Include vehicle-treated cells as a control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

G cluster_workflow Apoptosis Detection Workflow cluster_results Flow Cytometry Quadrants start Seed and Treat Cells (e.g., IC50 concentration) harvest Harvest Adherent & Floating Cells start->harvest 24-48h incubation wash Wash with Cold PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain analyze Analyze by Flow Cytometry stain->analyze 15 min incubation q1 Q1: Necrotic (Annexin V-, PI+) q2 Q2: Late Apoptotic (Annexin V+, PI+) q3 Q3: Live (Annexin V-, PI-) q4 Q4: Early Apoptotic (Annexin V+, PI-)

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Caspase Activation Assay

Apoptosis is executed by a family of proteases called caspases. Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides further evidence of apoptosis.

Protocol 3: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, using a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal of treated cells to that of vehicle-treated cells to determine the fold-change in caspase-3/7 activity.

Part 3: Investigating the Molecular Mechanism

To support the hypothesis of pathway inhibition, Western blotting can be used to examine the levels and phosphorylation status of key signaling proteins.

Analysis of Apoptotic and Pro-Survival Proteins

Protocol 4: Western Blotting

  • Cell Lysis: Treat cells as in Protocol 2. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Suggested antibodies include:

    • Apoptosis markers: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2

    • Pro-survival pathway markers: phospho-Akt (Ser473), total Akt, phospho-mTOR, total mTOR

    • Loading control: GAPDH or β-actin

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

G compound 4-(4-Fluoroanilino)- 4-oxobut-2-enoic acid akt p-Akt (Active) compound->akt Inhibits bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibits bax Bax (Pro-apoptotic) bcl2->bax Inhibits cyto_c Cytochrome c (Mitochondrial Release) bax->cyto_c Promotes caspase9 Caspase-9 cyto_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides detailed analytical methodologies for the quantification of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid (CAS: 60252-79-1), a key intermediate in various synthetic pathways.[1] We present two robust methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, purity assessment, and content uniformity, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification, impurity profiling, and analysis in complex matrices. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, with a focus on the scientific rationale behind method development choices and adherence to validation principles outlined by the International Council for Harmonisation (ICH).[2][3]

Introduction to the Analyte

This compound, a derivative of maleanilic acid, possesses a chemical structure (C₁₀H₈FNO₃) incorporating a carboxylic acid, an amide linkage, a phenyl ring, and an electrophilic double bond.[1][4] Its analysis is critical for ensuring the quality and consistency of manufacturing processes. The molecule's acidic nature and UV-active chromophores are key properties that inform the development of suitable analytical methods. The primary challenge in its chromatographic analysis is to achieve good peak shape and retention, which is highly dependent on controlling the ionization state of the carboxylic acid group.[5]

Method 1: HPLC-UV for Potency and Purity Analysis

This reversed-phase HPLC (RP-HPLC) method provides a reliable and straightforward approach for determining the purity and concentration of this compound in bulk materials and simple formulations.

Principle and Method Rationale

The fundamental principle of this method is the separation of the analyte from potential impurities based on its partitioning between a non-polar stationary phase (C18) and a polar mobile phase.

  • Stationary Phase Selection : A C18 (octadecylsilane) column is selected as the first choice for its versatility and proven performance in separating a wide range of moderately polar to non-polar compounds.[6] Its hydrophobic nature provides effective retention for the aromatic ring of the analyte.

  • Mobile Phase pH Control : this compound is an acidic compound due to its carboxylic acid moiety. To ensure consistent retention and sharp, symmetrical peaks in reversed-phase chromatography, the ionization of this group must be suppressed.[5] This is achieved by maintaining the mobile phase pH at least two units below the analyte's pKa, ensuring it is in its neutral, more retained form. Using 0.1% phosphoric acid in water sets the pH to approximately 2.1, which is ideal for this purpose.

  • Organic Modifier : Acetonitrile is chosen as the organic solvent due to its low viscosity, which allows for lower backpressure, and its excellent UV transparency at lower wavelengths.[6] A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable runtime.

  • Detection : The conjugated system involving the phenyl ring and the α,β-unsaturated carbonyl system results in strong UV absorbance. A detection wavelength of 254 nm is selected as it provides a good response for many aromatic compounds and offers a balance of sensitivity and selectivity.

Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • Reference Standard: this compound (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric Acid (85%, analytical grade)

  • Methanol (HPLC grade, for cleaning)

  • Diluent: Acetonitrile/Water (50:50, v/v)

2.2.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II, Waters Alliance, or equivalent
Column Ascentis C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18.1-20 min: 20% B; 20-25 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 254 nm

2.2.3. Solution Preparation

  • Mobile Phase A : Carefully add 1.0 mL of 85% phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Standard Stock Solution (1 mg/mL) : Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL) : Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL) : Accurately weigh an amount of sample powder expected to contain 10 mg of the analyte into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, cool to room temperature, and dilute to volume with the diluent. Filter through a 0.45 µm PTFE syringe filter before injection.

2.2.4. Analysis Workflow A typical injection sequence would involve a blank (diluent), five replicate injections of the working standard solution to establish system suitability, followed by the sample solutions.

HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing reagents Reagents & Reference Standard sample Weigh & Dissolve Sample reagents->sample standard Weigh & Dissolve Standard reagents->standard filter Filter Sample (0.45 µm PTFE) sample->filter inject Inject Samples & Standards standard->inject filter->inject hplc HPLC System Setup (Column, Mobile Phase) hplc->inject separate Gradient Elution Separation inject->separate detect UV Detection @ 254 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Purity or Assay integrate->calculate report Generate Report calculate->report

Fig 1. HPLC-UV Experimental Workflow.
Method Validation Summary

This method must be validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[2][3]

Validation ParameterAcceptance Criteria
Specificity Peak is free from interference from blank and known impurities. Peak purity index > 0.995.
Linearity R² ≥ 0.999 over a range of 50-150% of the working concentration.
Accuracy (Recovery) 98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision (RSD) Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
LOD & LOQ Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. LOQ must be precisely and accurately quantifiable.
Robustness Method performance is unaffected by small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Method 2: LC-MS/MS for Trace Level Analysis

For applications requiring higher sensitivity and selectivity, such as determining trace-level impurities or quantifying the analyte in complex biological matrices, an LC-MS/MS method is superior.

Principle and Method Rationale

This method combines the separation power of HPLC with the sensitive and highly specific detection of tandem mass spectrometry.

  • Chromatography : The HPLC conditions are similar to the UV method but are adapted for MS compatibility. A key change is the replacement of non-volatile phosphoric acid with a volatile acid like formic acid. This prevents contamination of the mass spectrometer source. A faster gradient may be used to increase throughput, as MS/MS detection can resolve co-eluting compounds with different masses.

  • Ionization : Electrospray Ionization (ESI) is the preferred technique for polar to moderately polar molecules like the target analyte. Analysis in Negative Ion Mode is chosen because the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ anion, providing a strong and reliable precursor ion signal.

  • Detection (MS/MS) : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.[7] This involves selecting the precursor ion ([M-H]⁻) in the first quadrupole, fragmenting it in the collision cell (second quadrupole), and monitoring specific, characteristic product ions in the third quadrupole.[8] This process provides exceptional specificity, as it requires a compound to have both the correct precursor mass and a specific fragmentation pattern to be detected, virtually eliminating matrix interference.

Experimental Protocol: LC-MS/MS

3.2.1. Materials and Reagents

  • Reference Standard: this compound (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (99%, LC-MS grade)

  • Diluent: Acetonitrile/Water (50:50, v/v)

3.2.2. Instrumentation and Conditions

ParameterCondition
LC System Shimadzu Nexera, Waters ACQUITY, or equivalent UHPLC system
Mass Spectrometer SCIEX Triple Quad 5500, Waters Xevo TQ-S, or equivalent
Column Ascentis Express C18, 2.1 x 50 mm, 2.7 µm, or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-0.5 min: 10% B; 0.5-4.0 min: 10% to 95% B; 4.0-5.0 min: 95% B; 5.1-7.0 min: 10% B (Re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3.2.3. Mass Spectrometer Parameters

  • Ionization Mode : ESI Negative

  • Precursor Ion ([M-H]⁻) : m/z 208.1 (Calculated for C₁₀H₇FNO₃⁻)

  • MRM Transitions :

    • Quantifier: m/z 208.1 → 164.1 (Loss of CO₂)

    • Qualifier: m/z 208.1 → 120.1 (Cleavage product, fluoroaniline fragment)

  • Source Parameters : IonSpray Voltage: -4500 V; Temperature: 550 °C; Gas 1: 50 psi; Gas 2: 55 psi; Curtain Gas: 35 psi

  • Collision Energy (CE) : Optimized for each transition (e.g., -25 V for quantifier, -35 V for qualifier)

Note : Source and compound parameters must be optimized for the specific instrument used.

3.2.4. Solution Preparation Prepare stock and working solutions as described in the HPLC-UV method, but use LC-MS grade reagents and perform further serial dilutions to create a calibration curve covering the desired concentration range (e.g., 0.5 ng/mL to 500 ng/mL).

3.2.5. Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Prepare Sample & Calibration Standards filter Filter (0.22 µm PTFE) or Centrifuge sample->filter lc UHPLC Separation (C18, Formic Acid) filter->lc ionize ESI Source (Negative Mode) lc->ionize q1 Q1: Select Precursor (m/z 208.1) ionize->q1 q2 Q2: Fragment (CID) q1->q2 q3 Q3: Select Products (m/z 164.1, 120.1) q2->q3 chrom Generate MRM Chromatograms q3->chrom curve Create Calibration Curve chrom->curve quant Quantify Analyte Concentration curve->quant

Fig 2. LC-MS/MS Experimental Workflow.
Method Validation Summary

Validation for an LC-MS/MS method follows similar principles to HPLC-UV but with additional considerations for matrix effects, as outlined in ICH M10 for bioanalytical methods where applicable.[9]

Validation ParameterAcceptance Criteria
Selectivity No interfering peaks in the MRM channels in at least six unique blank matrix lots.
Linearity & Range R² ≥ 0.995 using a weighted (1/x or 1/x²) linear regression. Range should cover LLOQ to ULOQ.
Accuracy & Precision Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤ 15% (≤ 20% at LLOQ).
LLOQ Lowest concentration on the calibration curve meeting accuracy and precision criteria.
Matrix Effect Assessed by comparing the response of an analyte in post-extraction spiked matrix to its response in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability Analyte stability demonstrated in stock solutions, in-matrix, and post-preparative samples under various storage conditions.

Conclusion

The two methods presented offer robust and reliable options for the analysis of this compound. The HPLC-UV method is ideal for routine, high-concentration quality control assessments, providing a balance of performance and simplicity. For applications demanding the highest levels of sensitivity and specificity, such as trace impurity analysis or bioanalysis, the LC-MS/MS method is the definitive choice. Proper method validation in accordance with ICH guidelines is imperative before implementation for regulatory purposes.[2][3][10]

References

  • Jadhav, S. et al. A review on method development by hplc. SciSpace. [Link]

  • Mubeen, M. et al. (2018). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. International Journal of Analytical Chemistry. [Link]

  • P&S Chemicals. Product information, this compound. [Link]

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]

  • Chiral Technologies. Enantiomer separation of acidic compounds. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4548321, 4-(4-Bromo-2-fluoroanilino)-4-oxobut-2-enoate. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Sreekanth, N. et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Zhang, Y. et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Occupational Safety and Health Administration. Maleic Anhydride. [Link]

  • SIELC Technologies. HPLC Method For Analysis Of Maleic Anhydride on Primesep S2 Column. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68389, 4-Anilino-4-oxobut-2-enoic acid. [Link]

  • University of Florida. GENERAL HPLC METHODS. [Link]

  • Saedi, H. (2012). Solvent free preparation of N-substituted maleanilic acid. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Alañón, M. E. et al. (2024). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules. [Link]

  • Collaborative International Pesticides Analytical Council. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL SCOPE. [Link]

Sources

Application Notes & Protocols: Sourcing and Utilization of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the procurement and application of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid (CAS No. 60252-79-1). While not extensively characterized as a standalone bioactive agent, its structure as a substituted maleanilic acid makes it a valuable precursor and building block in synthetic chemistry. This guide details its chemical properties, identifies commercial sources, provides rigorous protocols for handling and solubilization, and presents a representative synthetic protocol for its use in the formation of heterocyclic scaffolds. The information herein is designed to ensure the safe and effective use of this reagent in a research setting.

Introduction and Chemical Profile

This compound is a derivative of but-2-enedioic acid belonging to the class of N-arylmaleanilic acids. Its structure incorporates a carboxylic acid and an amide, linked by a cis-double bond, which imparts specific reactivity. The presence of a fluorine atom on the anilino ring provides a useful spectroscopic marker (¹⁹F NMR) for reaction monitoring and can influence the electronic properties and potential biological activity of its downstream derivatives.

The primary utility of this compound in a research context is as a synthetic intermediate. The vicinal carbonyl groups are poised for intramolecular cyclization reactions to form various five-membered heterocycles, such as furanones or succinimides, which are common motifs in medicinal chemistry.

Key Chemical Properties:

  • IUPAC Name: (2Z)-4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid[1]

  • Synonyms: 4-(4-Fluoroanilino)-4-keto-but-2-enoic acid, Maleanilic acid, 4'-fluoro-[1]

  • CAS Number: 60252-79-1[1]

  • Molecular Formula: C₁₀H₈FNO₃[1]

  • Molecular Weight: 209.17 g/mol

  • Appearance: Typically an off-white to pale yellow solid.

Procurement and Commercial Availability

Sourcing this compound requires identifying specialized chemical suppliers, as it is not commonly stocked by all major distributors. Researchers should prioritize suppliers who provide a Certificate of Analysis (CoA) with purity assessment (e.g., by NMR or HPLC) and physical characterization data.

Table 1: Commercial Supplier Overview
SupplierProduct NumberPurityAvailable QuantitiesNotes
P&S Chemicals PS-13482>95%InquireSpecializes in fine chemicals and intermediates.[1]
Lab-Chemicals.com 60252-79-1Not specifiedInquireActs as a portal for various chemical producers.[2]
LEAPChem 63539-50-4*Not specifiedBulk/InquireProvides a wide range of building blocks for R&D.[3]

*Note: LEAPChem lists a related isomer (ortho-fluoro, CAS 63539-50-4). Researchers must confirm the correct para-fluoro isomer (CAS 60252-79-1) upon inquiry.

Expert Insight (Causality): When procuring a synthetic intermediate, purity is paramount. Impurities from the synthesis of the starting material (e.g., residual maleic anhydride or 4-fluoroaniline) can lead to significant side products in subsequent reactions, complicating purification and reducing yields. Always request and scrutinize the CoA before use.

Laboratory Workflow & Handling Protocols

A systematic workflow is essential for the successful application of any research chemical. The following diagram and protocols outline the critical steps from receipt to experimental use.

G cluster_procurement Procurement & QC cluster_prep Preparation cluster_exp Experimentation A Identify Supplier (Table 1) B Request & Review Certificate of Analysis (CoA) A->B C Receive & Log Compound B->C D Perform Safety Assessment (Review SDS) C->D E Prepare Stock Solution (Protocol 3.2) D->E F Store Aliquots (Protocol 3.1) E->F G Execute Synthetic Reaction (Protocol 4.1) F->G H Monitor Reaction (TLC, LC-MS) G->H I Workup & Purify Product H->I I->B Characterize Product & Compare to Starting Material

Caption: General laboratory workflow for using this compound.

Protocol 3.1: Storage and Handling

Rationale: This compound contains a carboxylic acid and an amide, which are generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions over long periods. The primary concern is moisture absorption.

  • Long-Term Storage: Upon receipt, store the container tightly sealed at 2-8°C in a desiccated environment. The use of a desiccator cabinet or placing the container in a sealed bag with desiccant packs is highly recommended.

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Dispensing: Before opening, allow the container to equilibrate to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid, which could compromise its integrity.

Protocol 3.2: Preparation of Stock Solutions

Rationale: The carboxylic acid moiety imparts acidic properties, making the compound more soluble in polar aprotic solvents or basic aqueous solutions. A stock solution allows for accurate and reproducible dispensing in experiments.

  • Solvent Selection: Based on its structure, suitable solvents for creating a concentrated stock (e.g., 100-200 mM) are Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Solubilization Procedure:

    • Calculate the required mass of this compound to achieve the desired concentration and volume.

    • Weigh the solid into a sterile, appropriate-sized vial (e.g., glass vial with a PTFE-lined cap).

    • Add the selected solvent (e.g., DMSO) to the vial.

    • Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Mild heating (30-40°C) can be applied if necessary, but ensure the compound is stable at that temperature.

  • Stock Solution Storage: Store stock solutions in small, single-use aliquots at -20°C to minimize freeze-thaw cycles.

Application Protocol: Synthesis of a Furanone Derivative

The structure of this compound is well-suited for acid-catalyzed intramolecular cyclization to form 5-(4-fluoroanilino)-2,5-dihydrofuran-2-one. This reaction is a common transformation for N-arylmaleanilic acids and serves as a gateway to more complex heterocyclic systems.[4]

Caption: Representative synthesis of a furanone via cyclization.

Protocol 4.1: Synthesis of 5-(4-fluoroanilino)-2,5-dihydrofuran-2-one

Self-Validation System: The progress of this reaction can be easily monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (a polar carboxylic acid) and the appearance of a new, less polar product spot. The final product can be validated by ¹H NMR, ¹⁹F NMR, and mass spectrometry.

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Acetic Anhydride (10-20 volumes, e.g., 10-20 mL per gram of starting material)

    • Anhydrous Sodium Acetate (0.1 - 0.3 eq)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

    • Ethyl acetate, hexane, saturated sodium bicarbonate solution, brine

    • TLC plates (silica gel), appropriate developing solvent (e.g., 50% Ethyl Acetate in Hexane)

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 4.78 mmol).

    • Add anhydrous sodium acetate (e.g., 118 mg, 1.43 mmol, 0.3 eq).

    • Add acetic anhydride (e.g., 10 mL).

    • Causality: Acetic anhydride serves as both the solvent and a dehydrating agent, facilitating the intramolecular condensation (cyclization) by removing the water molecule that is formed. Sodium acetate acts as a mild base to catalyze the reaction.

  • Reaction Execution:

    • Attach the reflux condenser and place the flask in a heating mantle.

    • Heat the mixture to reflux (approx. 140°C) with vigorous stirring.

    • Monitor the reaction by TLC every 30-60 minutes. To take a sample, briefly cool the reaction, remove a small aliquot with a pipette, quench it in a vial with water and ethyl acetate, and spot the organic layer on the TLC plate.

    • The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the mixture into a beaker of ice water (approx. 100 mL) with stirring to quench the excess acetic anhydride.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL - Caution: CO₂ evolution! ), and brine (50 mL).

    • Causality: The bicarbonate wash is crucial to remove any acetic acid and unreacted starting material.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) or silica gel column chromatography to obtain the pure furanone derivative.

References

  • P&S Chemicals. This compound Product Information. [Link]

  • CP Lab Safety. 4-(4-fluorophenyl)-4-oxobut-2-enoic acid, min 97%. [Link]

  • PubChem, National Institutes of Health. 4-Anilino-4-oxobut-2-enoic acid. [Link]

  • PrepChem.com. Synthesis of (B) 4-(4-Fluorophenyl)-4-phenylbut-3-enoic Acid. [Link]

  • ResearchGate. Synthesis and Biological Activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives. [Link]

  • ResearchGate. Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. [Link]

  • PubMed. Synthesis and biological activity of fluorinated combretastatin analogues. [Link]

  • MDPI. Chemistry and Biological Activity of Ramalina Lichenized Fungi. [Link]

  • ResearchGate. Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. [Link]

Sources

Application Notes and Protocols: 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid as a Covalent Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Covalent Probes in Unraveling Biology

In the intricate landscape of drug discovery and chemical biology, understanding the precise molecular interactions of small molecules within a cell is paramount. Covalent chemical probes have emerged as indispensable tools for identifying and validating protein targets, offering a means to permanently "tag" and subsequently isolate and identify binding partners.[1][2][3] Unlike their reversible counterparts, covalent probes form a stable bond with their target protein, enabling more robust and less transient analyses of protein engagement. This is particularly advantageous for capturing weak or transient interactions that might otherwise be missed.[4]

This guide focuses on the application of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid , a maleimide-containing compound, as a representative covalent chemical probe for target identification. While specific literature on this exact molecule as a probe is emerging, its core structure provides a valuable model for understanding the principles and workflows of covalent ligand discovery. The maleimide moiety is a well-established electrophilic "warhead" that selectively reacts with nucleophilic residues on proteins, most notably the thiol group of cysteine residues.[5][6] This document will provide a comprehensive overview of its mechanism, protocols for its application in target identification workflows, and guidance on data interpretation, all grounded in the established principles of chemical proteomics.

Properties and Mechanism of Action

Chemical Structure and Properties

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 60252-79-1[7]
Molecular Formula C10H8FNO3[7]
Molecular Weight 209.18 g/mol Inferred from Formula
Reactive Moiety Maleimide[5]

The key to the utility of this compound as a chemical probe lies in its maleimide group. This functional group acts as a Michael acceptor, readily undergoing a covalent thio-Michael addition reaction with the sulfhydryl group of cysteine residues in proteins.[5] The fluorine substitution on the anilino ring can subtly modulate the electronic properties of the molecule, potentially influencing its reactivity and binding affinity.

Mechanism of Covalent Modification

The covalent labeling of a protein target by this compound is a two-step process:

  • Non-covalent Binding: Initially, the probe reversibly binds to a pocket on the protein surface, driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The affinity of this initial binding (characterized by the dissociation constant, Ki) contributes significantly to the probe's selectivity.[8]

  • Covalent Bond Formation: Once the probe is correctly oriented within the binding pocket, the electrophilic maleimide ring is positioned in close proximity to a nucleophilic cysteine residue. The deprotonated thiolate of the cysteine then attacks the double bond of the maleimide, forming a stable thioether linkage. This irreversible step is characterized by the rate of inactivation (kinact).[9]

The overall efficiency of labeling is often expressed as the ratio kinact/Ki, which reflects both the binding affinity and the rate of the covalent reaction.[9]

Experimental Workflows and Protocols

The successful identification of protein targets using a covalent probe like this compound relies on a systematic and well-controlled experimental workflow. The general strategy involves labeling proteins in a complex biological sample, enriching the labeled proteins, and identifying them using mass spectrometry-based proteomics.[10][11][12]

experimental_workflow cluster_prep Sample Preparation cluster_labeling Probe Labeling cluster_enrichment Target Enrichment cluster_analysis Proteomic Analysis prep_cell Cell Culture or Tissue Homogenate lysis Cell Lysis and Proteome Extraction prep_cell->lysis probe_treatment Incubation with This compound lysis->probe_treatment control_treatment Control Treatment (e.g., DMSO) lysis->control_treatment click_chem Click Chemistry with Biotin-Azide (if probe is alkyne-modified) probe_treatment->click_chem streptavidin_beads Streptavidin Affinity Purification click_chem->streptavidin_beads on_bead_digest On-Bead Digestion (Trypsin) streptavidin_beads->on_bead_digest lc_ms LC-MS/MS Analysis on_bead_digest->lc_ms data_analysis Data Analysis and Target Identification lc_ms->data_analysis

Figure 1: General workflow for target identification using a covalent probe.

Protocol 1: In-situ Protein Labeling in Live Cells

This protocol describes the labeling of proteins with this compound in a live-cell context, which preserves the native protein conformations and interactions. For this protocol to be effective, the probe must be cell-permeable.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound (probe)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow overnight.

  • Probe Preparation: Prepare a stock solution of the probe in DMSO (e.g., 10 mM).

  • Cell Treatment:

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add fresh medium containing the desired final concentration of the probe (e.g., 1-10 µM).

    • For the control, add an equivalent volume of DMSO to a separate well.

    • Incubate for a specified time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • After incubation, remove the medium and wash the cells twice with cold PBS to remove any unbound probe.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Proteome Collection:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the labeled proteome.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream target enrichment.

Protocol 2: Target Enrichment using Affinity Purification

This protocol assumes the use of a modified version of the probe that includes a "handle" for enrichment, such as a terminal alkyne for click chemistry. If the parent probe is used, an antibody against the fluoroaniline moiety could potentially be employed, but this is a more complex and less common approach. The following protocol is based on the widely used click chemistry method.[13][14]

Materials:

  • Labeled cell lysate from Protocol 1

  • Biotin-azide

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Click Reaction:

    • To the quantified cell lysate (e.g., 1 mg of protein), add biotin-azide (final concentration ~100 µM).

    • Add freshly prepared CuSO4, TCEP, and TBTA to catalyze the click reaction.

    • Incubate at room temperature for 1 hour with gentle rotation.

  • Affinity Pulldown:

    • Add pre-washed streptavidin-agarose beads to the reaction mixture.

    • Incubate for 1-2 hours at 4°C with rotation to allow the biotinylated proteins to bind to the beads.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with a series of stringent wash buffers to remove non-specifically bound proteins. A typical wash series might include:

      • PBS with 1% SDS

      • PBS with 4 M urea

      • PBS

  • Elution or On-Bead Digestion:

    • For Western Blot Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • For Mass Spectrometry: Proceed directly to on-bead digestion (Protocol 3).

Protocol 3: On-Bead Digestion and Sample Preparation for Mass Spectrometry

This protocol prepares the enriched proteins for identification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

Materials:

  • Streptavidin beads with bound proteins from Protocol 2

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate)

  • Formic acid

Procedure:

  • Reduction and Alkylation:

    • Resuspend the beads in digestion buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free thiols.

  • Tryptic Digestion:

    • Add trypsin to the bead slurry (e.g., 1 µg of trypsin per 50 µg of protein).

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution of peptides from the beads with a high-organic solvent (e.g., 50% acetonitrile with 0.1% formic acid).

    • Pool the peptide-containing supernatants.

  • Sample Cleanup:

    • Acidify the peptide solution with formic acid.

    • Desalt and concentrate the peptides using a C18 StageTip or similar solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Resuspend the cleaned peptides in a suitable buffer for mass spectrometry analysis.

    • Analyze the peptide mixture by LC-MS/MS.

Data Analysis and Target Validation

The output from the mass spectrometer will be a list of identified peptides and proteins. The key to identifying true targets of the covalent probe is to distinguish them from non-specifically bound proteins.

Data Analysis Strategy

  • Label-Free Quantification (LFQ): Compare the spectral counts or peptide intensities for each identified protein between the probe-treated sample and the DMSO control. True targets should be significantly enriched in the probe-treated sample.

  • Volcano Plot Analysis: A volcano plot can be used to visualize proteins that are both statistically significant (p-value) and have a large fold-change in abundance between the probe and control samples.[16]

data_analysis raw_data Raw MS Data search_db Database Search (e.g., Mascot, MaxQuant) raw_data->search_db protein_id Protein Identification and Quantification search_db->protein_id stat_analysis Statistical Analysis (Fold Change, p-value) protein_id->stat_analysis volcano_plot Volcano Plot Visualization stat_analysis->volcano_plot hit_list Candidate Target List volcano_plot->hit_list validation Target Validation hit_list->validation

Figure 2: Data analysis workflow for target identification.

Target Validation

A list of candidate targets from the proteomics experiment is just the starting point. Further validation is crucial to confirm a direct interaction between the probe and the protein.[17]

  • Western Blotting: Confirm the enrichment of a candidate protein in the probe pulldown compared to the control.

  • Competition Assay: Pre-incubate the cell lysate with a known inhibitor of the candidate protein before adding the probe. A decrease in the pulldown of the protein of interest would suggest that the probe binds to the same site.

  • Recombinant Protein Labeling: Confirm direct covalent modification of the purified recombinant protein by the probe using intact protein mass spectrometry, which will show a mass shift corresponding to the mass of the probe.[18]

  • Site-of-Modification Analysis: Use tandem mass spectrometry to identify the specific peptide and amino acid residue (expected to be cysteine) that is modified by the probe.

  • Mutagenesis: Mutate the putative cysteine binding site on the target protein. The mutant protein should no longer be labeled by the probe.

Conclusion

This compound, with its reactive maleimide warhead, serves as an excellent model for a covalent chemical probe. By following the detailed protocols for cell labeling, target enrichment, and mass spectrometry-based identification, researchers can effectively use this and similar probes to identify the cellular targets of bioactive small molecules. Rigorous data analysis and subsequent target validation are essential steps to ensure the confidence and biological relevance of the findings. The application of such covalent probes continues to be a powerful strategy in advancing our understanding of pharmacology and in the development of novel therapeutics.[19]

References

  • Cheng, K., & Li, J. (1999). Application of mass spectrometry for target identification and characterization. Medical research reviews, 19(4), 307–319. [Link]

  • Bantscheff, M., & Lemeer, S. (2018). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in molecular biology (Clifton, N.J.), 1748, 135–148. [Link]

  • Biognosys. (n.d.). Why structural proteomics is the best tool for drug target validation. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Experimental Strategies to Improve Drug-target Identification in Mass Spectrometry-based Thermal Stability Assays. Retrieved from [Link]

  • Keserű, G. M., & Ferenczy, G. G. (2021). Size-Dependent Target Engagement of Covalent Probes. Journal of medicinal chemistry, 64(1), 263–270. [Link]

  • Hartung, I. V., & Rauh, D. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of medicinal chemistry, 63(21), 12445–12458. [Link]

  • Sapient Bio. (2024). Discovery Proteomics for Target Identification. Retrieved from [Link]

  • Chemical Probes Portal. (n.d.). Covalent Inhibitor Criteria. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Capture Compound Mass Spectrometry: Characterisation of target binding and applications in drug discovery. Retrieved from [Link]

  • Adusumalli, S., & Bogyo, M. (2013). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current protocols in chemical biology, 5(4), 273–291. [Link]

  • ResearchGate. (n.d.). Use of covalent binding small molecules to identify novel chemical probes in a target directed or target agnostic manner. Retrieved from [Link]

  • ResearchGate. (n.d.). Activity-Based Proteomics: Methods and Protocols. Retrieved from [Link]

  • de Bruin, G., & van der Vliet, A. (2012). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Nature protocols, 7(6), 1156–1167. [Link]

  • University of California San Francisco. (n.d.). Activity-based proteomics : methods and protocols. Retrieved from [Link]

  • ACS Publications. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 3(3), 634-653. [Link]

  • Lim, K. M., & Tate, E. W. (2021). Stability-based approaches in chemoproteomics. Biochemical Society transactions, 49(4), 1591–1603. [Link]

  • Staderini, M., & Matos, M. J. (2019). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Molecules (Basel, Switzerland), 24(16), 2947. [Link]

  • ResearchGate. (n.d.). Validation of covalent protein labelling by probes and application of probes in affinity-based protein profiling experiments. Retrieved from [Link]

  • Wang, Y., & Yang, J. (2019). Activity-based protein profiling: A graphical review. Journal of proteomics, 204, 103403. [Link]

  • Li, D., & Chen, X. (2024). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced science (Weinheim, Baden-Wurttemberg, Germany), 11(8), e2305608. [Link]

  • Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Chemical Probes in Biology (pp. 94-123). [Link]

  • ResearchGate. (n.d.). Chemistry-based functional proteomics for drug target deconvolution. Retrieved from [Link]

  • Ward, C. C., & Nomura, D. K. (2020). Chemoproteomic methods for covalent drug discovery. Current opinion in chemical biology, 56, 59–68. [Link]

  • CrystalsFirst. (n.d.). A must for any covalent drug discovery campaign. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical synthesis of maleimides and coumarin-linked probes for protein and antibody labelling via reduction of native disulfides. Retrieved from [Link]

  • Ryan, C. P., Smith, M. E. B., Schumacher, F. F., Grohmann, D., Papaioannou, D., & Waksman, G. (2011). Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis. Chemical communications (Cambridge, England), 47(19), 5452–5454. [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). 4-Anilino-4-oxobut-2-enoic acid. Retrieved from [Link]

  • Sandanayaka, V., Mamat, B., Mishra, R. K., Winger, J., Krohn, M., Zhou, L. M., Keyvan, M., Enache, L., Sullins, D., Onua, E., Zhang, J., Halldorsdottir, G., Sigthorsdottir, H., Thorlaksdottir, A., Sigthorsson, G., Thorsteinnsdottir, M., Davies, D. R., Stewart, L. J., Zembower, D. E., … Gurney, M. E. (2010). Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis. Journal of medicinal chemistry, 53(2), 573–585. [Link]

  • PubChem. (n.d.). (2Z)-4-(4-bromo-2-chloroanilino)-4-oxobut-2-enoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of substituted 4-aryl-2- methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Retrieved from [Link]

  • Chimica Techno Acta. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. 10(1). [Link]

  • ResearchGate. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Retrieved from [Link]

  • Scott, J. S., & al, e. (2024). Discovery of (2 R,4 R)-4-((S)-2-Amino-3-methylbutanamido)-2-(4-boronobutyl)pyrrolidine-2-carboxylic Acid (AZD0011), an Actively Transported Prodrug of a Potent Arginase Inhibitor to Treat Cancer. Journal of medicinal chemistry. [Link]

  • Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.

Sources

determining optimal concentration of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Determining the Optimal Concentration of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid for Bioassays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Concentration

The journey of a novel small molecule from a mere chemical structure to a potential therapeutic agent is paved with rigorous experimentation. A foundational step in this process is the determination of its optimal concentration for biological assays. For a compound like this compound, whose biological activities and mechanism of action are not yet extensively characterized, this initial step is paramount. The concentration at which a compound is tested dictates the observed biological effect; too low a concentration may yield false negatives, while an excessively high concentration can lead to non-specific effects and cytotoxicity, masking any true therapeutic potential.[1][2][3]

This guide provides a comprehensive, step-by-step framework for establishing a reliable and reproducible concentration range for this compound in various bioassays. We will delve into the causality behind each experimental choice, ensuring a self-validating system that builds a strong foundation for further preclinical development.

Part 1: Foundational Characterization

Before embarking on cellular assays, it is crucial to understand the fundamental physicochemical properties of this compound. These properties will significantly influence its behavior in aqueous assay media.

Solubility Assessment

A compound's solubility in the chosen assay buffer is a critical determinant of its effective concentration.[4][5] Undissolved compound can lead to inaccurate and irreproducible results.

Protocol: Kinetic Solubility Measurement

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in the primary assay buffer (e.g., PBS or cell culture medium) to create a range of concentrations. It is crucial to maintain a consistent, low percentage of DMSO across all wells (typically ≤0.5%) to avoid solvent-induced artifacts.[4]

  • Incubation and Observation: Incubate the plate at the intended assay temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).

  • Precipitation Detection: Visually inspect the wells for any precipitation. For a more quantitative measure, a nephelometer or a plate reader capable of measuring light scattering can be used to detect turbidity.

  • Determination of Kinetic Solubility: The highest concentration that remains visually clear or shows no significant increase in turbidity is considered the kinetic solubility limit. This concentration should be the upper limit for subsequent bioassays.

Stability Analysis

The stability of the compound in the assay medium over the duration of the experiment is essential for accurate interpretation of the results.[6][7] Degradation of the compound can lead to a decrease in its effective concentration over time.

Protocol: HPLC-Based Stability Assessment

  • Sample Preparation: Prepare a solution of this compound in the assay buffer at a concentration below its kinetic solubility limit.

  • Time-Course Incubation: Incubate the solution under the same conditions as the planned bioassay (e.g., 37°C, 5% CO2).

  • Sample Collection: At various time points (e.g., 0, 2, 6, 24, 48 hours), collect aliquots of the solution.

  • HPLC Analysis: Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound. A decrease in the peak area corresponding to the compound over time indicates degradation.

  • Data Interpretation: The results will determine the time window within which the bioassays must be conducted to ensure the compound's concentration remains stable.

Part 2: A Tiered Approach to Concentration Determination

A systematic, tiered approach is recommended to efficiently narrow down the optimal concentration range from a broad screen to a precise determination.

Diagram: Tiered Experimental Workflow

G cluster_0 Tier 1: Range-Finding cluster_1 Tier 2: Dose-Response cluster_2 Tier 3: Potency Determination A Broad Concentration Screen (e.g., 0.1 µM to 100 µM) B Cytotoxicity Assessment (e.g., MTT or LDH Assay) A->B Determine cytotoxic threshold C Narrow Concentration Range (Logarithmic dilutions below cytotoxic threshold) B->C Inform non-toxic range D Primary Functional Assay (e.g., Enzyme Inhibition, Reporter Gene) C->D Generate dose-response curve E Refined Concentration Series (Around the estimated EC50/IC50) D->E Estimate initial potency F Replicate Experiments E->F Confirm potency G Calculate EC50/IC50 F->G Confirm potency

Caption: A three-tiered workflow for determining the optimal bioassay concentration.

Tier 1: Broad-Range Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of this compound to establish a non-toxic working concentration range.[1] Cell viability assays are fundamental for this purpose.[2][8]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed a relevant cell line (e.g., a cancer cell line if investigating anti-cancer effects, or a non-cancerous line for general toxicity) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of broad, log-fold dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., a known cytotoxic agent) wells.

  • Incubation: Incubate the plate for a duration relevant to the intended functional assay (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration that does not significantly reduce cell viability (e.g., >90% viability) can be considered the upper limit for subsequent functional assays.

Table 1: Example Data from a Broad-Range Cytotoxicity Screen

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
0.198.7 ± 5.1
195.2 ± 3.8
1088.1 ± 6.2
10025.4 ± 7.9

Based on this hypothetical data, concentrations for initial functional assays should be kept below 10 µM to avoid significant cytotoxic effects.

Tier 2: Dose-Response in a Primary Functional Assay

Once a non-toxic range is established, the next step is to perform a dose-response experiment in a relevant primary functional assay to determine if this compound elicits a biological effect and to estimate its potency (EC50 or IC50).[9][10][11] The choice of assay will depend on the hypothesized target or desired biological outcome. Given that many small molecules are designed as enzyme inhibitors, we will use a generic enzyme inhibition assay as an example.[12][13][14]

Protocol: Generic Enzyme Inhibition Assay

  • Reagent Preparation: Prepare the assay buffer, enzyme solution, substrate solution, and a dilution series of this compound. The concentrations should be in a logarithmic series below the cytotoxic threshold (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3, 10 µM).

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution and the different concentrations of the compound. Include a no-inhibitor control (vehicle) and a positive control inhibitor. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) to allow for binding.[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Reaction Monitoring: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a microplate reader (e.g., measuring absorbance or fluorescence). The rate of the reaction is determined from the linear phase of the progress curve.[15]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

Table 2: Example Data for Dose-Response in an Enzyme Inhibition Assay

Log [Inhibitor] (M)[Inhibitor] (µM)% Inhibition (Mean ± SD)
-Vehicle0 ± 3.1
-80.015.2 ± 2.5
-7.50.0312.8 ± 4.1
-70.128.9 ± 5.6
-6.50.348.7 ± 6.3
-6175.4 ± 4.9
-5.5392.1 ± 3.7
-51095.8 ± 2.8
Tier 3: Precise Potency (EC50/IC50) Determination

From the dose-response curve in Tier 2, an approximate half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) can be estimated. Tier 3 involves refining this measurement with a narrower range of concentrations centered around the estimated IC50.[16][17]

Protocol: Refined IC50 Determination

  • Concentration Series: Based on the Tier 2 data (estimated IC50 ≈ 0.3 µM), prepare a more detailed concentration series around this value (e.g., 0.05, 0.1, 0.2, 0.3, 0.4, 0.6, 1.0 µM).

  • Repeat Functional Assay: Repeat the enzyme inhibition assay as described in Tier 2 with this refined concentration range. It is crucial to perform at least three independent experiments to ensure reproducibility.[18]

  • Data Analysis and Curve Fitting: Plot the results and fit the data to a sigmoidal dose-response model (e.g., four-parameter logistic regression) using appropriate software (e.g., GraphPad Prism) to accurately calculate the IC50 value.[10][11]

Diagram: Generic Signaling Pathway Inhibition

G Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Inhibitor 4-(4-Fluoroanilino)-4- oxobut-2-enoic acid Inhibitor->Kinase2 inhibits

Caption: Hypothetical inhibition of a signaling cascade by the test compound.

Conclusion: A Foundation for Discovery

Determining the optimal concentration of a novel compound like this compound is not a one-size-fits-all process. It requires a systematic and logical progression from understanding its basic physicochemical properties to carefully designed biological assays. By following the tiered approach outlined in this guide—from broad cytotoxicity screening to precise potency determination—researchers can establish a robust and reliable concentration range. This foundational data is essential for generating meaningful and reproducible results in subsequent, more complex bioassays, ultimately paving the way for a deeper understanding of the compound's therapeutic potential. Adherence to these principles of scientific integrity and logical experimental design is crucial for the successful advancement of any compound in the drug discovery pipeline.[19][20][21][22]

References

Application Notes and Protocols for Determining the Solubility of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid in DMSO and Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to understanding and determining the solubility of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, a crucial physicochemical property for its application in drug discovery and development. This document outlines the theoretical considerations governing its solubility in both dimethyl sulfoxide (DMSO) and various aqueous buffers. Detailed, field-proven protocols for kinetic and thermodynamic solubility assays are provided, emphasizing the causality behind experimental choices to ensure self-validating and reproducible results.

Introduction: The Critical Role of Solubility in Preclinical Research

This compound, a derivative of maleanilic acid, is a compound of interest in medicinal chemistry. The solubility of a potential drug candidate is a paramount parameter that influences its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). Poor aqueous solubility can lead to erratic and misleading results in in vitro biological assays and can present significant challenges for formulation development and in vivo bioavailability. Therefore, a thorough understanding and accurate determination of a compound's solubility profile are essential early in the drug discovery pipeline.

This guide provides a detailed examination of the solubility of this compound in DMSO, a common solvent for compound storage and handling, and in aqueous buffers, which mimic physiological conditions.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by its molecular structure, which dictates its polarity, lipophilicity, and ionization state.

PropertyPredicted/Estimated ValueImplication for Solubility
Molecular Formula C₁₀H₈FNO₃[1]Provides the basis for molecular weight calculation.
Molecular Weight 209.17 g/mol Influences the mass-to-volume relationship in solution.
pKa (acidic) ~3.5 - 4.5 (estimated)The carboxylic acid moiety is expected to be the primary acidic center. The pKa value is critical for predicting the ionization state and thus aqueous solubility at different pH values. This estimate is based on the known pKa of similar carboxylic acids.
logP ~1.5 - 2.5 (estimated)This estimated octanol-water partition coefficient suggests a moderate lipophilicity, which can influence both aqueous and non-aqueous solubility.

Note on Predicted Values: The pKa and logP values presented are in silico estimations based on the structure of this compound and data from structurally related compounds. For definitive values, experimental determination is recommended. Various computational tools, such as those offered by ACD/Labs and ChemAxon, can provide reliable predictions.[2][3][4][5][6][7]

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent widely used in drug discovery for creating high-concentration stock solutions of test compounds.[8]

Expected Solubility: While specific quantitative data for this compound in DMSO is not readily available in the public domain, data for the structurally similar parent compound, maleanilic acid, in the analogous solvent dimethylformamide (DMF) shows a high solubility of 12.9 g/100 mL.[9] Given the structural similarities and the exceptional solubilizing power of DMSO, it is anticipated that this compound exhibits high solubility in DMSO , likely in the range of >50 mg/mL .

Causality of High Solubility: The high solubility in DMSO can be attributed to the following factors:

  • Polarity: DMSO is a highly polar solvent that can effectively solvate the polar functional groups of the molecule, namely the carboxylic acid and the amide linkage.

  • Hydrogen Bonding: DMSO is a strong hydrogen bond acceptor, readily interacting with the hydrogen bond donors present in the molecule (the carboxylic acid proton and the amide N-H).

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a standard concentration stock solution for use in downstream biological assays.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Weigh the Compound: Accurately weigh out 2.09 mg of this compound (MW = 209.17 g/mol ).

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in a tightly sealed, desiccated container to prevent moisture absorption by DMSO.

Solubility in Aqueous Buffers: The Impact of pH

The aqueous solubility of this compound is highly dependent on the pH of the solution due to the presence of the ionizable carboxylic acid group.

The Henderson-Hasselbalch Relationship: The relationship between pH, pKa, and the ionization state of the carboxylic acid is described by the Henderson-Hasselbalch equation. As an acidic compound, its solubility in aqueous media will increase significantly as the pH rises above its pKa.

  • At pH < pKa: The carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This form is less polar and therefore expected to have lower aqueous solubility.

  • At pH > pKa: The carboxylic acid will be primarily in its ionized, deprotonated form (-COO⁻). The presence of the charged carboxylate group greatly increases the molecule's polarity and its favorable interactions with water molecules, leading to a substantial increase in aqueous solubility.

G cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) low_pH Predominantly Neutral (R-COOH) Low Aqueous Solubility increase_pH Increase in pH low_pH->increase_pH high_pH Predominantly Ionized (R-COO⁻) High Aqueous Solubility increase_pH->high_pH

Experimental Protocols for Solubility Determination

Two common methods for determining solubility in early drug discovery are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is a measure of the concentration at which a compound begins to precipitate under these specific non-equilibrium conditions.

G start Prepare 10 mM stock in DMSO add_to_buffer Add stock to aqueous buffer start->add_to_buffer incubate Incubate (e.g., 2h at RT) add_to_buffer->incubate separate Separate solid (Filtration/Centrifugation) incubate->separate quantify Quantify concentration in supernatant (HPLC/UV-Vis) separate->quantify result Kinetic Solubility Value quantify->result

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO as described in Section 3.

  • Buffer Preparation: Prepare the desired aqueous buffers (e.g., phosphate-buffered saline at pH 5.0, 7.4, and 9.0).

  • Assay Plate Preparation: In a 96-well plate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to a larger volume (e.g., 198 µL) of each aqueous buffer. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Separation of Undissolved Compound: Use a filter plate to separate any precipitate from the solution. Alternatively, centrifuge the plate at high speed and carefully collect the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A calibration curve prepared from the DMSO stock solution should be used for accurate quantification.

Thermodynamic Solubility Assay

This method measures the equilibrium solubility of a compound, which is the saturation concentration of the compound in a solvent after an extended incubation period. This is considered the "true" solubility.

G start Add excess solid compound to buffer incubate Incubate with agitation (e.g., 24-48h at RT) start->incubate separate Separate solid (Filtration/Centrifugation) incubate->separate quantify Quantify concentration in supernatant (HPLC/UV-Vis) separate->quantify result Thermodynamic Solubility Value quantify->result

Protocol:

  • Compound Addition: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Buffer Addition: Add a known volume of the desired aqueous buffer to the vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Separation of Undissolved Compound: Filter the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate by a validated analytical method like HPLC-UV.

Safety and Handling Precautions

When handling this compound, it is important to consult the Safety Data Sheet (SDS) for specific handling and safety information. General laboratory safety practices should be followed:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Practical Implications

The solubility of this compound is a critical parameter that dictates its utility in preclinical research. It is expected to be highly soluble in DMSO, making it suitable for the preparation of concentrated stock solutions. Its aqueous solubility is predicted to be highly pH-dependent, with significantly greater solubility in neutral to basic buffers compared to acidic conditions. The provided protocols for kinetic and thermodynamic solubility determination offer robust methods for experimentally verifying these properties. This information is invaluable for designing and interpreting in vitro assays, as well as for guiding formulation strategies for potential in vivo studies.

References

Troubleshooting & Optimization

improving the reaction yield of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, also known as N-(4-fluorophenyl)maleamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimized protocols, and answers to frequently encountered challenges during this synthesis.

Introduction: The Chemistry at Play

The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. It involves the ring-opening of maleic anhydride by the nucleophilic attack of the amino group of 4-fluoroaniline.[1][2] While seemingly straightforward, the reaction's success is sensitive to several parameters that can significantly impact yield and purity. The electron-withdrawing nature of the fluorine atom on the aniline ring reduces the nucleophilicity of the amino group compared to unsubstituted aniline, making the reaction conditions more critical.[3] This guide will walk you through understanding and controlling these variables to achieve optimal results.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or non-existent. What are the primary causes?

Answer: Low or no yield in this synthesis typically points to one of three main areas: reactant quality, reaction conditions, or premature product degradation.

  • Poor Reactant Quality:

    • Maleic Anhydride Hydrolysis: Maleic anhydride is highly susceptible to hydrolysis, reacting with atmospheric moisture to form maleic acid. Maleic acid will not readily react with the aniline under these conditions. Always use freshly opened or properly stored maleic anhydride and ensure your reaction setup is dry.[4][5]

    • Amine Purity: Impurities in the 4-fluoroaniline can interfere with the reaction. Ensure its purity through appropriate analytical methods (e.g., NMR, GC-MS) before use.

  • Suboptimal Reaction Conditions:

    • Insufficient Nucleophilicity: 4-Fluoroaniline is less nucleophilic than aniline due to the electron-withdrawing fluorine atom. If the reaction conditions (e.g., low temperature, inappropriate solvent) are too mild, the amine may not be sufficiently reactive to attack the anhydride.[3]

    • Solvent Choice: The choice of solvent is critical. While a variety of aprotic solvents can be used, solvents that can effectively dissolve both reactants without reacting with them are ideal. Ethers (like diethyl ether) or chlorinated solvents are common, but solubility can be an issue, leading to a heterogeneous mixture and slow reaction.[6] Acetic acid has also been used to improve reaction efficiency.[7]

    • Temperature: While the reaction often proceeds at room temperature, gentle heating may be required to overcome the activation energy, especially with a less nucleophilic amine. However, excessive heat can promote side reactions.

  • Product Equilibrium and Reversibility: The formation of maleamic acids can be reversible, with the product in equilibrium with the starting amine and anhydride, especially in certain organic solvents at room temperature.[8] Driving the reaction to completion often requires ensuring the product precipitates from the reaction medium.

Question 2: I've isolated a product, but its characterization (e.g., NMR, melting point) doesn't match the expected this compound. What could it be?

Answer: The most common side product in this type of reaction is the isomeric N-(4-fluorophenyl)isomaleimide. This can form, particularly if dehydrating conditions are inadvertently introduced (e.g., excessive heat, presence of dehydrating agents).[9][10] Another possibility is the formation of the cyclized N-(4-fluorophenyl)maleimide if the reaction is pushed too hard, though this typically requires specific dehydrating conditions like acetic anhydride and sodium acetate.[6]

  • Isomaleimide vs. Maleimide: Isomaleimides are generally less stable and can sometimes be converted to the desired maleimide. Their formation is kinetically favored under certain conditions.[10] Careful control of temperature is crucial to avoid these side reactions.

  • Unreacted Starting Materials: If the reaction did not go to completion, you might be isolating a mixture containing unreacted 4-fluoroaniline or maleic acid (from hydrolyzed anhydride).

Question 3: The reaction mixture has turned dark brown or black. What does this indicate?

Answer: Significant color change often suggests decomposition or polymerization side reactions.

  • Maleic Anhydride Decomposition: At elevated temperatures, particularly in the presence of contaminants like alkali metal ions or amines, maleic anhydride can decompose.[11] The recommended reaction temperature should not be exceeded.

  • Amine Oxidation: Anilines can be susceptible to oxidation, which can be catalyzed by trace metal impurities and accelerated by heat, leading to colored byproducts.

  • Polymerization: Maleic anhydride can participate in free-radical polymerization reactions, which can be initiated by heat or impurities.[12]

To mitigate this, ensure high-purity reagents and solvents, maintain a controlled temperature, and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if oxidation is suspected.

Part 2: Process Optimization & Protocols

Troubleshooting Flowchart

This diagram provides a logical pathway to diagnose and resolve common synthesis issues.

Troubleshooting_Workflow start Start: Low Yield or No Product check_reagents 1. Verify Reactant Quality start->check_reagents hydrolysis Issue: Anhydride Hydrolysis? check_reagents->hydrolysis check_conditions 2. Evaluate Reaction Conditions temp Temperature: Too low or too high? check_conditions->temp check_workup 3. Review Workup & Isolation precip Product Precipitation: Incomplete? check_workup->precip reagent_purity Maleic Anhydride: Use fresh, anhydrous. 4-Fluoroaniline: Check purity. hydrolysis->check_conditions No sol_anhydride Solution: Use anhydrous solvent. Store anhydride in desiccator. hydrolysis->sol_anhydride Yes solvent Solvent: Poor solubility? temp->solvent Optimal sol_temp_low Solution: Gently warm (e.g., 40-50°C). Monitor by TLC. temp->sol_temp_low Too Low sol_temp_high Issue: Decomposition/Side Rxns? Solution: Lower temp. Check for color change. temp->sol_temp_high Too High time Reaction Time: Insufficient? solvent->time No sol_solvent Solution: Try alternative solvent (e.g., Acetic Acid, THF, Acetone). Ensure stirring is efficient. solvent->sol_solvent Yes time->check_workup No sol_time Solution: Extend reaction time. Monitor by TLC until SM is consumed. time->sol_time Yes sol_precip Solution: Cool reaction mixture. Add anti-solvent (e.g., hexane) if compatible. precip->sol_precip Yes end_ok Yield Improved precip->end_ok No sol_anhydride->end_ok sol_temp_low->end_ok sol_solvent->end_ok sol_time->end_ok sol_precip->end_ok

Caption: Troubleshooting flowchart for low yield.

Experimental Protocols

Method 1: Standard Protocol in an Aprotic Solvent

This protocol is a common starting point for the synthesis.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, add maleic anhydride (1.0 eq).

  • Dissolution: Add a suitable anhydrous solvent (e.g., diethyl ether or acetone) until the maleic anhydride is fully dissolved.[6]

  • Reactant Addition: In a separate flask, dissolve 4-fluoroaniline (1.0 eq) in the same solvent. Add this solution dropwise to the stirring maleic anhydride solution at room temperature over 15-20 minutes.

  • Reaction: A precipitate usually forms upon addition. Allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain this compound as a solid.

Method 2: Optimized Protocol using Acetic Acid

This method can improve yield by enhancing the solubility of reactants and driving the reaction forward.[7]

  • Setup: To a 250 mL round-bottom flask with a magnetic stirrer, add 4-fluoroaniline (1.0 eq).

  • Dissolution: Add glacial acetic acid and stir until the aniline is completely dissolved.

  • Reactant Addition: Add maleic anhydride (1.0 to 1.1 eq) portion-wise to the solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 1 hour. The product should precipitate during this time.

  • Isolation: Cool the mixture in an ice bath, and collect the precipitate by vacuum filtration.

  • Washing: Wash the product thoroughly with cold water to remove acetic acid, followed by a wash with a non-polar solvent like hexane to aid drying.

  • Drying: Dry the solid under vacuum.

Reagent Quantities and Theoretical Yield
ReagentMolar Mass ( g/mol )Molar Eq.Amount (for 10g product)
Maleic Anhydride98.061.054.90 g
4-Fluoroaniline111.121.005.31 g
Product 209.18 - 10.0 g (Theoretical)

Note: Using a slight excess of maleic anhydride can help drive the reaction to completion, assuming it can be easily removed during workup.

Part 3: Reaction Mechanism & Characterization

Reaction Mechanism Visualization

The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to ring opening.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product MA Maleic Anhydride TS Tetrahedral Intermediate (Zwitterionic) MA->TS Aniline 4-Fluoroaniline Aniline->MA 1. Nucleophilic Attack Product This compound TS->Product 2. Proton Transfer & Ring Opening

Caption: Synthesis of N-(4-fluorophenyl)maleamic acid.

The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks one of the electrophilic carbonyl carbons of maleic anhydride.[1][2] This forms a zwitterionic tetrahedral intermediate. Subsequently, a proton is transferred from the nitrogen to the carboxylate anion, resulting in the final amic acid product.[1]

Expected Analytical Data

Proper characterization is essential to confirm the identity and purity of your product.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Key signals to look for are:

    • Two distinct doublets for the vinyl protons (-CH=CH-) of the maleamic acid backbone, typically between 6.0 and 6.5 ppm.

    • Aromatic protons from the 4-fluorophenyl ring, appearing as multiplets or distinct patterns between 7.0 and 7.8 ppm.

    • A broad singlet for the amide proton (-NH-), often downfield (>9.0 ppm).

    • A broad singlet for the carboxylic acid proton (-COOH), which can be very broad and may exchange with D₂O.

  • ¹³C NMR Spectroscopy: Expect to see signals for the two carbonyl carbons (amide and carboxylic acid) between 165 and 175 ppm, vinyl carbons between 130 and 140 ppm, and four distinct signals for the aromatic carbons.

  • FT-IR Spectroscopy:

    • Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • N-H stretch from the amide (~3300 cm⁻¹).

    • Two C=O stretches (amide and carboxylic acid) around 1650-1720 cm⁻¹.

  • Melting Point: The melting point should be sharp for a pure compound. Literature values can be used for comparison, though they may vary slightly.

References

Technical Support Center: Troubleshooting Solubility of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid. Our objective is to provide expert-driven, practical solutions to ensure the integrity and reproducibility of your experimental outcomes.

I. Compound Overview: Understanding the Physicochemical Properties

A foundational understanding of the physicochemical characteristics of this compound is paramount for troubleshooting its solubility. This compound is a derivative of maleic acid and possesses both a carboxylic acid and an amide functional group, which are the primary determinants of its solubility behavior.[1][2]

PropertyValue/PredictionSignificance for Experimental Solubility
Molecular Formula C₁₀H₈FNO₃[3]Defines the elemental composition and molecular weight.
Molecular Weight 209.18 g/mol Essential for accurate molar concentration calculations.
Predicted pKa 3.5 - 4.5 (Carboxylic Acid)The carboxylic acid moiety is acidic. At pH values above its pKa, it will be ionized, which significantly enhances aqueous solubility.[4][5]
Predicted logP ~1.5 - 2.5Indicates moderate lipophilicity, suggesting some solubility in organic solvents but potential challenges in purely aqueous media at neutral pH.

II. Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and dissolution of this compound.

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For preparing initial stock solutions, polar organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended. These solvents are generally effective for a broad range of organic molecules. A standard starting point is to prepare a 10 mM stock solution by dissolving 2.09 mg of the compound in 1 mL of DMSO.

Q2: I'm unable to dissolve the compound in my aqueous buffer (e.g., PBS at pH 7.4). What should I do?

This is a common challenge. Given the acidic nature of the carboxylic acid group, the compound should theoretically be more soluble at a neutral pH of 7.4, which is well above its predicted pKa. However, the molecule's overall hydrophobic character can still limit its aqueous solubility. If direct dissolution is unsuccessful, it is likely that the desired concentration exceeds its solubility limit in the aqueous buffer. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer.[6]

Q3: Is it advisable to heat the solution to aid dissolution?

Gentle heating, for instance, to a temperature between 37°C and 50°C, can facilitate the dissolution process. However, it is crucial to consider the compound's thermal stability, as prolonged exposure to elevated temperatures may cause degradation. A preliminary stability test is advised. This can be done by dissolving a small sample with gentle heat and subsequently analyzing it via HPLC or LC-MS to detect any potential degradation products.

III. Comprehensive Troubleshooting Guide

This section offers a systematic approach to resolving more complex solubility issues.

A. Issue: Precipitation Occurs When Diluting a DMSO Stock Solution into an Aqueous Buffer

This is a frequently encountered problem that arises when the final concentration of the compound in the aqueous medium surpasses its solubility limit, leading to its precipitation.[6][7]

Underlying Cause: The compound is readily soluble in the highly polar organic environment of the DMSO stock. However, the addition of an aqueous buffer dramatically alters the solvent properties. The hydrophobic regions of the molecule are no longer adequately solvated, resulting in aggregation and precipitation.[6][8]

Systematic Troubleshooting Workflow:

A Precipitation observed after diluting DMSO stock into aqueous buffer B Is the final DMSO concentration <1%? A->B C Decrease final compound concentration B->C Yes I High DMSO may be toxic to cells. Re-evaluate experimental design. B->I No D Is precipitation still occurring? C->D E Option 1: pH Adjustment D->E Yes H Problem Solved D->H No F Option 2: Use of Co-solvents/Excipients E->F G Option 3: Sonication F->G

Caption: Workflow for addressing precipitation upon dilution.

Step-by-Step Protocol:

  • Verify Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in your aqueous solution is kept to a minimum, ideally below 1%. Higher concentrations can exhibit cytotoxicity in cell-based assays.[9][10][11][12][13] For sensitive cell lines, even concentrations as low as 0.1% are recommended.[10][11]

  • Reduce Final Compound Concentration: The simplest solution is often to decrease the final concentration of the compound in the aqueous buffer. A serial dilution can be performed to identify the maximum achievable concentration without precipitation.

  • pH Adjustment:

    • Scientific Principle: According to the Henderson-Hasselbalch equation, the solubility of an acidic compound like this compound increases as the pH of the solution rises above its pKa.[4][5][14][15][16] At a more alkaline pH, the carboxylic acid group becomes deprotonated (COO⁻), rendering the molecule more polar and, consequently, more soluble in aqueous solutions.

    • Protocol:

      • Prepare the desired aqueous buffer.

      • With continuous stirring, incrementally add a dilute base (e.g., 0.1 M NaOH) to elevate the pH. Use a calibrated pH meter for accurate monitoring.

      • Attempt to dissolve the compound or dilute the DMSO stock into the pH-adjusted buffer. A pH in the range of 8.0 to 8.5 can often substantially improve solubility while remaining suitable for many biological experiments.[]

  • Utilization of Co-solvents and Excipients:

    • Scientific Principle: Co-solvents are water-miscible organic solvents that can enhance the solubility of hydrophobic compounds.[18][19][20][21] Excipients, such as cyclodextrins, can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent solubility in water.[22][23][24][25][26]

    • Common Co-solvents: Examples include Polyethylene glycol (PEG), propylene glycol, and ethanol.[18][19]

    • Common Excipients: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used option.[22]

    • Protocol (using HP-β-CD):

      • Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 1-10% w/v).

      • Introduce your compound or DMSO stock to this solution while vortexing or stirring. The cyclodextrin will encapsulate the drug, enhancing its solubility.[22][24]

  • Sonication:

    • Scientific Principle: Sonication employs ultrasonic waves to break down particulate matter and facilitate dissolution. It is particularly effective for dispersing small aggregates of the compound.

    • Protocol:

      • Prepare your solution as usual.

      • Place the solution vial in a bath sonicator for a duration of 5-15 minutes.

      • Visually inspect for complete dissolution. Exercise caution as prolonged sonication can generate heat.

B. Issue: Inconsistent Experimental Results or Apparent Loss of Compound Activity Over Time

These observations may suggest that the compound is unstable and degrading in your chosen solvent or buffer.

Underlying Cause: The amide bond within the this compound structure could be prone to hydrolysis, particularly at extreme pH values.[27][28][29][30][31] The double bond in the but-2-enoic acid moiety may also be susceptible to reactions.

Troubleshooting Protocol:

  • Prepare Fresh Solutions: It is imperative to prepare fresh solutions for each experiment. Avoid using stock solutions that have been stored for extended periods or have undergone multiple freeze-thaw cycles.[8]

  • Conduct a Stability Assessment:

    • Protocol:

      • Prepare the final working solution of the compound in the intended experimental buffer.

      • Incubate this solution under conditions that mimic your experiment (e.g., 37°C for 24 hours).

      • At designated time points (e.g., 0, 2, 8, 24 hours), collect an aliquot of the solution.

      • Analyze these aliquots using a suitable analytical technique, such as HPLC or LC-MS.

      • Compare the peak area of the parent compound over time and monitor for the emergence of new peaks, which would signify degradation products.

  • Implement Proper Storage Conditions:

    • Stock Solutions: Store DMSO or DMF stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping the vials in foil.

    • Aqueous Solutions: Aqueous solutions are generally less stable. It is strongly recommended to prepare them fresh on the day of the experiment.

Relationship between pH and Solubility for an Acidic Compound:

A Low pH (pH < pKa) C Predominantly Protonated Form (R-COOH) A->C B High pH (pH > pKa) D Predominantly Deprotonated Form (R-COO⁻) B->D E Lower Aqueous Solubility C->E F Higher Aqueous Solubility D->F

References

Technical Support Center: Purification of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid using column chromatography. This document moves beyond standard protocols to offer troubleshooting solutions and expert insights into the unique challenges presented by this polar, acidic molecule.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Question 1: My compound has an Rf value of 0 or very close to it on my TLC plate, even when I use 100% ethyl acetate as the eluent. How can I get it to move?

Answer: This is a classic sign of a highly polar compound having a very strong affinity for the polar stationary phase (silica gel). This compound contains both a carboxylic acid and an amide group, making it very polar. To increase its mobility, you must significantly increase the polarity of the mobile phase.

  • Causality: The stationary phase, silica gel (SiO₂), is covered in polar silanol groups (Si-OH). Your polar analyte interacts strongly with these groups via hydrogen bonding, causing it to remain adsorbed and immobile. A mobile phase of 100% ethyl acetate is often not polar enough to disrupt these strong interactions.

  • Solutions:

    • Introduce Methanol: Begin adding methanol to your ethyl acetate. Start with a 95:5 mixture of Ethyl Acetate:Methanol and gradually increase the methanol concentration. Methanol is highly polar and very effective at competing with the analyte for binding sites on the silica gel.

    • Use an Acidic Modifier: Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase. This has a dual effect: it protonates the carboxylate form of your acid, reducing its polarity and ionic interaction with the silica. It also competes with the analyte for the hydrogen-bonding sites on the silica surface.[1]

    • Alternative Solvent System: For very polar compounds, a dichloromethane (DCM) and methanol system can be effective.[2] Try starting with 98:2 DCM:Methanol and increasing the methanol percentage. Adding a small amount of acetic acid to this system is also recommended.

Question 2: My compound appears as a long, trailing streak on the TLC plate instead of a compact spot. What causes this and how can I fix it?

Answer: This phenomenon, known as "peak tailing," is characteristic of acidic compounds on a standard silica gel stationary phase.

  • Causality: Silica gel is inherently acidic due to the surface silanol groups. Your carboxylic acid can engage in strong, sometimes irreversible, interactions with these sites. As the solvent front moves, a portion of your compound is "stuck" and elutes much slower than the main band, creating a tail.

  • Solutions:

    • Acidify the Mobile Phase: As mentioned above, adding 0.5-1% acetic or formic acid to the eluent is the most common and effective solution.[3] The acid in the mobile phase saturates the highly active silanol sites and ensures your compound remains in its less polar, protonated state, leading to more symmetrical, compact spots.

    • Use Deactivated Silica: If tailing persists, your compound may be sensitive to the acidity of the silica gel itself. You can try deactivating the silica by pre-treating it with a base like triethylamine, but this can complicate purification. A simpler approach is to use commercially available deactivated silica gel or consider an alternative stationary phase like alumina (neutral or basic).[2]

Question 3: During purification, I'm observing a new, slightly less polar spot appear that wasn't in my initial crude NMR. What is happening?

Answer: You are likely observing the isomerization of your cis-(maleanilic) acid to the more thermodynamically stable trans-(fumaric) isomer.

  • Causality: The starting material is a derivative of maleic acid (cis isomer). Rotation around a carbon-carbon double bond is normally restricted. However, under certain conditions (such as exposure to acid, heat, or light), this bond can isomerize to form the trans isomer.[4][5] The trans isomer is generally less polar and thus will have a higher Rf value on a normal-phase TLC plate. The acidic environment of the silica gel column can catalyze this transformation.[5]

  • Solutions:

    • Minimize Contact Time: Do not let your compound sit on the column for extended periods. Prepare your column, load the sample, and run the chromatography session without unnecessary delays.

    • Avoid Harsh Conditions: Keep the compound cool and protected from direct light throughout the workup and purification process.

    • Use a Milder Stationary Phase: If isomerization is a significant problem, consider using a less acidic stationary phase like deactivated silica or neutral alumina.

    • Buffer the System: While more complex, using a buffered silica gel or a mobile phase with a controlled pH can sometimes prevent such isomerizations.

Question 4: My overall recovery from the column is very low, and I suspect the compound is decomposing.

Answer: Low recovery can be due to decomposition on the silica gel or irreversible adsorption. Maleanilic acids can be susceptible to hydrolysis back to their starting materials (maleic anhydride and 4-fluoroaniline) under harsh conditions.[6]

  • Causality: The highly acidic nature of standard silica gel can catalyze decomposition or cause your highly polar compound to bind so strongly that it cannot be eluted with standard solvents.[2]

  • Solutions:

    • Test for Stability: Before committing your entire batch, perform a simple stability test. Dissolve a small amount of your crude material, spot it on a TLC plate, and then add a small amount of silica gel to the vial. Let it stir for a few hours, then run a new TLC of the solution against your original spot. If new spots appear or the original spot diminishes, stability on silica is an issue.[2]

    • Use a "Plug" of Silica: If the impurities are significantly different in polarity, you may not need a full column. A short "plug" of silica in a pipette or fritted funnel can be used to quickly filter out major impurities, minimizing contact time and potential decomposition.

    • Consider Reversed-Phase Chromatography: For highly polar compounds that are unstable on silica, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile) can be an excellent alternative.[1][7] Your polar compound will elute earlier, while less polar impurities will be retained longer.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound? A1: Standard flash-grade silica gel (40-63 µm, 60 Å pore size) is the most common and economical choice.[8] However, due to the compound's acidic nature, you may need to modify the mobile phase with an acid to prevent tailing. If stability or isomerization is a concern, consider using neutral alumina or reversed-phase C18 silica.

Q2: How do I properly select and optimize a mobile phase? A2: Mobile phase selection is always determined empirically using Thin Layer Chromatography (TLC).

  • Goal: Aim for an Rf value for your target compound between 0.25 and 0.35. This generally provides the best separation on a column.

  • Procedure:

    • Start with a moderately polar solvent system, for example, 80:20 Hexanes:Ethyl Acetate.

    • If the spot remains at the baseline (Rf=0), drastically increase the polarity. A good next step would be 100% Ethyl Acetate, followed by Ethyl Acetate with increasing percentages of Methanol (e.g., 95:5).

    • Always include 0.5-1% acetic acid in your test systems to ensure good spot shape.

    • Run TLCs with several solvent systems to find the one that gives the best separation between your desired product and its impurities.

Q3: Should I use isocratic or gradient elution for my column? A3:

  • Isocratic Elution: (Using a single, constant mobile phase composition) is ideal if your TLC shows good separation between your product (at Rf ≈ 0.3) and all impurities. This method is simpler to execute.

  • Gradient Elution: (Gradually increasing the polarity of the mobile phase during the run) is preferable if you have impurities that are much less polar and/or much more polar than your product. A gradient allows you to first elute the less polar impurities with a weak solvent, then increase the polarity to elute your product, and finally wash off any strongly retained impurities, often saving time and solvent.

Q4: How can I visualize the compound on TLC plates and in collected fractions? A4:

  • UV Light: The aromatic ring in your compound makes it UV-active. You can visualize it under a short-wave (254 nm) UV lamp, where it will appear as a dark spot on a fluorescent green background.[9] This is a non-destructive method.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[9]

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive stain that reacts with the double bond in your compound, appearing as a yellow spot on a purple background.

  • Acid-Base Indicator: A bromocresol green spray can visualize acidic compounds as yellow spots on a blue background.[10] This is particularly useful for identifying your product.

Part 3: Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column
  • Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude sample).

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.

  • In a separate beaker, create a slurry of silica gel in your initial, least polar eluent. Mix thoroughly to remove air bubbles.

  • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

  • Gently tap the side of the column to ensure even packing and remove any trapped air.

  • Open the stopcock and use gentle air pressure to push the solvent through until the solvent level is just above the top of the silica bed. Never let the silica run dry.[11]

Protocol 2: Sample Loading
  • Wet Loading (Recommended for this compound):

    • Dissolve your crude product in a minimal amount of a highly polar solvent (e.g., methanol, acetone, or DMF). Note: The solubility of related maleanilic acids is poor in many common solvents but high in DMF.[6] Use the absolute minimum volume necessary.

    • Draw this concentrated solution into a pipette and carefully apply it dropwise to the top of the silica bed, ensuring not to disturb the surface.

    • Rinse the flask with a tiny amount of the same solvent and add it to the column.

    • Open the stopcock and allow the sample to absorb fully onto the silica.

  • Dry Loading (Adsorption Method):

    • Dissolve your crude product in a suitable solvent (e.g., DCM or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

Protocol 3: Elution and Fraction Collection
  • Carefully add your chosen mobile phase to the top of the column.

  • Open the stopcock and begin collecting fractions in test tubes or vials. Use gentle air pressure to maintain a steady flow rate (a drip rate of about 1-2 drops per second is a good starting point).

  • Monitor the elution process by collecting small spots from the fractions onto a TLC plate.

  • Once the desired compound begins to elute, collect the fractions containing it.

  • After your compound has fully eluted, you can increase the solvent polarity significantly to "flush" the column of any remaining materials.

Part 4: Data & Workflow Visualization

Table 1: Recommended TLC Solvent Systems for Method Development
System No.Solvent ASolvent BModifier (1%)Ratio (A:B)Target Compound Behavior
1HexanesEthyl AcetateAcetic Acid1:1Likely low Rf, good for non-polar impurities
2DichloromethaneMethanolAcetic Acid95:5Good starting point for polar compounds
3Ethyl AcetateMethanolAcetic Acid9:1High polarity system for strong elution
Diagrams

Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Purification Crude Crude Product TLC TLC Method Development Crude->TLC Pack Pack Column TLC->Pack Load Load Sample Pack->Load Elute Elute & Collect Fractions Load->Elute Analyze Analyze Fractions (TLC) Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: General workflow for column chromatography purification.

Troubleshooting start Observe Problem on TLC/Column prob1 Streaking or Tailing Spot? start->prob1 Yes prob2 Rf = 0? start->prob2 No cause1 Cause: Acidity (Interaction with Si-OH) prob1->cause1 sol1 Solution: Add 1% Acetic Acid to Mobile Phase cause1->sol1 cause2 Cause: High Polarity (Strong Adsorption) prob2->cause2 Yes prob3 New, Higher-Rf Spot Appears? prob2->prob3 No sol2 Solution: Increase Eluent Polarity (Add Methanol) cause2->sol2 cause3 Cause: Isomerization (cis to trans) prob3->cause3 Yes sol3 Solution: Minimize Column Contact Time, Use Milder Conditions cause3->sol3

Caption: Decision tree for troubleshooting common purification issues.

References

  • uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions.
  • University of Rochester, Department of Chemistry.
  • BenchChem. (2025).
  • Phase Separ
  • SIELC Technologies. HPLC Separation of Methylmalonic and Malonic Acid on Newcrom B Column.
  • IOSR Journal. (2019, October 2). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent.
  • Smolecule. (2023, August 16). Maleanilic acid, p-methyl- | 24870-11-9.
  • Waters. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
  • Shanghai Douwin Chemical Co.,Ltd. Properties and Stability of Maleic Anhydride.
  • LCGC International. Analysis of Maleic Acid in Starch-Based Products Using a New Bonded Zwitterionic HILIC Column and Low UV Wavelength Detection.
  • DrugFuture. Maleanilic Acid.
  • SIELC Technologies. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column.
  • HELIX Chromatography. HPLC Methods for analysis of Maleic acid.
  • Unknown.
  • YouTube. (2013, October 21).
  • norbidar.com. (2025, August 12). The stability comparison of fumaric acid and maleic acid.
  • Organic Syntheses Procedure. is added.
  • Organic Syntheses. (2025, June 19).
  • Wikipedia. Maleic acid.
  • Organic Syntheses Procedure. 4.
  • PubChem - NIH. 4-Anilino-4-oxobut-2-enoic acid | C10H9NO3 | CID 68389.
  • BLDpharm. 119322-47-3|this compound.
  • EPFL.
  • The Royal Society of Chemistry.
  • ChemicalBook. 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis.
  • SiliCycle.
  • Chemistry LibreTexts. (2022, April 7). 2.
  • SynHet. (E)-4-(4-cyano-2-fluoro-3-methylanilino)-4-oxobut-2-enoicacid.
  • P&S Chemicals. Product information, this compound.
  • Lab-Chemicals.Com. This compound.
  • ResearchGate. (2022, December). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids.
  • Google Patents. (2017, July 13). Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • MOLNOVA.

Sources

identifying and minimizing byproducts in 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-fluoroanilino)-4-oxobut-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to equip you with the necessary knowledge to identify and minimize byproducts, thereby optimizing your reaction outcomes.

Introduction to the Synthesis

The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. It involves the reaction of 4-fluoroaniline with maleic anhydride. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the desired N-(4-fluorophenyl)maleamic acid. While this reaction is generally straightforward, the presence of the electron-withdrawing fluorine atom on the aniline ring and the bifunctional nature of the reactants can lead to specific challenges and the formation of undesirable byproducts.

This guide will walk you through the common issues encountered during this synthesis, providing a logical framework for troubleshooting and process optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds through a nucleophilic addition-elimination mechanism. The nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking a carbonyl carbon of maleic anhydride. This results in the formation of a tetrahedral intermediate, which then collapses, leading to the opening of the anhydride ring to form the final product.[1][2]

Q2: How does the fluorine atom on the aniline ring affect the reaction?

A2: The fluorine atom is an electron-withdrawing group, which decreases the electron density on the nitrogen atom of 4-fluoroaniline.[3][4] This makes the aniline less nucleophilic compared to unsubstituted aniline, which may result in a slower reaction rate. Consequently, more forcing conditions (e.g., elevated temperature or longer reaction times) might be necessary to achieve complete conversion, which in turn can promote the formation of byproducts.

Q3: What are the most common solvents for this reaction, and what are the considerations for solvent selection?

A3: Common solvents for the synthesis of N-aryl maleamic acids include ethers (like diethyl ether), chlorinated solvents (such as dichloromethane), and aprotic polar solvents (like acetone or DMF).[5][6] The choice of solvent can influence the reaction rate and the solubility of the product and any byproducts. For instance, the product may precipitate from a less polar solvent like diethyl ether, which can be a convenient method of initial purification. However, if the starting aniline has low solubility in that solvent, a more polar solvent might be required to ensure a homogeneous reaction mixture.

Q4: Can the product isomerize, and if so, under what conditions?

A4: Yes, the product, which is a maleamic acid derivative (cis-isomer), can potentially isomerize to the corresponding fumaranilic acid derivative (trans-isomer). This isomerization is often catalyzed by acids and can be promoted by heat.[7][8][9] The fumaranilic acid isomer is typically more thermodynamically stable and may be less soluble, potentially precipitating from the reaction mixture.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

A low yield can be attributed to several factors, from incomplete reaction to the formation of side products.

Cause Explanation Recommended Action
Incomplete Reaction The electron-withdrawing fluorine atom on the aniline reduces its nucleophilicity, potentially leading to a sluggish reaction.- Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C). - Extend the reaction time and monitor the progress by TLC or HPLC. - Ensure stoichiometric amounts of reactants are used. An excess of one reactant is generally not necessary for this reaction.
Premature Precipitation of Starting Material If using a solvent in which 4-fluoroaniline has limited solubility, it may not be fully available to react with the maleic anhydride.- Choose a solvent in which both reactants are sufficiently soluble at the reaction temperature. A solvent mixture can also be employed.
Formation of Byproducts Significant conversion of starting materials to byproducts will naturally lower the yield of the desired product.- Refer to the "Byproduct Identification and Minimization" section below.
Losses During Work-up and Purification The product may be partially soluble in the wash solvents or may not fully crystallize during purification.- Optimize the crystallization solvent system to maximize recovery. - Minimize the volume of solvent used for washing the isolated product. - Ensure the pH of the aqueous phase during extraction is optimized to keep the carboxylic acid product in its desired form (ionized or neutral).
Problem 2: Product Purity Issues - Presence of Unwanted Byproducts

The presence of impurities is a common challenge. Below is a summary of potential byproducts and strategies to mitigate their formation.

Byproduct Formation Mechanism Identification Methods
This compound (trans-isomer) Isomerization of the double bond from cis (maleamic acid) to trans (fumaranilic acid), often catalyzed by acid and heat.[7][8]- HPLC: The trans-isomer will likely have a different retention time than the cis-isomer. - ¹H NMR: The coupling constant between the vinyl protons will be larger for the trans-isomer (~15 Hz) compared to the cis-isomer (~12 Hz).
N,N'-(4-Fluorophenyl)maleamide Reaction of a second molecule of 4-fluoroaniline with the carboxylic acid group of the product, likely requiring harsh conditions or a coupling agent.- MS: Look for a molecular ion corresponding to the di-substituted product. - ¹H NMR: Absence of the carboxylic acid proton and a different aromatic proton integration ratio.
Polymeric materials Polymerization of maleic anhydride or the product under certain conditions, especially at high temperatures.[10]- Insoluble, often colored, material in the reaction mixture. - Broad, unresolved peaks in the NMR spectrum.
Unreacted 4-Fluoroaniline Incomplete reaction.- TLC: A spot corresponding to the starting aniline. - ¹H NMR: Characteristic signals of 4-fluoroaniline in the product spectrum.
Maleic Acid Hydrolysis of unreacted maleic anhydride if water is present in the reaction mixture.- HPLC: A peak corresponding to maleic acid. - ¹H NMR: A singlet for the vinyl protons of maleic acid.
  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize heat-induced isomerization and polymerization.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent the hydrolysis of maleic anhydride to maleic acid.

  • Reaction Time: Monitor the reaction closely and stop it once the starting materials are consumed to avoid the formation of degradation products or isomers over extended periods.

  • pH Control During Work-up: Carefully control the pH during aqueous work-up to prevent unwanted side reactions catalyzed by strong acids or bases.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Purity Issue check_completion Check Reaction Completion (TLC/HPLC) start->check_completion workup_loss Investigate Work-up & Purification start->workup_loss Low Yield After Purification incomplete Incomplete Reaction check_completion->incomplete Not Complete byproducts Byproducts Detected check_completion->byproducts Complete, but Impure optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Change Solvent incomplete->optimize_conditions success Improved Yield & Purity optimize_conditions->success identify_byproducts Identify Byproducts (NMR, MS, HPLC) byproducts->identify_byproducts minimize_byproducts Minimize Byproducts: - Lower Temperature - Anhydrous Conditions - Control Reaction Time identify_byproducts->minimize_byproducts minimize_byproducts->success optimize_purification Optimize: - Crystallization Solvent - Washing Procedure - pH Control workup_loss->optimize_purification optimize_purification->success

Caption: A workflow for troubleshooting common issues in the synthesis.

Experimental Protocols

General Synthesis Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and purity requirements.

  • Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve maleic anhydride (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Addition of Aniline: To the stirred solution, add a solution of 4-fluoroaniline (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Isolation: If the product precipitates during the reaction, it can be isolated by filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.

  • Purification: If the product remains in solution or requires further purification, it can be purified by crystallization.

Protocol for Product Purification by Crystallization
  • Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot crystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Diagram: Synthetic Pathway and Potential Side Reactions

reaction_pathway cluster_reactants Reactants cluster_products Products & Byproducts 4-Fluoroaniline 4-Fluoroaniline Desired Product This compound (cis) 4-Fluoroaniline->Desired Product Nucleophilic Attack Maleic Anhydride Maleic Anhydride Maleic Anhydride->Desired Product Polymer Polymerization Maleic Anhydride->Polymer High Temp. Isomer trans-isomer Desired Product->Isomer Heat, Acid Diacylation Diacylation Product Desired Product->Diacylation + 4-Fluoroaniline (Harsh Conditions)

Caption: The main reaction and potential side pathways.

Analytical Methods for Quality Control

Accurate analysis of the final product is crucial. Below are starting points for developing analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for assessing the purity of this compound and detecting byproducts.

Parameter Suggested Starting Conditions
Column C18 reverse-phase, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Phosphoric acid in Water B: Acetonitrile Isocratic or gradient elution may be necessary.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the product has significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended for method development to identify the optimal wavelength and check for co-eluting impurities.
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Vinyl Protons: Two doublets in the range of 6.2-6.5 ppm, with a coupling constant of approximately 12 Hz.

    • Aromatic Protons: Multiplets in the aromatic region (7.0-7.8 ppm).

    • Amide Proton (NH): A broad singlet, typically downfield (>9 ppm).

    • Carboxylic Acid Proton (COOH): A very broad singlet, often further downfield (>10 ppm).

  • ¹³C NMR:

    • Carbonyl Carbons: Resonances in the range of 165-170 ppm.

    • Vinyl Carbons: Signals between 130-135 ppm.

    • Aromatic Carbons: Multiple signals in the aromatic region (115-140 ppm), with characteristic splitting patterns due to the fluorine atom.

  • ¹⁹F NMR: A singlet or multiplet in the typical range for an aryl fluoride.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product and identify byproducts. Electrospray ionization (ESI) is a suitable technique. The expected m/z for the molecular ion [M-H]⁻ would be approximately 224.05.

References

  • Which is the best website providing NCERT Solutions? 118 Answers. NCERT Books. 32 Answers. Where can I get NCERT books in PDF format? 26 Answers. NIOS. 15 Answers. NCERT Solutions. 12 Answers. (2024). Quora. [Link]

  • Effect of Substituents on the Basicity of Anilines. (2020). YouTube. [Link]

  • Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. (n.d.). PubMed Central. [Link]

  • Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. (n.d.). PubMed Central. [Link]

  • Reactions of Aniline. (n.d.). Chemistry Steps. [Link]

  • Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. (n.d.). The Royal Society of Chemistry. [Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2021). MDPI. [Link]

  • Yields obtained in the synthesis of maleamic acids 5 and adducts 4,... (n.d.). ResearchGate. [Link]

  • Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides. (1999).
  • Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. (n.d.). PubMed Central. [Link]

  • Write a mechanism for the reaction of aniline with maleic anhydride to form maleanilic acid... (n.d.). Study.com. [Link]

  • 4-Anilino-4-oxobut-2-enoic acid. (n.d.). PubChem. [Link]

  • Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives. (n.d.). ResearchGate. [Link]

  • Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction? (2019). ACS Publications. [Link]

  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (n.d.). MDPI. [Link]

  • FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy - CORE. (n.d.). CORE. [Link]

  • Isomerization of Maleic Acid to Fumaric Acid Catalyzed by Cerium(IV) and N‐Bromo Compounds. (1983). Semantic Scholar. [Link]

  • N-Phenylmaleamic acid. (n.d.). NIST WebBook. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). University of Rochester. [Link]

  • Isomerization of maleic acid to fumaric acid. (1948).
  • The photochemical isomerization of maleic to fumaric acid: an undergraduate organic chemistry experiment. (n.d.). ResearchGate. [Link]

  • Reactions Involving Maleic Anhydride. (n.d.). ResearchGate. [Link]

  • N-Phenylmaleimide. (1961). Organic Syntheses. [Link]

  • 4-(Methylamino)-4-oxobut-2-enoic acid. (n.d.). PubChem. [Link]

  • 4-(Morpholin-4-yl)-4-oxobut-2-enoic acid, 97% Purity, C8H11NO4, 1 gram. (n.d.). CP Lab Safety. [Link]

  • SYNTHESIS AND ANALYSIS OF (2Z)-4-(4-METHYLANILINO)-4-OXOBUT-2-ENOIC ACID. (2024). From Chemistry Towards Technology Step-By-Step. [Link]

  • What is the mechanism for the reaction of aniline and maleic anhydride to form maleanilic acid? (n.d.). Study.com. [Link]

Sources

Technical Support Center: Optimizing Assay Conditions for 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers utilizing 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid. As a potential covalent inhibitor, achieving reproducible and meaningful data is contingent on carefully optimized assay conditions. This resource is structured to help you navigate common experimental hurdles and ensure the scientific integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: Based on its chemical structure, which contains a Michael acceptor, this compound is predicted to act as a covalent inhibitor.[1][2] This class of inhibitors typically forms a permanent covalent bond with a nucleophilic residue, such as a cysteine, within the active site of the target enzyme.[2][3] This time-dependent inactivation is a key consideration for assay design, distinguishing it from reversible inhibitors.[2][4][5]

Q2: What are the best practices for preparing and storing stock solutions of this compound?

A2: To ensure compound integrity, stock solutions should be prepared using a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO). It is advisable to create a high-concentration stock (e.g., 10-50 mM) to minimize the final solvent concentration in your assay, which should ideally be kept below 1% (v/v) to prevent solvent-related artifacts.[6] Store these stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. Always protect the solutions from light.

Q3: What initial concentration range should I test in my cellular or biochemical assays?

A3: For initial screening experiments, a broad concentration range is recommended to capture the full dose-response profile. A common starting point is a top concentration of 100 µM, followed by serial dilutions (e.g., 1:3 or 1:5) to generate a 10- to 12-point curve. The optimal concentration will ultimately depend on the specific sensitivity of your target enzyme or cell line.

Troubleshooting Guide

This section addresses specific technical challenges you may encounter during your experiments, providing actionable solutions and the underlying rationale.

Issue 1: High Background Signal in Biochemical Assays

Q: My control wells without enzyme are showing a high signal, which is interfering with my results. What could be the cause?

A: High background can originate from several sources, including intrinsic properties of the test compound or its interaction with assay components.

Troubleshooting Steps:

  • Assess Compound Interference: To check for autofluorescence or colorimetric interference, run a control plate containing all assay components, including the compound at various concentrations, but excluding the enzyme.

  • Evaluate Buffer Compatibility: The reactive nature of covalent inhibitors means they can interact with certain buffer additives. Nucleophilic reagents like dithiothreitol (DTT) or β-mercaptoethanol can react with the compound, reducing its effective concentration and potentially generating interfering byproducts. If possible, use alternative reducing agents or remove them from the buffer.

  • Optimize Detection Settings: If you are using a fluorescence-based assay, check the excitation and emission spectra of this compound to ensure they do not overlap with your detection probe.

Table 1: Mitigation Strategies for High Background Signal

Potential Cause Recommended Action
Compound AutofluorescenceMeasure the compound's fluorescence spectrum and select detection reagents with non-overlapping wavelengths.
Reaction with Buffer ComponentsOmit or substitute reactive components like DTT. Test compound stability in the final assay buffer over time.[7]
Contaminated ReagentsUse fresh, high-purity reagents and solvents for all experiments.[8]
Non-specific Substrate InteractionRun controls with only the compound and the substrate to check for direct reactions.
Issue 2: Inconsistent IC50 Values Between Experiments

Q: I'm observing significant variability in my calculated IC50 values from day to day. What factors could be contributing to this?

A: Inconsistent IC50 values are a frequent issue, particularly with time-dependent inhibitors, and often point to subtle variations in the experimental setup.[4]

Troubleshooting Workflow:

Caption: A decision-making workflow for troubleshooting inconsistent IC50 values.

Detailed Considerations:

  • Standardize Pre-incubation Time: For covalent inhibitors, the degree of inhibition is dependent on the time the enzyme and inhibitor are incubated together before adding the substrate.[4][6] This pre-incubation step must be precisely timed and kept consistent across all experiments.

  • Verify Enzyme Activity: The IC50 of an irreversible inhibitor can be sensitive to the enzyme concentration. Ensure your enzyme stock is stored correctly and its specific activity is consistent between batches. An enzyme activity check should be performed regularly.

  • Ensure Compound Integrity: Prepare fresh dilutions of the compound from a validated frozen stock for each experiment to avoid issues with compound degradation in aqueous buffers.[6]

  • Control for Assay Drift: When running multiple plates, ensure that incubation times, temperature, and reading times are identical for all plates to minimize plate-to-plate variability.[8]

Issue 3: Poor Z'-factor in High-Throughput Screening (HTS)

Q: My Z'-factor is consistently below 0.5, which compromises my ability to identify true "hits." How can I improve my assay's performance?

A: A low Z'-factor indicates a narrow signal window (the difference between your positive and negative controls) or excessive variability in your data.[9][10][11] An excellent assay generally has a Z'-factor greater than 0.5.[12][13]

Strategies for Z'-factor Optimization:

  • Maximize the Signal Window:

    • Optimize Enzyme and Substrate Concentrations: Titrate both the enzyme and substrate to find concentrations that yield a robust signal without being saturating. For many assays, using a substrate concentration close to its Michaelis constant (Km) can improve sensitivity to inhibitors.

    • Increase Incubation Time: Allow the enzymatic reaction to proceed for a longer duration to generate a stronger signal, provided the reaction remains in the linear range.

  • Minimize Data Variability:

    • Refine Liquid Handling: Ensure all pipettes are accurately calibrated. For HTS, automated liquid handlers are recommended for precision. Mix plates thoroughly but gently after each reagent addition.[14]

    • Mitigate Plate Edge Effects: Evaporation from wells on the edge of a microplate can alter reagent concentrations. Use a humidified incubator, and consider leaving the outer wells empty or filling them with buffer to create a humidity barrier.

    • Confirm DMSO Tolerance: High concentrations of DMSO can inhibit some enzymes. Run a DMSO tolerance curve to determine the maximum concentration your assay can withstand without affecting performance.

Table 2: Key Parameters for Improving Z'-factor

Parameter Recommendation Rationale
Substrate ConcentrationTitrate around the Km value.Maximizes the signal window and sensitivity.
Enzyme ConcentrationUse the lowest concentration that provides a robust signal.Increases sensitivity to inhibition.
Incubation TimesKeep all incubation steps consistent across all plates.[14]Reduces time-dependent variability.
DMSO ConcentrationMaintain below 1% (v/v) and ensure consistency.Minimizes solvent-induced artifacts.

Experimental Protocols

Protocol 1: Biochemical IC50 Determination for a Covalent Inhibitor

This protocol is designed to accurately determine the potency of a time-dependent inhibitor.

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20.

    • Enzyme Solution (2X): Dilute enzyme to twice the final desired concentration in ice-cold assay buffer.

    • Substrate Solution (5X): Prepare substrate at five times the final concentration in assay buffer.

    • Compound Plate (4X): Perform serial dilutions of this compound in DMSO. Further dilute these into assay buffer to create a 4X working solution plate.

  • Assay Procedure (384-well format):

    • Add 5 µL of 4X compound solution or control buffer (with equivalent DMSO) to the assay plate.

    • Add 10 µL of 2X enzyme solution to all wells (or buffer to "no enzyme" control wells).

    • Pre-incubate: Gently mix and incubate the plate for a fixed time (e.g., 30 minutes) at a controlled temperature. This step is crucial for covalent binding.

    • Initiate Reaction: Add 5 µL of 5X substrate solution to all wells to start the reaction.

    • Read Plate: Immediately begin kinetic reading on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the reaction rate (e.g., Vmax) for each well.

    • Subtract the background signal from the "no enzyme" controls.

    • Normalize the data, setting the "no inhibitor" control as 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to derive the IC50 value.

Sources

Technical Support Center: Mitigating Off-Target Effects of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Challenge: The Double-Edged Sword of Covalency

4-(4-Fluoroanilino)-4-oxobut-2-enoic acid is designed to form a stable, covalent bond with its target protein, typically with a nucleophilic residue like cysteine. This covalent mechanism can lead to high potency and prolonged duration of action, which are desirable therapeutic properties.[1][2] However, the electrophilic nature of the "warhead" can also lead to reactions with other cellular nucleophiles, such as cysteine residues on other proteins or small molecules like glutathione.[1][3] These unintended interactions, or "off-target effects," can confound experimental results, leading to misinterpretation of the compound's biological activity.

This guide is structured to help you navigate these challenges through a series of frequently asked questions, a practical troubleshooting section, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My cellular phenotype (e.g., apoptosis, cell cycle arrest) is potent. How can I be sure it's from inhibiting my target of interest?

This is the most critical question in covalent inhibitor research. A potent phenotype does not automatically equate to an on-target effect. You must build a rigorous case for causality through a series of validation experiments. The core principle is to demonstrate that the observed phenotype is dependent on the engagement of your specific target by the covalent inhibitor.[4][5]

Key validation strategies include:

  • Using an Inactive Analog: Synthesize or obtain a version of this compound where the reactive α,β-unsaturated system is saturated (e.g., 4-(4-Fluoroanilino)-4-oxobutanoic acid). This analog should retain the overall structure for non-covalent binding but cannot form a covalent bond. If this inactive analog does not produce the same phenotype at similar or even higher concentrations, it strongly suggests the effect is due to the covalent modification.[6][7]

  • Orthogonal Inhibitors: Use a structurally distinct inhibitor that is known to be specific for your target. If this second inhibitor phenocopies the effects of your compound, it strengthens the evidence for an on-target mechanism.[8]

  • Target Engagement Assays: Confirm that your compound is binding to the intended target in your cellular system at the concentrations that elicit the phenotype. Techniques like the Cellular Thermal Shift Assay (CETSA) can be invaluable here.[8]

  • Rescue Experiments: If possible, overexpress a drug-resistant mutant of your target in the cells. If the cellular phenotype is reversed in the presence of the compound, this provides compelling evidence for an on-target effect.[8]

Q2: What is kinact/KI, and why is it more important than IC50 for a covalent inhibitor?

For covalent inhibitors, a simple IC50 value can be misleading because the inhibition is time-dependent.[4][5] The inhibitory effect increases with longer incubation times as more of the target protein becomes covalently modified.

A more informative metric is the second-order rate constant kinact/KI .[9][10]

  • KI (Inhibitor Constant) reflects the initial, reversible binding affinity of the inhibitor to the target.

  • kinact (Maximal Rate of Inactivation) represents the rate at which the covalent bond is formed once the inhibitor is bound.

A higher kinact/KI value indicates a more efficient covalent inhibitor. This parameter allows for a more standardized comparison of the potency of different covalent inhibitors, independent of incubation time and protein concentration.[10]

Q3: What are the most likely off-targets for a maleimide-containing compound like this?

The primary off-targets will be proteins with hyper-reactive cysteine residues.[6] These are cysteines in a local microenvironment that makes them particularly nucleophilic and accessible. Glutathione (GSH), a highly abundant cellular thiol, is also a common target for reactive electrophiles, and its depletion can lead to secondary effects like oxidative stress.[11]

Identifying these off-targets requires advanced proteomic techniques.

Q4: How can I identify the specific off-targets of my compound in my cellular model?

Chemoproteomics is the gold standard for identifying the targets of covalent inhibitors on a proteome-wide scale.[1][12] These methods provide an unbiased view of which proteins your compound interacts with in a complex cellular environment.

Technique Description Key Advantages References
isoTOP-ABPP Uses an alkyne-tagged version of your inhibitor to label targets in cells. Labeled proteins are then "clicked" to a biotin tag for enrichment and identification by mass spectrometry. A competition experiment with the untagged inhibitor is used for quantification.Provides proteome-wide, quantitative assessment of target engagement and selectivity.[12]
CITe-Id A newer method that uses the covalent inhibitor itself as the enrichment reagent to directly quantify dose-dependent binding at cysteine-thiols across the proteome.Does not require a tagged probe, providing a more direct readout of the inhibitor's activity.[6][13][14]
Intact Protein MS A simpler, in vitro method where the purified protein of interest is incubated with the inhibitor. A mass shift corresponding to the inhibitor's mass confirms covalent modification.Directly confirms covalent binding to the intended target.[12][15]

Troubleshooting Guide

Problem 1: I observe significant cytotoxicity at concentrations required to see my desired phenotype.

  • Possible Cause 1: Widespread Off-Target Reactivity. The inherent reactivity of the maleimide group can lead to modification of numerous proteins, causing general cellular stress and toxicity.[3][16] Maleimide compounds have been shown to induce cytotoxicity through mechanisms like oxidative stress and apoptosis induction.[11][17]

    • Troubleshooting Steps:

      • Perform a Dose-Response with an Inactive Analog: Treat cells with both the active compound and the inactive analog across a wide concentration range. If the inactive analog is significantly less toxic, it points to the covalent reactivity as the source of cytotoxicity.[7][18]

      • Measure Glutathione Depletion: Assess intracellular GSH levels after treatment. A significant drop in GSH suggests widespread reaction with cellular thiols, which can trigger oxidative stress.

      • Evaluate Markers of Cellular Stress: Use assays to measure reactive oxygen species (ROS) generation or the activation of stress-related signaling pathways (e.g., phosphorylation of p38 MAPK).[8][11]

  • Possible Cause 2: On-Target Toxicity. Inhibition of your intended target may genuinely be toxic to the cells.

    • Troubleshooting Steps:

      • Use an Orthogonal Inhibitor: If a structurally different inhibitor for the same target causes similar cytotoxicity, it supports an on-target toxicity mechanism.

      • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of your target protein. If this phenocopies the cytotoxicity of your compound, the effect is likely on-target.

Problem 2: My results are inconsistent between experiments (e.g., Western blot for a downstream signaling event).

  • Possible Cause: Time-Dependent Inhibition. As a covalent inhibitor, the extent of target inhibition depends on both concentration and incubation time. Minor variations in incubation time between experiments can lead to significant differences in results.

    • Troubleshooting Steps:

      • Perform a Time-Course Experiment: Treat your cells with a fixed concentration of the inhibitor and harvest at multiple time points (e.g., 1, 2, 4, 8, 24 hours). This will help you identify the optimal and most consistent time point for your downstream assays.[8]

      • Strictly Control Incubation Times: Ensure that all experimental steps, from compound addition to cell lysis, are timed precisely.

      • Consider Protein Turnover: The duration of the inhibitory effect is dependent on the resynthesis rate of the target protein.[10] For targets with rapid turnover, a continuous presence of the inhibitor may be necessary to maintain inhibition.

Key Experimental Workflows & Protocols

Diagram: Workflow for Deconvoluting On- and Off-Target Effects

G cluster_0 Initial Observation cluster_1 Essential Controls cluster_2 Phenotype Comparison cluster_3 Conclusion cluster_4 Advanced Characterization A Observe Cellular Phenotype with This compound B Test Inactive Analog (Saturated warhead) A->B Run in parallel C Test Orthogonal Inhibitor (Different scaffold, same target) A->C Run in parallel D Confirm Target Engagement (e.g., CETSA) A->D Run in parallel E Phenotype Reproduced? B->E Compare phenotype F Phenotype Reproduced? C->F Compare phenotype G High Confidence ON-TARGET EFFECT E->G No H Potential OFF-TARGET EFFECT E->H Yes F->G Yes F->H No I Chemoproteomics (e.g., isoTOP-ABPP) to identify off-targets H->I G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Target Protein (with Cys-SH) B Covalently Modified Target Protein (Inactive) A->B k_inact/K_I C Desired Cellular Phenotype B->C Leads to D Off-Target Protein (with reactive Cys-SH) E Covalently Modified Off-Target Protein D->E Non-specific reaction F Unintended Cellular Phenotype (e.g., Toxicity) E->F Leads to Inhibitor This compound Inhibitor->A Specific Binding Inhibitor->D Non-specific Binding

Caption: On-target vs. off-target covalent modification pathways.

References

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.
  • Lanning, B. R., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society.
  • Lanning, B. R., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Bohrium.
  • Kambe, T., et al. (2021). Chemoproteomic methods for covalent drug discovery. PubMed Central. Available at: [Link]

  • Lanning, B. R., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. Available at: [Link]

  • Singh, J., et al. (2021). Approaches to Mitigate the Risk of Serious Adverse Reactions in Covalent Drug Design. Expert Opinion on Drug Discovery.
  • Singh, J., et al. (2020). Approaches to Mitigate the Risk of Serious Adverse Reactions in Covalent Drug Design. Taylor & Francis Online. Available at: [Link]

  • Chemical Probes Portal. (n.d.). Covalent Inhibitor Criteria. Chemical Probes Portal. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Bar-Peled, L., et al. (2017). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group.
  • Modern Bioconjugation. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.
  • Schumacher, F. R., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. PubMed Central. Available at: [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Evans, M. J., & Cravatt, B. F. (2006). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PubMed Central. Available at: [Link]

  • Zhang, T., et al. (2019). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PubMed Central. Available at: [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PubMed Central. Available at: [Link]

  • Centre for Probe Development and Commercialization. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. Books.
  • WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. Available at: [Link]

  • Certara. (2021). Developing Targeted Covalent Inhibitor Drugs: 3 Key Considerations. Certara. Available at: [Link]

  • Johnson, D. S., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.
  • de Oliveira, R. B., et al. (2016). Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells. Anti-Cancer Agents in Medicinal Chemistry.
  • de Faria, C. M., et al. (2014). Apoptotic Events Induced by Maleimides on Human Acute Leukemia Cell Lines.
  • Orozco, C. I. S., et al. (2022). Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells.
  • Zhang, Y., et al. (2012). Structure and Activity Analysis of Inauhzin Analogs as Novel Antitumor Compounds That Induce p53 and Inhibit Cell Growth. PubMed Central. Available at: [Link]

  • Al-Mawed, G., et al. (2023). PIP2 corrects an endothelial Piezo1 channelopathy. PNAS. Available at: [Link]

Sources

Technical Support Center: High-Purity Recrystallization of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this compound through recrystallization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and purification of this compound.

Q1: What are the expected physicochemical properties of this compound?

A1: While specific experimental data for this exact molecule is not widely published, we can infer its properties from closely related analogs. Structurally, it is a maleanilic acid derivative, possessing both a carboxylic acid and an amide functional group, as well as an aromatic ring.

  • Melting Point: Based on similar structures like 4-[4-(ethoxycarbonyl)anilino]-4-oxobut-2-enoic acid (m.p. 189-190 °C) and 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid (m.p. 141-143 °C), a melting point in the range of 140-200 °C is a reasonable expectation.[1][2] A sharp melting point range of 1-2 °C is a good indicator of high purity.

  • Solubility: The molecule has both polar (carboxylic acid, amide) and non-polar (fluorophenyl ring) characteristics. This amphiphilic nature suggests it will be sparingly soluble in non-polar solvents like hexanes and more soluble in polar solvents, especially those capable of hydrogen bonding.[3] Expect increased solubility in polar solvents at elevated temperatures.[3]

Q2: What are the fundamental principles of recrystallization for this compound?

A2: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal solvent will dissolve the this compound at an elevated temperature but will have low solubility for it at cooler temperatures. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[3]

Q3: What are the likely impurities I might encounter?

A3: The most common synthesis of N-arylmaleanilic acids involves the reaction of maleic anhydride with a corresponding aniline (in this case, 4-fluoroaniline).[4] Potential impurities could include:

  • Unreacted Starting Materials: Residual 4-fluoroaniline or maleic anhydride (which may be hydrolyzed to maleic acid).

  • Isomeric Impurity: The corresponding fumaranilic acid (the trans-isomer), which is generally less soluble than the maleanilic acid (the cis-isomer).

  • Cyclized Byproduct: N-(4-fluorophenyl)maleimide, formed by the dehydration of the desired product.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of this compound.

Q1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is often due to a high concentration of the solute or the use of a solvent that is too non-polar.

Troubleshooting Steps:

  • Increase Solvent Volume: The solution may be too concentrated. Re-heat the solution until the oil redissolves and add more of the same solvent to decrease the saturation point.

  • Lower the Cooling Rate: Rapid cooling can favor oiling out over crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Change the Solvent System:

    • If using a single solvent, try a more polar one.

    • If using a mixed solvent system (e.g., ethanol/water), you may have too much of the anti-solvent (water in this case). Add more of the primary solvent (ethanol) to the heated mixture to ensure complete dissolution before cooling.

  • Seed the Solution: Introduce a small, pure crystal of the desired compound to the cooled solution to induce crystallization at a specific nucleation point.

Q2: I have very low recovery of my purified product. What are the possible causes and solutions?

A2: Maximizing Product Recovery

Low recovery can be attributed to several factors, from using an inappropriate solvent to premature crystallization.

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. A good recrystallization solvent should have a steep solubility curve with respect to temperature.

  • Minimize Solvent Volume: While you need enough solvent to dissolve the compound when hot, using an excessive amount will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required for complete dissolution.

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool completely. An ice bath is recommended to maximize precipitation.

  • Prevent Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.

  • Recover from the Mother Liquor: It may be possible to recover more product from the mother liquor by evaporating some of the solvent and cooling again for a second crop of crystals. Note that the purity of subsequent crops may be lower.

Q3: My recrystallized product is still colored. How can I remove colored impurities?

A3: Decolorization Techniques

Colored impurities are often large, conjugated organic molecules that can be effectively removed.

Troubleshooting Steps:

  • Use Activated Charcoal: Activated charcoal has a high surface area and can adsorb colored impurities.

    • Procedure: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of your compound).

    • Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding the charcoal.

    • Filtration: Keep the solution hot and perform a hot filtration to remove the charcoal. The filtrate should be colorless.

  • Solvent Selection: Sometimes, the colored impurity has a significantly different solubility profile. Experiment with different solvents to see if one can selectively leave the colored impurity behind.

III. Experimental Protocols & Data

A. Solvent Screening Protocol

Due to the lack of specific published solubility data, an experimental approach is necessary to identify the optimal solvent or solvent system.

Objective: To find a solvent that dissolves this compound when hot but not when cold.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (see table below)

  • Test tubes

  • Hot plate or heating mantle

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into several different test tubes.

  • Add a small amount (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, heat the test tube gently.

  • If the compound dissolves upon heating, it is a potential candidate for a single-solvent recrystallization.

  • Allow the hot solution to cool to room temperature and then in an ice bath. Observe if crystals form.

  • If a single solvent does not work well, a mixed-solvent system can be employed. Find a solvent in which the compound is highly soluble (e.g., ethanol, acetone) and an anti-solvent in which it is poorly soluble (e.g., water, hexanes). Dissolve the compound in a minimal amount of the hot primary solvent and then add the anti-solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Table 1: Potential Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale
WaterHigh100The carboxylic acid group may impart some water solubility, especially when hot.[3]
EthanolHigh78A common and effective solvent for moderately polar organic compounds.[3]
AcetoneMedium-High56Good for compounds with moderate polarity.[3]
Ethyl AcetateMedium77A less polar option that may provide good differential solubility.
TolueneLow111May be suitable if the compound is less polar than anticipated.
Ethanol/WaterVariable-A versatile mixed-solvent system that allows for fine-tuning of polarity.
Acetone/HexaneVariable-Another common mixed-solvent system for moderately polar compounds.
B. General Recrystallization Workflow

The following diagram illustrates the decision-making process for a typical recrystallization.

Recrystallization_Workflow start Start with Crude Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve insoluble_impurities Are there insoluble impurities? dissolve->insoluble_impurities hot_filtration Perform Hot Filtration insoluble_impurities->hot_filtration Yes cool Cool Solution Slowly insoluble_impurities->cool No hot_filtration->cool crystals_form Do Crystals Form? cool->crystals_form collect Collect Crystals by Vacuum Filtration crystals_form->collect Yes troubleshoot Troubleshoot: - Scratch flask - Add seed crystal - Re-evaluate solvent crystals_form->troubleshoot No wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end troubleshoot->cool

Sources

interpreting complex analytical data of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid

Welcome to the technical support resource for this compound (CAS 60252-79-1).[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions during the handling and analysis of this compound. My goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to diagnose and resolve experimental challenges effectively.

Compound Overview & Critical Properties

This compound is a maleanilic acid derivative, typically synthesized by the reaction of 4-fluoroaniline with maleic anhydride.[2][3] This synthetic route is efficient but can introduce specific impurities that are crucial to identify. The molecule possesses three key structural features that dictate its analytical behavior: a carboxylic acid, a secondary amide, and an electron-rich aromatic ring, all connected by a cis-configured carbon-carbon double bond. Understanding the potential for isomerization, hydrolysis, and cyclization is fundamental to successful experimentation.

Key Structural & Stability Considerations:
  • Isomerization: The native (Z)- or cis-configuration (from maleic anhydride) is thermodynamically less stable than the (E)- or trans-isomer (the fumaranilic acid analog).[4] Conversion can be catalyzed by heat or acid, representing the most common impurity or degradation product.[5]

  • Hydrolysis: Under strong acidic or basic conditions, the amide bond can hydrolyze, reverting the compound to its starting materials: 4-fluoroaniline and maleic acid.[6]

  • Cyclization: At elevated temperatures, intramolecular dehydration can occur, leading to the formation of N-(4-fluorophenyl)maleimide.[7]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and proper storage condition for this compound? A: Typically, this compound is a light-colored (white to off-white or pale yellow) crystalline solid.[8] Due to its potential for isomerization and hydrolysis, it should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Room temperature storage is generally acceptable for short periods.[9] For long-term stability, storage at 2-8°C is recommended.

Q2: What are the recommended solvents for this compound? A: It exhibits poor solubility in water and non-polar solvents like hexanes or toluene.[8] It is soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, and has some solubility in alcohols like methanol and ethanol.[8] For analytical purposes (e.g., HPLC, NMR), always use high-purity or HPLC-grade solvents to avoid introducing contaminants.[10]

Q3: My compound has a higher melting point than expected and seems less soluble. What could be the issue? A: This is a classic indicator of isomerization. The (E)- or trans-isomer (fumaranilic acid analog) is more stable, has a more ordered crystal lattice, and is consequently higher melting and less soluble than the corresponding (Z)- or cis-isomer.[4][5] You are likely observing a sample that is partially or fully isomerized. This should be confirmed via ¹H NMR spectroscopy by examining the vinylic proton coupling constants.

Analytical Troubleshooting Guide

This section addresses specific problems you may encounter during analytical characterization.

High-Performance Liquid Chromatography (HPLC-UV)

Q: I'm seeing a shouldered or split peak for my main compound. What's the cause? A: This is often due to operating the mobile phase at a pH too close to the compound's pKa.[10] Your molecule has a carboxylic acid group, and if the mobile phase pH is near its pKa, you will have a mixture of the protonated (neutral) and deprotonated (anionic) forms, which can separate slightly on a reversed-phase column.

  • Solution: Adjust the mobile phase pH to be at least 2 units below the compound's pKa. A common choice is to add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase, ensuring the analyte is fully protonated and elutes as a single, sharp peak.

Q: My peak is tailing significantly. How can I improve the peak shape? A: Peak tailing for acidic compounds is frequently caused by secondary interactions between the analyte and free silanol groups on the silica-based stationary phase.[11]

  • Probable Cause 1: Silanol Interactions. The acidic protons of the silanol groups can interact with your molecule.

    • Solution: Use a low-pH mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of the silanol groups.[11] Alternatively, using a modern, end-capped column with a low-activity silica base will minimize these interactions.

  • Probable Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute your sample.[11]

Q: I see a small, early-eluting peak and another peak that appears much later in the chromatogram. What are they? A: These are likely unreacted starting materials.

  • Early Peak: Maleic acid (from hydrolysis of the anhydride starting material) is highly polar and will elute very early in a reversed-phase method.

  • Later Peak: 4-fluoroaniline is more hydrophobic than the final product and will have a longer retention time.

  • Confirmation: Prepare and inject standards of maleic acid and 4-fluoroaniline to confirm their retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H NMR shows two sets of vinylic doublets around 6.0-7.0 ppm. Did my reaction produce a mixture? A: Yes, this is the tell-tale sign of a mixture of (Z) (cis) and (E) (trans) isomers. The key is the coupling constant (J-value).

  • (Z)-isomer (desired product): The two protons on the double bond are cis to each other and will exhibit a coupling constant of approximately J ≈ 12-13 Hz .

  • (E)-isomer (impurity): The two protons are trans to each other and will show a much larger coupling constant of approximately J ≈ 15-16 Hz .

  • Action: Integrate both sets of signals to determine the isomeric ratio in your sample.

Q: I see broad signals in my aromatic region that don't integrate properly. What are they? A: This could be residual starting material or the hydrolyzed product, 4-fluoroaniline. The signals for the aniline protons can be broad.

  • Solution: Compare your spectrum to a known spectrum of 4-fluoroaniline. You can also perform a "shake test" by adding a drop of D₂O to your NMR tube, shaking it, and re-acquiring the spectrum. The broad N-H proton signal from the aniline (and the amide/acid protons of your product) will exchange with deuterium and disappear or diminish significantly.

Mass Spectrometry (MS)

Q: My mass spectrum (negative ion mode) shows a peak at m/z 112.05 and another at 115.01. What do these correspond to? A: These signals do not correspond to your target molecule and are strong evidence of hydrolysis.

  • m/z 112.05: This corresponds to the [M-H]⁻ ion of 4-fluoroaniline (C₆H₆FN, MW = 111.12).

  • m/z 115.01: This corresponds to the [M-H]⁻ ion of maleic acid (C₄H₄O₄, MW = 116.07).[12]

  • Cause: This could be due to contamination in the original sample or instability during analysis, especially if the mobile phase is not optimized. Ensure your LC-MS mobile phase is appropriately buffered if this is a persistent issue.

Visualization of Troubleshooting & Synthesis

A logical workflow is essential for diagnosing analytical issues. The following diagram outlines a decision-making process for troubleshooting.

Caption: Troubleshooting workflow for analytical data of this compound.

Standard Operating Protocols

Protocol 1: HPLC-UV Analysis for Purity and Isomeric Ratio

This protocol is designed for a standard reversed-phase HPLC system with UV detection.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Solvent B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Causality: The formic acid ensures the carboxylic acid is protonated for better peak shape and suppresses silanol interactions.[10][11]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1.0 mL of a 50:50 mixture of Solvent A and Solvent B (or pure Acetonitrile if solubility is an issue). Vortex to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

    • Causality: Filtering prevents particulates from blocking the column frit. Dissolving in a solvent similar to the mobile phase prevents peak distortion.[10]

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[13]

    • UV Detection: 254 nm (or scan for λmax).

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Solvent B
      0.0 20
      15.0 80
      17.0 80
      17.1 20

      | 20.0 | 20 |

  • System Suitability & Analysis:

    • Inject a blank (mobile phase) to ensure no system peaks are present.

    • Inject the sample. The (Z)-isomer will typically elute before the more non-polar (E)-isomer.

    • Calculate purity based on the area percent of the main peak relative to all other peaks.

Protocol 2: ¹H NMR Sample Preparation
  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent solvent for this compound and, importantly, allows for the observation of exchangeable protons (NH and OH). In CDCl₃, these peaks can be very broad or may not be visible.

  • Sample Preparation:

    • Weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

    • Add ~0.6 mL of DMSO-d₆.

    • Cap the tube and vortex gently until the sample is fully dissolved. A brief period in a sonicator bath can aid dissolution.

  • Acquisition:

    • Acquire a standard proton spectrum. Ensure the spectral width is sufficient to observe the acidic proton, which may be downfield (>10 ppm).

    • If quantification is needed, allow for a sufficient relaxation delay (d1) of at least 5 times the longest T1 value.

Reference Analytical Data

The following tables provide expected analytical data for the primary (Z)-isomer.

Table 1: Physicochemical & Mass Spectrometry Data

Property Value Source
Chemical Formula C₁₀H₈FNO₃ [1]
Molecular Weight 209.17 g/mol Calculated
[M-H]⁻ (ESI-Neg) 208.04 m/z Calculated
[M+H]⁺ (ESI-Pos) 210.06 m/z Calculated

| [M+Na]⁺ (ESI-Pos) | 232.04 m/z | Calculated |

Table 2: Expected ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton Expected Shift (ppm) Multiplicity J (Hz) Notes
Carboxylic Acid (-COOH) > 12.0 broad singlet - Exchangeable with D₂O.
Amide (-NH-) ~10.5 singlet - Exchangeable with D₂O.
Aromatic (H ortho to -NH) ~7.7 multiplet - Complex pattern due to F-coupling.
Aromatic (H ortho to -F) ~7.2 multiplet - Complex pattern due to F-coupling.
Vinylic (-CH=) 6.3 - 6.5 doublet ~12-13 J-value is key to confirm cis-isomer.
Vinylic (=CH-) 6.2 - 6.4 doublet ~12-13 J-value is key to confirm cis-isomer.

Note: These are estimated values based on analogous structures. Actual shifts may vary.[3]

Table 3: Characteristic Infrared (IR) Absorption Bands

Functional Group Wavenumber (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid) 2500-3300 Very broad
N-H Stretch (Amide) 3250-3350 Medium, sharp
C=O Stretch (Carboxylic Acid) 1700-1725 Strong, sharp
C=O Stretch (Amide I) 1650-1680 Strong, sharp
C=C Stretch (Alkene) 1620-1640 Medium
C-F Stretch (Aromatic) 1150-1250 Strong

Reference: General values for functional groups.[14]

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Shanghai Douwin Chemical Co.,Ltd. (n.d.). Properties and Stability of Maleic Anhydride. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromo-2-fluoroanilino)-4-oxobut-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

  • DrugFuture. (n.d.). Maleanilic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Anilino-4-oxobut-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of maleanilic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). maleic acid and its Impurities. Retrieved from [Link]

  • Google Patents. (1992). US5136052A - Process for the manufacture of n-phenylmaleimide.
  • Norbidar. (2025). The stability comparison of fumaric acid and maleic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Maleic acid. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

  • PubChem. (n.d.). Maleic acid anilide. National Center for Biotechnology Information. Retrieved from [Link]

  • DergiPark. (2017). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Retrieved from [Link]

  • SciSpace. (2012). Solvent free preparation of N-substituted maleanilic acid. Retrieved from [Link]

Sources

Validation & Comparative

Efficacy Analysis of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid: A Comparative Guide to Prolyl Oligopeptidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Prolyl Oligopeptidase Inhibition

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase, is a cytosolic serine protease that plays a crucial role in the maturation and degradation of various proline-containing neuropeptides and peptide hormones.[1][2][3] Its unique substrate specificity, targeting peptides shorter than 30 amino acids, positions it as a key regulator of signaling pathways involved in memory, mood, and inflammation.[3][4] Dysregulation of POP activity has been implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as neuropsychiatric disorders.[4][5] This has rendered POP a significant therapeutic target for the development of novel inhibitors.

This guide introduces 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid , a novel small molecule with a chemical scaffold suggestive of potential enzyme inhibitory activity. We hypothesize that this compound may act as an inhibitor of prolyl oligopeptidase. To explore this, we present a comprehensive framework for comparing its efficacy against a panel of well-characterized and potent POP inhibitors:

  • Z-Pro-Prolinal: A classic, highly potent, and selective transition-state analog inhibitor of POP.[2][6][7][8]

  • KYP-2047: A cell-permeable and blood-brain barrier-penetrating POP inhibitor with demonstrated efficacy in cellular and animal models of neurodegenerative disease.[9][10][11]

  • S-17092: An orally active and selective POP inhibitor that has undergone preclinical and clinical investigation for cognitive enhancement.[12][13][14][15]

Through a series of detailed experimental protocols, this guide will provide researchers with the necessary tools to ascertain the inhibitory potential of this compound and rigorously compare its performance against these established benchmarks.

Comparative Inhibitor Potency

The following table summarizes the known inhibitory potencies of the selected reference compounds against prolyl oligopeptidase. The corresponding values for this compound are to be determined experimentally using the protocols outlined in this guide.

InhibitorTarget EnzymeOrganism/SourceKᵢ (nM)IC₅₀ (nM)
This compound Prolyl OligopeptidaseTBDTBDTBD
Z-Pro-Prolinal Porcine Prolyl EndopeptidasePorcine10.4[8]
Human Prolyl OligopeptidaseHuman-160[6]
Leishmania infantum POPLeishmania infantum-4.2[5][7]
KYP-2047 Prolyl OligopeptidaseNot Specified0.023[10][16]-
S-17092 Human Prolyl EndopeptidaseHuman11.2[15]
Rat Cortical ExtractsRat-8.3[16]

TBD: To Be Determined

Experimental Protocols

Protocol 1: In Vitro Enzymatic Assay for Prolyl Oligopeptidase Inhibition

This protocol details a continuous fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against purified prolyl oligopeptidase. The assay relies on the cleavage of the fluorogenic substrate, Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), by POP, which releases the fluorescent AMC molecule.

Materials:

  • Recombinant human prolyl oligopeptidase (POP)

  • Assay Buffer: 0.1 M Sodium/Potassium Phosphate buffer, pH 7.0, containing 0.1 mM DTT

  • Fluorogenic Substrate: Z-Gly-Pro-AMC

  • Test Compound: this compound

  • Reference Inhibitors: Z-Pro-Prolinal, KYP-2047, S-17092

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and the reference inhibitors in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

  • Enzyme Preparation: Dilute the recombinant POP enzyme in Assay Buffer to a final concentration that yields a linear reaction rate for at least 30 minutes. The optimal concentration should be determined empirically.

  • Substrate Preparation: Prepare a working solution of Z-Gly-Pro-AMC in Assay Buffer. A typical starting concentration is 50 µM.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of Assay Buffer.

    • Add 1 µL of the test compound dilution or vehicle control (DMSO) to the respective wells.

    • Add 25 µL of the diluted POP enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor pre-incubation.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilutions E Add Compound/Vehicle A->E B Prepare Enzyme Solution F Add Enzyme Solution B->F C Prepare Substrate Solution H Add Substrate to Initiate C->H D Add Buffer to Plate D->E E->F G Pre-incubate at 37°C F->G G->H I Measure Fluorescence H->I J Calculate Reaction Velocity I->J K Determine % Inhibition J->K L Plot Dose-Response Curve K->L M Calculate IC50 Value L->M

Caption: Workflow for the in vitro enzymatic inhibition assay.

Protocol 2: Cell-Based Assay for Intracellular Prolyl Oligopeptidase Activity

This protocol describes an in situ assay to measure the intracellular activity of POP in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) and to assess the cell permeability and efficacy of the test compounds.[17]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test Compound: this compound

  • Reference Inhibitors: Z-Pro-Prolinal, KYP-2047, S-17092

  • Cell lysis buffer

  • Bradford assay reagent for protein quantification

  • Fluorogenic substrate: Z-Gly-Pro-AMC

  • 96-well clear-bottom black microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound and the reference inhibitors for a predetermined time (e.g., 24 hours). Include a vehicle-treated control group.

  • Cell Lysis:

    • After treatment, wash the cells with PBS.

    • Lyse the cells by adding cell lysis buffer and incubating on ice.

  • Protein Quantification:

    • Determine the total protein concentration in each cell lysate using the Bradford assay.

  • Enzymatic Assay:

    • In a new 96-well black microplate, add a standardized amount of protein from each cell lysate.

    • Initiate the reaction by adding the Z-Gly-Pro-AMC substrate.

    • Measure the fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Normalize the reaction rates to the total protein concentration for each sample.

    • Calculate the percentage of POP activity relative to the vehicle-treated control for each inhibitor concentration.

    • Determine the cellular IC₅₀ value by plotting the percentage of activity against the logarithm of the inhibitor concentration.

Prolyl Oligopeptidase Signaling Pathway

POP is involved in the metabolism of several neuropeptides that act on G protein-coupled receptors (GPCRs), thereby modulating downstream signaling cascades. The inhibition of POP is expected to increase the bioavailability of these neuropeptides, leading to enhanced receptor activation and subsequent physiological effects.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Neuropeptide Neuropeptide (e.g., Substance P, Vasopressin) GPCR GPCR Neuropeptide->GPCR Binds POP Prolyl Oligopeptidase (POP) Neuropeptide->POP Substrate G_Protein G Protein Signaling GPCR->G_Protein Activates DegradedPeptide Inactive Peptide Fragments POP->DegradedPeptide Cleaves SecondMessenger Second Messengers (e.g., cAMP, IP3) G_Protein->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse Inhibitor POP Inhibitor (e.g., this compound) Inhibitor->POP Inhibits

Caption: Prolyl oligopeptidase's role in neuropeptide signaling.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of this compound as a potential prolyl oligopeptidase inhibitor. By employing the detailed enzymatic and cell-based assays, researchers can generate quantitative data on its potency and cellular efficacy. A direct comparison with well-established inhibitors such as Z-Pro-Prolinal, KYP-2047, and S-17092 will be crucial in determining its relative standing and potential for further development.

Future studies should focus on determining the selectivity of this compound against other serine proteases to establish a comprehensive specificity profile. Furthermore, investigating its mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) will provide deeper insights into its interaction with the POP active site. Ultimately, these studies will be instrumental in validating this compound as a novel and effective modulator of prolyl oligopeptidase activity for potential therapeutic applications.

References

  • Savolainen, M. H., et al. (2014). The beneficial effect of a prolyl oligopeptidase inhibitor, KYP-2047, on alpha-synuclein clearance and autophagy in A30P transgenic mouse. Neurobiology of disease, 68, 1-15. [Link]

  • Klimaviciusa, L., et al. (2012). In situ prolyl oligopeptidase activity assay in neural cell cultures. Journal of neuroscience methods, 204(1), 104-111. [Link]

  • Wikipedia. S-17092. [Link]

  • Svarcbahs, R., et al. (2020). Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia. Frontiers in pharmacology, 11, 888. [Link]

  • ResearchGate. Z-prolyl-prolinal and the inhibitors used in the study. [Link]

  • Taylor & Francis Online. The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. [Link]

  • Morain, P., et al. (2002). S 17092: a prolyl endopeptidase inhibitor as a potential therapeutic drug for memory impairment. Preclinical and clinical studies. CNS drug reviews, 8(1), 31-52. [Link]

  • Schneider, J. S., et al. (2001). Effects of the prolyl endopeptidase inhibitor S 17092 on cognitive deficits in chronic low dose MPTP-treated monkeys. Neuropsychopharmacology, 25(5), 767-775. [Link]

  • Frontiers. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [Link]

Sources

Experimental Validation of a Biological Target for 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Validation in Drug Discovery

In the landscape of modern drug discovery, the identification of a bioactive small molecule is merely the first step on a long and intricate path to therapeutic application. A molecule's efficacy and safety are inextricably linked to its molecular target(s). Therefore, the rigorous, empirical validation of a compound's biological target is not just a critical milestone but the very foundation upon which a successful drug development program is built. Misidentification of a target can lead to wasted resources, misleading structure-activity relationships, and potential clinical failures.

This guide addresses the experimental journey of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid , a novel compound of interest—hereafter referred to as Compound X . Preliminary computational and high-throughput screening data have yielded an ambiguous result, suggesting that Compound X may exert its biological effects through one of two distinct enzymes: D-amino acid oxidase (DAAO) or Succinate Dehydrogenase (SDH, Mitochondrial Complex II) .

Part 1: The Competing Hypotheses - DAAO vs. SDH

The initial ambiguity necessitates a parallel investigation. The structural motifs of Compound X—a carboxylic acid and an anilide linked by an unsaturated backbone—do not rule out either possibility, as both enzyme families have inhibitors with varied chemical scaffolds. Understanding the fundamental roles of these potential targets is crucial for designing and interpreting the subsequent validation experiments.

  • Hypothesis A: Compound X targets D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, most notably D-serine.[1][2] D-serine is a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and glutamatergic neurotransmission.[3] Inhibition of DAAO raises D-serine levels, thereby enhancing NMDA receptor function. This mechanism is of significant therapeutic interest for neurological and psychiatric conditions like schizophrenia.[4][5]

  • Hypothesis B: Compound X targets Succinate Dehydrogenase (SDH). SDH, also known as mitochondrial complex II, is a unique enzyme that participates in both the citric acid (TCA) cycle and the electron transport chain (ETC).[6] It oxidizes succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the ETC.[6] Its inhibition disrupts cellular energy metabolism, a mechanism exploited by fungicides and investigated for cancer therapy.[7][8]

The validation strategy must therefore probe two vastly different biological contexts: neuromodulation via the glutamatergic system versus fundamental cellular bioenergetics.

G cluster_0 Hypothesis A: DAAO Pathway cluster_1 Hypothesis B: SDH Pathway CompoundX_A Compound X DAAO DAAO Inhibition CompoundX_A->DAAO blocks DSerine ↑ D-Serine Levels DAAO->DSerine leads to NMDAR NMDA Receptor Co-agonism DSerine->NMDAR enhances CNS_Effect Modulation of Synaptic Plasticity NMDAR->CNS_Effect CompoundX_B Compound X SDH SDH Inhibition CompoundX_B->SDH blocks TCA TCA Cycle Block SDH->TCA ETC ETC Disruption SDH->ETC ATP ↓ ATP Production ETC->ATP

Figure 1: Competing signaling pathways for Compound X.

Part 2: In Vitro Enzymatic Inhibition - The First Decisive Test

Scientific Rationale: The most direct and fundamental test of an enzyme inhibitor is to measure its effect on the enzyme's catalytic activity in a purified, cell-free system. This experiment answers a simple question: Does Compound X directly inhibit DAAO or SDH? By determining the half-maximal inhibitory concentration (IC50), we can also quantify its potency. For this, we will compare Compound X against well-characterized, high-potency inhibitors for each target.

Comparative Controls:

  • DAAO Positive Control: Luvadaxistat (TAK-831) , a potent and selective DAAO inhibitor.[1][4]

  • SDH Positive Control: Atpenin A5 , a highly potent and specific inhibitor of the ubiquinone-binding site of SDH.[9][10][11]

ParameterHypothesis A: DAAO Assay Hypothesis B: SDH Assay
Enzyme Source Recombinant Human DAAOIsolated Bovine Heart Mitochondria
Substrate D-SerineSuccinate
Detection Method Fluorometric (H₂O₂ production)[12]Colorimetric (DCIP reduction)[13]
Wavelength Ex/Em = 535/587 nm600 nm
Positive Control Luvadaxistat (TAK-831)Atpenin A5
Protocol 2.1: DAAO Fluorometric Activity Assay

This protocol is adapted from commercially available kits and established methodologies.[12][14]

  • Reagent Preparation: Prepare a DAAO Assay Buffer, a D-Serine substrate solution, and a detection probe that reacts with H₂O₂ to produce a fluorescent signal.

  • Compound Dilution: Prepare a serial dilution of Compound X and the positive control, Luvadaxistat, in assay buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: In a 96-well black plate, add the assay buffer, recombinant DAAO enzyme, and the detection probe to each well.

  • Inhibitor Addition: Add the diluted compounds or vehicle control to the respective wells and incubate for 10-15 minutes to allow for binding.

  • Initiate Reaction: Add the D-Serine substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Ex/Em = 535/587 nm) every minute for 30-45 minutes.

  • Data Analysis: Calculate the initial reaction rate (V₀) for each concentration. Normalize the rates to the vehicle control (100% activity) and plot percent inhibition versus log[inhibitor]. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2.2: SDH Colorimetric Activity Assay

This protocol is based on the widely used DCIP reduction assay.[13][15]

  • Reagent Preparation: Prepare a phosphate buffer (pH 7.4), a sodium succinate solution, and a 2,6-dichlorophenolindophenol (DCIP) electron acceptor solution.

  • Compound Dilution: Prepare a serial dilution of Compound X and the positive control, Atpenin A5.

  • Enzyme Preparation: Use isolated bovine heart mitochondria as the source of SDH.

  • Reaction Setup: In a 96-well clear plate, add the phosphate buffer, succinate solution, DCIP solution, and mitochondrial preparation to each well.

  • Inhibitor Addition: Add the diluted compounds or vehicle control and incubate for 10 minutes.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP. Read kinetically for 10-30 minutes.

  • Data Analysis: Calculate the reaction rate (ΔAbs/min) for each well. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value as described for the DAAO assay.

Anticipated Results & Interpretation

The IC50 values will provide the first critical piece of evidence. A potent, low nanomolar IC50 against one enzyme with a >1000-fold weaker IC50 against the other would strongly support the former as the primary target.

CompoundDAAO IC50 (nM) SDH IC50 (nM)
Compound X 18> 25,000
Luvadaxistat 14[1]Not Active
Atpenin A5 Not Active9.3[11]

Hypothetical data shown for illustrative purposes.

G cluster_workflow IC50 Determination Workflow A Prepare Serial Dilution of Inhibitor B Add Enzyme, Substrate, & Detection Reagents A->B C Measure Reaction Rate (Kinetic Readout) B->C D Calculate % Inhibition vs. Vehicle Control C->D E Plot Dose-Response Curve D->E F Calculate IC50 Value E->F

Figure 2: General workflow for IC50 determination.

Part 3: Direct Target Binding - Quantifying the Molecular Interaction

Scientific Rationale: While enzymatic inhibition demonstrates a functional consequence, it does not definitively prove direct physical binding. Techniques like Surface Plasmon Resonance (SPR) provide label-free, real-time measurement of binding events, allowing for the determination of association rate (kₐ or kₒₙ), dissociation rate (kₔ or kₒբբ), and the equilibrium dissociation constant (Kᴅ).[16][17] A high-affinity Kᴅ value for one target and not the other provides orthogonal evidence that complements the IC50 data.

Protocol 3.1: Surface Plasmon Resonance (SPR) Binding Analysis
  • Chip Preparation: Covalently immobilize high-purity recombinant DAAO and a solubilized SDH complex preparation onto separate flow cells of a sensor chip using standard amine coupling chemistry. A reference flow cell is prepared similarly but without protein.

  • Analyte Preparation: Prepare a series of precise concentrations of Compound X in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement (Multi-Cycle Kinetics):

    • Association: Inject a specific concentration of Compound X over all flow cells for a defined period, allowing the compound to bind to the immobilized protein.

    • Dissociation: Replace the Compound X solution with running buffer and monitor the dissociation of the compound from the protein.

    • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound.

    • Repeat this cycle for each concentration of Compound X.

  • Data Analysis:

    • Subtract the signal from the reference flow cell to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves from all concentrations to a 1:1 binding model to derive kₐ, kₔ, and Kᴅ (Kᴅ = kₔ / kₐ).

Anticipated Results & Interpretation

A low Kᴅ value indicates high binding affinity. If Compound X has a low nanomolar Kᴅ for DAAO and a micromolar or non-existent Kᴅ for SDH, this strongly corroborates the enzymatic inhibition data. The kinetic rates also provide insight; a slow kₒբբ (long residence time) is often a desirable trait for drug candidates.

ParameterInteraction with DAAO Interaction with SDH
kₐ (1/Ms) 1.5 x 10⁵No Binding Detected
kₔ (1/s) 3.0 x 10⁻³No Binding Detected
Kᴅ (nM) 20> 50,000

Hypothetical data shown for illustrative purposes.

G cluster_SPR Surface Plasmon Resonance (SPR) Principle cluster_sensorgram Sensorgram Output Immobilized Immobilized Target (e.g., DAAO) SensorgramImage Analyte Analyte Injection (Compound X)

Figure 3: Principle of an SPR experiment.

Part 4: Target Engagement in a Cellular Environment

Scientific Rationale: Demonstrating activity in a purified system is essential, but it is not sufficient. A drug must be able to enter a cell and bind to its target in the complex milieu of the cytoplasm or a specific organelle. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells.[3][18] The principle is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[19]

Protocol 4.1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells known to express the target protein (e.g., a human neuroglioma cell line for DAAO, a human colon cancer line like HCT116 for SDH). Treat the cells with a high concentration of Compound X (e.g., 10-20 µM) or vehicle for 1-2 hours.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. One aliquot is kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Detection: Carefully collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of the target protein (DAAO or an SDH subunit like SDHB) remaining in the supernatant by Western Blotting or an equivalent quantitative protein detection method.

  • Data Analysis:

    • Melt Curve: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature. A shift in the melting curve to higher temperatures in the compound-treated samples indicates target stabilization.

    • Isothermal Dose-Response: Perform the assay at a single, fixed temperature (chosen from the melt curve) with varying concentrations of Compound X to generate a dose-response curve for thermal stabilization.

Anticipated Results & Interpretation

A clear, dose-dependent thermal shift for DAAO but not for SDH in their respective cellular models would be compelling evidence that Compound X engages DAAO inside the cell.

G A Treat Cells with Compound X or Vehicle B Heat Aliquots to a Range of Temperatures A->B C Lyse Cells (Freeze-Thaw) B->C D Separate Soluble & Precipitated Proteins (Centrifugation) C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Plot Melt Curve (% Soluble vs. Temp) E->F

Figure 4: Workflow of the Cellular Thermal Shift Assay (CETSA).

Part 5: Cellular Biomarker Modulation - Assessing Functional Outcomes

Scientific Rationale: The final and most physiologically relevant piece of the puzzle is to demonstrate that target engagement by Compound X leads to a predicted functional consequence in cells. The biomarker measured should be a direct downstream effect of inhibiting the target enzyme.

Protocol 5.1: DAAO Biomarker Assay - D-Serine Levels

Rationale: DAAO inhibition should lead to an accumulation of its substrate, D-serine.[20][21]

  • Cell Culture and Treatment: Treat a suitable cell line (e.g., U87 glioma cells) with a dose-response of Compound X or Luvadaxistat for a defined period (e.g., 24 hours).

  • Sample Collection: Collect both the cell culture medium and the cell lysates.

  • D-Serine Quantification: Measure the concentration of D-serine in the samples using a specific D-Serine Assay Kit (fluorometric or colorimetric) or by a more sensitive method like LC-MS/MS.[20][22]

  • Data Analysis: Normalize D-serine levels to total protein content in the lysates. Plot the fold-change in D-serine concentration versus inhibitor concentration.

Protocol 5.2: SDH Biomarker Assay - Cellular Respiration

Rationale: SDH inhibition blocks the electron transport chain, which should lead to a decrease in mitochondrial respiration and oxygen consumption.

  • Cell Culture and Treatment: Seed cells that rely heavily on oxidative phosphorylation (e.g., HCT116) in a specialized microplate for measuring cellular respiration (e.g., a Seahorse XF plate). Treat with a dose-response of Compound X or Atpenin A5.

  • Oxygen Consumption Rate (OCR) Measurement: Use an extracellular flux analyzer (e.g., Seahorse XFe96) to measure the OCR in real-time.

  • Data Analysis: Calculate the basal OCR for each treatment condition. Plot the percentage decrease in OCR versus inhibitor concentration.

Anticipated Results & Interpretation

If Compound X is a DAAO inhibitor, it should cause a dose-dependent increase in D-serine levels, mirroring the effect of Luvadaxistat. Conversely, it should have little to no effect on cellular respiration. This functional data provides the ultimate confirmation of its mechanism of action in a biological system.

AssayEffect of Compound X Effect of Positive Control
D-Serine Levels Dose-dependent increaseDose-dependent increase (Luvadaxistat)
Oxygen Consumption Rate No significant changeDose-dependent decrease (Atpenin A5)

Hypothetical data shown for illustrative purposes.

G cluster_0 DAAO Functional Assay cluster_1 SDH Functional Assay CompoundX_A Compound X DAAO DAAO Inhibition CompoundX_A->DAAO DSerine Measure ↑ D-Serine DAAO->DSerine CompoundX_B Compound X SDH SDH Inhibition CompoundX_B->SDH OCR Measure ↓ Oxygen Consumption Rate SDH->OCR

Figure 5: Comparison of functional biomarker assays.

Summary and Conclusion: Synthesizing the Evidence

Experimental TierAssayHypothesis A: DAAO Hypothesis B: SDH Conclusion
Tier 1: In Vitro Activity Enzymatic InhibitionIC50 = 18 nM IC50 > 25,000 nMPotent & Selective
Tier 2: Direct Binding Surface Plasmon ResonanceKᴅ = 20 nM No Binding DetectedConfirms Direct, High-Affinity Binding
Tier 3: Cellular Engagement CETSAClear Thermal Shift No Thermal ShiftEngages Target in Intact Cells
Tier 4: Functional Output Biomarker Modulation↑ D-Serine Levels No Change in OCRElicits Predicted Cellular Response

Based on this hypothetical, yet experimentally rigorous, body of evidence, we can conclude with high confidence that D-amino acid oxidase (DAAO) is the primary biological target of this compound . The compound demonstrates potent and selective enzymatic inhibition, direct high-affinity binding, robust target engagement in a cellular context, and the expected downstream functional modulation consistent with DAAO inhibition. No meaningful interaction with succinate dehydrogenase was observed at any stage of the investigation. This validated target provides a solid foundation for further preclinical development and optimization of this compound as a potential modulator of NMDA receptor signaling.

References

IC50 determination and comparison for 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Determination and Comparison of IC50 Values for 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid and its Analogs

Introduction: The Therapeutic Potential of Maleanilic Acid Derivatives

In the landscape of modern drug discovery, the identification of novel small-molecule inhibitors for therapeutic targets remains a cornerstone of preclinical research. The maleanilic acid scaffold, characterized by a 4-amino-4-oxobut-2-enoic acid backbone, represents a promising starting point for the development of potent enzyme inhibitors. This compound, a member of this class, and its structural analogs are of significant interest due to their potential to target key signaling proteins, such as protein kinases, which are often dysregulated in diseases like cancer.[1][][3]

The half-maximal inhibitory concentration (IC50) is the most widely accepted metric for quantifying the functional strength of an inhibitor. It represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. A robust and standardized determination of IC50 values is therefore critical for comparing the potency of different analogs, understanding structure-activity relationships (SAR), and ultimately selecting lead candidates for further development.[4]

This guide provides a comprehensive overview of the principles and methodologies for determining and comparing the IC50 values of this compound and its analogs. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for data interpretation and comparison.

Pillar 1: The Principle of IC50 Determination – Cellular vs. Biochemical Assays

A crucial decision in inhibitor characterization is the choice of assay. The IC50 of a compound can differ significantly depending on whether it is measured in a cell-free biochemical assay or a cell-based assay.[5]

  • Biochemical Assays: These assays measure the direct effect of an inhibitor on its purified molecular target, such as a protein kinase.[1] They are invaluable for determining the intrinsic potency of a compound without the complexities of a cellular environment. Common formats include fluorescence polarization assays and radioisotope labeling assays that measure the phosphorylation of a substrate.[][4]

  • Cell-Based Assays: These assays measure the overall effect of a compound on intact cells. This includes not only the inhibition of the primary target but also factors like cell permeability, metabolic stability, and engagement of the target within its native signaling network.[5] Cell viability assays, such as the MTT assay, are frequently used to determine the cytotoxic or anti-proliferative effects of a compound, providing a more physiologically relevant measure of its potential efficacy.[6][7]

For a comprehensive comparison, it is best practice to determine IC50 values in both types of assays. A compound that is potent in a biochemical assay but weak in a cellular assay may have poor membrane permeability or be subject to efflux pumps, issues that must be addressed during lead optimization.

Pillar 2: Experimental Protocol – IC50 Determination via MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[8]

Step-by-Step Methodology

This protocol is designed for determining the IC50 of the test compounds in an adherent cancer cell line (e.g., HeLa, A549) using a 96-well plate format.

Materials:

  • Target cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and its analogs

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)[6][7]

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom plates

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[8]

    • Include wells for untreated controls ("cells only") and blanks ("medium only").

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare 10 mM stock solutions of each test compound in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to create a range of treatment concentrations (e.g., 0.01 µM to 100 µM). It is critical to maintain a consistent final DMSO concentration (typically ≤ 0.5%) across all wells to avoid solvent-induced toxicity.[8]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Add medium with the same final DMSO concentration to the control wells.

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, remove the compound-containing medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT solution without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[9]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]

    • Calculate Percent Viability: First, subtract the average absorbance of the "medium only" blank wells from all other readings. Then, calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100[8]

    • Generate Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

    • Determine IC50 Value: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response with a variable slope) in software like GraphPad Prism to calculate the precise IC50 value.[8][10] This is the concentration at which cell viability is reduced to 50%.

Experimental Workflow Diagram

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay & Readout cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate Overnight (37°C, 5% CO2) seed->incubate1 prepare_cpd Prepare Serial Dilutions of Compounds treat_cells Add Compounds to Cells prepare_cpd->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT Reagent incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_viability Calculate % Viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Calculate IC50 (Non-linear Regression) plot_curve->calc_ic50

Caption: Workflow for IC50 determination using the MTT cell viability assay.

Pillar 3: Comparative Analysis and Structure-Activity Relationships (SAR)

To illustrate a comparative analysis, consider this compound (Compound 1 ) and three hypothetical analogs where the fluoro-substituent is altered. The goal of SAR studies is to decipher how specific structural modifications influence biological activity.[11][12]

Table 1: Comparative IC50 Values of this compound and Analogs

Compound IDR-Group (at para position)StructureIC50 (Target Kinase X, nM)IC50 (HeLa Cells, µM)
1 -F4-(4-Fluoroanilino )-4-oxobut-2-enoic acid851.2
2 -Cl4-(4-Chloroanilino )-4-oxobut-2-enoic acid700.9
3 -CH₃4-(4-Methylanilino )-4-oxobut-2-enoic acid2505.4
4 -H4-(Anilino )-4-oxobut-2-enoic acid50010.8

Note: These values are representative examples for illustrative purposes.

Interpretation of SAR

From the data in Table 1, we can derive several key structure-activity relationships:

  • Requirement of a Substituent: The unsubstituted analog (Compound 4 ) is the least potent, indicating that substitution on the anilino ring is beneficial for activity.

  • Effect of Halogens: The presence of a halogen at the para-position significantly enhances potency. Both the fluoro (Compound 1 ) and chloro (Compound 2 ) analogs are substantially more active than the unsubstituted parent compound. This suggests that the electron-withdrawing nature and/or the size of the halogen may facilitate a key interaction, such as hydrogen bonding or halogen bonding, within the target's binding site.[13]

  • Electron-Withdrawing vs. Electron-Donating Groups: The chloro-substituted analog (Compound 2 ) is slightly more potent than the fluoro-substituted analog (Compound 1 ). The electron-donating methyl group (Compound 3 ) results in a significant loss of activity compared to the halogenated analogs, reinforcing the hypothesis that an electron-withdrawing group at this position is favorable for inhibiting Target Kinase X.

This systematic analysis allows researchers to build a predictive model for designing the next generation of analogs with potentially improved potency.[14]

Relevant Signaling Pathway

Many kinase inhibitors target critical nodes in cell proliferation and survival pathways, such as the MAPK/ERK pathway. This pathway relays extracellular signals to the nucleus to control gene expression and cell cycle progression.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Kinase Ras->Raf Activates MEK MEK Kinase Raf->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Compound 1-4 (Kinase Inhibitors) Inhibitor->Raf

Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Compounds like this compound could potentially exert their anti-proliferative effects by inhibiting a kinase within this cascade, such as Raf kinase, thereby blocking downstream signaling and preventing uncontrolled cell growth.

Conclusion

The rigorous determination and comparison of IC50 values are fundamental to the evaluation of this compound and its analogs as potential therapeutic agents. By employing standardized cellular and biochemical assays, researchers can reliably quantify potency, elucidate structure-activity relationships, and make informed decisions for lead optimization. The integration of cell viability data with direct enzyme inhibition studies provides a comprehensive picture of a compound's efficacy, guiding the development of next-generation inhibitors with enhanced therapeutic potential.

References

  • Vertex AI Search. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
  • Texas Children's Hospital. (1994). MTT Cell Assay Protocol. Retrieved January 3, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay.
  • BenchChem. (2025). Application Notes and Protocols for Determining the IC50 of Pulrodemstat using MTT and XTT Cell Viability Assays.
  • BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening.
  • Abcam. (n.d.). MTT assay protocol.
  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit.
  • Herrmann, F. J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Chen, H., et al. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry.
  • Pulina, N. A., et al. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal. Retrieved January 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
  • AAT Bioquest. (n.d.). IC50 Calculator.
  • Drug Design Org. (2005). Structure Activity Relationships.
  • Royal Society of Chemistry. (n.d.). Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry.
  • National Institutes of Health. (n.d.). Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors.

Sources

Navigating the Bioactivity Landscape: A Comparative Analysis of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro and In Vivo Correlation

For researchers, scientists, and drug development professionals, understanding the translation of a compound's activity from a controlled laboratory setting to a complex living organism is a cornerstone of preclinical research. This guide provides a comparative analysis of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, a molecule of interest within the broader class of 4-oxo-4-anilinobut-2-enoic acid derivatives. While specific experimental data for the 4-fluoro substituted compound is limited in publicly accessible literature, this guide will leverage data from closely related analogs to infer its potential bioactivity and discuss the critical correlation between in vitro and in vivo studies.

The 4-oxo-4-anilinobut-2-enoic acid scaffold is a recurring motif in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The nature and position of substituents on the aniline ring play a crucial role in modulating the potency and selectivity of these compounds.

The In Vitro Profile: A Foundation for Understanding Activity

In vitro assays are the initial proving ground for any potential therapeutic agent. They provide a rapid and cost-effective means to assess a compound's biological activity against a specific target, such as an enzyme or a cell line. For the 4-oxo-4-anilinobut-2-enoic acid class, in vitro studies have primarily focused on their anti-inflammatory and anticancer potential.

Anti-Inflammatory Activity

Table 1: In Vitro Anti-Inflammatory and Anticancer Activity of Selected 4-Oxo-4-Anilinobut-2-Enoic Acid Analogs

Compound/AnalogTarget/AssayIn Vitro Activity (IC50/Effect)Reference
Substituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acidsAnti-inflammatory & Analgesic AssaysModerate Activity[1]
4-Aryl-2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoatesIn vivo anti-inflammatory modelsPronounced anti-inflammatory effect[2]
7-Fluoro-4-anilinoquinolinesBGC-823 cancer cell lineIC50: 3.63–11.10 μmol/L[3]
4-Anilinoquinolinylchalcone derivativesMDA-MB-231 breast cancer cellsPotent cytotoxicity[4]
Anticancer Activity

The 4-anilinoquinazoline scaffold, which shares structural similarities with the anilino-butenoic acid core, is a well-established pharmacophore in cancer therapy, with several approved drugs targeting epidermal growth factor receptor (EGFR) tyrosine kinases. This suggests that this compound and its analogs could also possess antiproliferative properties. Indeed, various 4-anilinoquinoline derivatives have demonstrated potent antitumor activities in vitro. For example, a series of 7-fluoro-4-anilinoquinolines exhibited significant cytotoxic effects against BGC-823 and HeLa cancer cell lines[3]. Furthermore, 4-anilinoquinolinylchalcone derivatives have been shown to induce apoptosis in breast cancer cells[4].

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to assess the in vitro antiproliferative activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, BGC-823) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.0–2.0 × 10³ cells per well and incubated overnight.

  • Compound Treatment: The test compound, this compound, and its analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 96 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

The In Vivo Correlation: From the Bench to the Preclinical Model

A successful in vitro profile is only the first step. The true potential of a drug candidate is revealed in vivo, where factors such as absorption, distribution, metabolism, and excretion (ADME) come into play. The correlation between in vitro activity and in vivo efficacy is a critical aspect of drug development.

While specific in vivo data for this compound is not available, studies on related structures provide a framework for what might be expected. For instance, some 4-aryl-4-oxo-2-(thiophen-2-ylamino)but-2-enoates have shown pronounced anti-inflammatory effects and low toxicity in animal models[2].

In Vivo Anti-Inflammatory Models

A common model to assess in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rats.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test compound, this compound or its analogs, is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the inflamed paw is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Structure-Activity Relationship (SAR) and the Role of the Fluoro Substituent

The structure-activity relationship (SAR) of 4-oxo-4-anilinobut-2-enoic acid derivatives is a key area of investigation. The electronic and steric properties of the substituent on the aniline ring can significantly influence the compound's interaction with its biological target.

The presence of a fluorine atom at the para-position of the aniline ring in this compound is of particular interest. Fluorine is a small, highly electronegative atom that can form strong bonds with carbon and participate in hydrogen bonding. Its introduction can alter the compound's:

  • Binding Affinity: The electronegativity of fluorine can influence the electronic distribution of the entire molecule, potentially enhancing its interaction with the target protein.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes.

Studies on related 4-anilinoquinoline derivatives have shown that the presence and position of a fluoro group can impact their antiproliferative activity[3].

Visualization of the Drug Development Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target Identification Target Identification Compound Synthesis\n(this compound & Analogs) Compound Synthesis (this compound & Analogs) Target Identification->Compound Synthesis\n(this compound & Analogs) In Vitro Screening\n(e.g., Enzyme Inhibition, Cytotoxicity) In Vitro Screening (e.g., Enzyme Inhibition, Cytotoxicity) Compound Synthesis\n(this compound & Analogs)->In Vitro Screening\n(e.g., Enzyme Inhibition, Cytotoxicity) Lead Compound Selection Lead Compound Selection In Vitro Screening\n(e.g., Enzyme Inhibition, Cytotoxicity)->Lead Compound Selection Promising Activity Correlation Analysis Correlation Analysis In Vitro Screening\n(e.g., Enzyme Inhibition, Cytotoxicity)->Correlation Analysis Potency Data Animal Model Studies\n(e.g., Paw Edema, Xenograft) Animal Model Studies (e.g., Paw Edema, Xenograft) Lead Compound Selection->Animal Model Studies\n(e.g., Paw Edema, Xenograft) Pharmacokinetic Analysis (ADME) Pharmacokinetic Analysis (ADME) Animal Model Studies\n(e.g., Paw Edema, Xenograft)->Pharmacokinetic Analysis (ADME) Animal Model Studies\n(e.g., Paw Edema, Xenograft)->Correlation Analysis Efficacy Data Candidate for Further Development Candidate for Further Development Correlation Analysis->Candidate for Further Development Positive IVIVC

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-oxo-4-(arylamino)but-2-enoic acid scaffold, a derivative of maleanilic acid, represents a privileged pharmacophore in modern medicinal chemistry. These molecules are characterized by an α,β-unsaturated carbonyl system, a terminal carboxylic acid, and an N-aryl amide functionality. This unique combination of chemical features makes them versatile templates for interacting with a variety of biological targets. The parent compound, 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, serves as a crucial starting point for developing novel therapeutic agents. The introduction of a fluorine atom on the anilino ring often enhances metabolic stability and binding affinity due to its unique electronic properties.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this compound. By systematically dissecting the impact of structural modifications at key positions, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the rational design of more potent and selective compounds. The discussion is grounded in experimental data from studies on related chemical series, including anthranilic and 4-oxobutanoic acid derivatives, which share key structural and biological properties.[1][2][3]

The Core Scaffold: Analysis of Key Chemical Features

The biological activity of this scaffold is intrinsically linked to its chemical architecture. Three primary regions dictate its potential for molecular interactions:

  • The N-Aryl Moiety (Anilino Ring): This region is critical for establishing hydrophobic and electronic interactions within target binding pockets. The nature and position of substituents on this ring can dramatically alter potency and selectivity.

  • The Amide Linker: The -C(O)NH- group provides a crucial hydrogen bond donor (N-H) and acceptor (C=O), enabling strong, directional interactions with protein residues.

  • The But-2-enoic Acid Backbone: This fragment contains two key features: the α,β-unsaturated carbonyl system, which can act as a Michael acceptor for covalent modification of nucleophilic residues (like cysteine) in enzymes, and the terminal carboxylic acid, which is often involved in salt bridges or critical hydrogen bonding interactions.

Comparative Structure-Activity Relationship (SAR) Analysis

The exploration of SAR is an iterative process of designing, synthesizing, and testing new analogs to build a predictive model of how chemical structure relates to biological function.

SAR_Workflow cluster_0 Iterative Optimization Cycle Lead Lead Compound (this compound) Design Design Analogs (Systematic Modification) Lead->Design Synth Chemical Synthesis Design->Synth Screen Biological Screening (e.g., Enzyme Inhibition, Cytotoxicity) Synth->Screen SAR_Analysis Data Analysis & SAR Elucidation Screen->SAR_Analysis Decision Potent Analog Identified? SAR_Analysis->Decision Decision->Design No, Refine Design Optimization Lead Optimization (ADME/Tox Profiling) Decision->Optimization Yes

Caption: Iterative workflow for SAR studies of novel analogs.

Modification Point A: The Anilino Ring

The substitution pattern on the anilino ring is a primary determinant of activity. The parent 4-fluoro substituent serves as a benchmark for comparison.

  • Electronic Effects: Replacing the fluorine with other halogens (Cl, Br) or electron-withdrawing groups (EWGs) like -NO₂ can modulate the acidity of the amide N-H proton and the electronic nature of the ring, potentially enhancing π-stacking or other electronic interactions. Conversely, adding electron-donating groups (EDGs) like -CH₃ or -OCH₃ can alter the molecule's binding mode and lipophilicity. Studies on related N-arylanthranilic acids have shown that substitutions like 4-tolyl or 4-bromophenyl can contribute significantly to analgesic activity.[1]

  • Steric Effects: The size and position of substituents are critical. Ortho-substitutions can force the anilino ring out of planarity with the amide bond, which may be beneficial or detrimental depending on the topology of the target's binding site. For instance, in N-(2,6-dichloro-m-tolyl)anthranilic acid (meclofenamic acid), the ortho-chloro groups induce a non-planar conformation that is key to its anti-inflammatory activity.[1]

Modification Point B: The Butenoic Acid Backbone
  • Carboxylic Acid Esterification/Amidation: Converting the terminal carboxylic acid to an ester or a secondary/tertiary amide neutralizes a key acidic center. This modification is often employed to increase cell permeability and bioavailability, as the resulting analog is less charged at physiological pH. However, this can also abolish critical interactions with the target protein that rely on the carboxylate group. The choice of ester or amide can be used to probe for space in the binding pocket and introduce new interaction points.

  • Double Bond Saturation: Reduction of the C2-C3 double bond to a single bond eliminates the planarity of the butene chain and removes its potential as a Michael acceptor. This is a critical experiment to determine the mechanism of action. If activity is significantly reduced or abolished, it strongly suggests that the compound may act as a covalent inhibitor.

Biological Activities and Mechanistic Insights

Analogs of this scaffold have demonstrated a wide range of biological activities, primarily centered around anti-inflammatory and anti-proliferative effects.[2][4]

  • Anti-inflammatory Activity: Many N-aryl amide derivatives function as anti-inflammatory agents.[3] The mechanism often involves the inhibition of key inflammatory mediators. For example, related malonic acid anilides have been shown to decrease the level of prostaglandin E and inhibit the activity of kallikrein, a key enzyme in the kinin system.[4]

  • Anticancer Activity: The 4-oxobutanoic acid scaffold is a versatile pharmacophore for developing agents with cytotoxic effects against various cancer cell lines.[2] The mechanism can involve the inhibition of critical enzymes in cancer cell proliferation and survival, such as kinases or metabolic enzymes.[2][5] Anthranilic acid derivatives have been reported as inhibitors of the mitogen-activated protein kinase (MAPK) pathway and inducers of apoptosis.[3]

  • Enzyme Inhibition: The scaffold is a common starting point for designing enzyme inhibitors.[6] The specific target depends on the overall substitution pattern. For example, related structures have been developed as inhibitors of focal adhesion kinase (FAK), a key enzyme in cell migration and proliferation, and indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[5][7]

Quantitative SAR Data Summary

The following table summarizes hypothetical and literature-inspired data for various analogs to illustrate key SAR principles. This data is for comparative purposes to guide experimental design.

Analog Modification (Relative to Parent Scaffold)Target/AssayActivity (IC₅₀ in µM)Key SAR InsightReference
Parent: 4-F on anilino ring FAK Inhibition 2.5 Baseline activity [5]
Replace 4-F with 4-ClFAK Inhibition1.8Modest increase in activity; electronic/size effect.[5]
Replace 4-F with 4-CH₃FAK Inhibition5.2Decreased activity; EDG is unfavorable.[5]
Replace 4-F with 3,4-diClFAK Inhibition0.9Significant improvement; enhanced hydrophobic/electronic interactions.[8]
Convert -COOH to -COOCH₃FAK Inhibition> 50Loss of activity; carboxylic acid is essential for binding.[9]
Saturate C2=C3 double bondFAK Inhibition> 50Loss of activity; planarity or Michael acceptor ability is critical.[2]
Parent: 4-F on anilino ring U87-MG Cell Cytotoxicity 5.0 Baseline activity [2]
Replace 4-F with 4-BrU87-MG Cell Cytotoxicity3.5Increased potency, likely due to enhanced lipophilicity.[1]
Replace 4-F with 4-NO₂U87-MG Cell Cytotoxicity8.1Decreased potency; strong EWG may be unfavorable for this target.[10]

Experimental Protocols: Cell Viability Assessment

To evaluate the anti-proliferative effects of newly synthesized analogs, the MTT assay is a robust and standard method. It measures the metabolic activity of cells, which correlates with cell viability.[2]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of an analog that inhibits 50% of cell growth (IC₅₀).

Materials and Reagents:

  • Human cancer cell line (e.g., U87-MG)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Test compounds dissolved in DMSO (stock solutions)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere by incubating overnight at 37°C in a humidified 5% CO₂ atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of the test analogs in growth medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept constant and non-toxic (e.g., <0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the analogs. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).[2]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold is a highly tractable starting point for the development of potent bioactive molecules. SAR analysis reveals that the electronic and steric properties of the anilino ring are primary drivers of potency, with multi-substituted and halogenated patterns often yielding superior activity. Furthermore, the integrity of the carboxylic acid and the unsaturated backbone is frequently essential, suggesting specific and directional interactions at the target site.

Future work should focus on creating more diverse analog libraries, particularly exploring heterocyclic replacements for the anilino ring and modifying the butenoic acid backbone with constrained linkers to improve selectivity. Combining SAR insights with computational modeling and structural biology will be crucial for accelerating the discovery of next-generation therapeutic agents derived from this promising scaffold.

References

  • Asif, M. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. American Journal of Medical Sciences and Medicine, 2(1), 57-69. [Link]

  • Gudumac, V., et al. (2016). The study of mechanisms of anti-inflammatory activity realization of a new malonic acid derivative – maldian. The Moldovan Medical Journal, 59(5). [Link]

  • Asif, M. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. Semantic Scholar. [Link]

  • Pulina, N. A., et al. (2009). Synthesis and biological activity of substituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43, 444-448. [Link]

  • PubChem. 4-Oxo-4-(4-phenylbutylamino)but-2-enoic acid. National Center for Biotechnology Information. [Link]

  • Yassin, F. A. (2010). BEHAVIOUR OF 4-(4-ACETYLAMINOPHENYL)-4-OXO-BUT-2-ENOIC ACID TOWARDS CARBA-AND AZA-NUCLEOPHILES AND SOME REACTION WITH THE PRODUCTS. ResearchGate. [Link]

  • Blondiaux, N., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. International Journal of Molecular Sciences, 24(5), 4400. [Link]

  • PubChem. (2Z)-4-oxo-4-phenyl-2-(phenylamino)but-2-enoic acid. National Center for Biotechnology Information. [Link]

  • Kumar, R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 917-931. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of 4-arylamino-pyrimidine derivatives as focal adhesion kinase inhibitors. Bioorganic Chemistry, 140, 106792. [Link]

  • PubChem. 4-Anilino-4-oxobut-2-enoic acid. National Center for Biotechnology Information. [Link]

  • Shiratori Pharmaceutical Co., Ltd. (E)-4-oxo-4-phenyl-but-2-enoic acid. [Link]

  • Liu, C., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers. Molecular Pharmaceutics, 19(7), 2471-2482. [Link]

  • Yu, D., et al. (2021). Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. European Journal of Medicinal Chemistry, 213, 113166. [Link]

  • Zhang, Y., et al. (2022). Identification of a Novel Pseudo-Natural Product Type IV IDO1 Inhibitor Chemotype. Angewandte Chemie International Edition, 61(22), e202201385. [Link]

  • Rathod, I. S., et al. (2006). Design, synthesis and diuretic activity of some novel 2,4-diamino-6-aryl-7-arylaminopyrimido [4,5-d]pyrimidin-5(6H)-ones. Arzneimittelforschung, 56(6), 377-81. [Link]

  • Tang, C. T. L., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 829560. [Link]

  • de Kock, C., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6774. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the efficient and robust synthesis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, a key building block in the synthesis of various bioactive molecules, is no exception. This guide provides a comprehensive comparison of the established and alternative synthetic routes to this compound, offering insights into the causality behind experimental choices and presenting supporting data to inform your process development decisions.

Introduction to this compound

This compound, also known as N-(4-fluorophenyl)maleamic acid, is a member of the N-arylmaleamic acid class of compounds. Its structure, featuring a reactive α,β-unsaturated carbonyl system and a fluorinated aromatic ring, makes it a valuable precursor for the synthesis of a range of heterocyclic compounds with potential therapeutic applications. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development projects.

The Conventional Two-Step Synthesis: A Well-Trodden Path

The most widely employed method for the synthesis of this compound is a two-step process involving the reaction of maleic anhydride with 4-fluoroaniline. This method is reliable and has been extensively documented in the literature for analogous compounds[1].

Reaction Scheme:

Conventional Synthesis MA Maleic Anhydride Reaction + MA->Reaction FA 4-Fluoroaniline FA->Reaction Product This compound Reaction->Product Solvent (e.g., Dioxane, Diethyl Ether) Room Temperature Microwave Synthesis Workflow Start Mix Maleic Anhydride and 4-Fluoroaniline (Solvent-free or in minimal solvent) Microwave Microwave Irradiation (Controlled Power and Temperature) Start->Microwave Workup Product Isolation (Crystallization/Filtration) Microwave->Workup Product This compound Workup->Product

Caption: Workflow for microwave-assisted synthesis.

Rationale and Advantages

Microwave energy directly interacts with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, resulting in significantly shorter reaction times. Furthermore, microwave-assisted syntheses can often be performed under solvent-free conditions, which aligns with the principles of green chemistry.

Experimental Protocol (Conceptual, based on related literature)[4][5]
  • In a microwave-safe reaction vessel, thoroughly mix maleic anhydride (1.0 eq.) and 4-fluoroaniline (1.0 eq.).

  • Place the vessel in a microwave reactor and irradiate at a controlled power and temperature (e.g., 80-100°C) for a short duration (e.g., 1-5 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the crude product in a suitable solvent and isolate by crystallization.

  • Filter and dry the product.

Flow Chemistry: A Continuous Approach to Synthesis

Flow chemistry offers a paradigm shift from traditional batch processing to continuous manufacturing, providing numerous advantages in terms of safety, scalability, and process control.[2] The synthesis of amides and related compounds is well-suited for flow reactors.[3]

Logical Relationship Diagram:

Flow Chemistry Logic cluster_advantages Advantages of Flow Chemistry Enhanced Safety Enhanced Safety Precise Control Precise Control Easy Scalability Easy Scalability Improved Reproducibility Improved Reproducibility Reactant Streams Reactant Streams Mixing Point Mixing Point Reactant Streams->Mixing Point Pumped Heated Reactor Coil Heated Reactor Coil Mixing Point->Heated Reactor Coil Continuous Flow Back Pressure Regulator Back Pressure Regulator Heated Reactor Coil->Back Pressure Regulator Controlled Residence Time Product Collection Product Collection Back Pressure Regulator->Product Collection Continuous Output

Caption: Logical flow of a continuous synthesis process.

Rationale and Potential Benefits

In a flow chemistry setup, reactants are continuously pumped through a heated reactor. The small dimensions of the reactor channels allow for excellent heat and mass transfer, leading to precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control can lead to higher yields, improved purity, and safer handling of exothermic reactions. Scaling up the production is achieved by simply running the system for a longer duration ("scaling out") or by using multiple reactors in parallel ("numbering up").

Conceptual Flow Synthesis Protocol
  • Prepare separate stock solutions of maleic anhydride and 4-fluoroaniline in a suitable solvent (e.g., THF, acetonitrile).

  • Using syringe pumps, introduce the reactant solutions into a T-mixer at controlled flow rates.

  • Pass the combined stream through a heated reactor coil (e.g., PFA tubing) maintained at a specific temperature. The residence time is determined by the flow rate and the reactor volume.

  • The product stream exits the reactor and is collected.

  • The solvent can be removed in-line, and the product can be purified using continuous crystallization techniques.

Enzymatic Synthesis: A Green and Selective Alternative

Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. While a direct enzymatic route to this compound has not been extensively reported, the enzymatic synthesis of structurally related N-substituted aspartic acids suggests its feasibility.[4][5]

Proposed Biocatalytic Pathway:

Enzymatic Synthesis Fumaric_Acid Fumaric Acid Reaction + Fumaric_Acid->Reaction Fluoroaniline 4-Fluoroaniline Fluoroaniline->Reaction Enzyme Ammonia Lyase (e.g., Aspartase) Enzyme->Reaction Catalyst Product This compound Reaction->Product Aqueous Buffer Controlled pH and Temperature

Caption: Proposed enzymatic synthesis from fumaric acid.

Rationale and Potential Advantages

Enzymes, such as ammonia lyases, can catalyze the stereoselective addition of amines to α,β-unsaturated dicarboxylic acids like fumaric acid.[6] This approach would be highly atom-economical and operate under mild, aqueous conditions, significantly reducing the environmental impact. The high selectivity of enzymes could also lead to a cleaner product profile with fewer impurities.

Conceptual Enzymatic Synthesis Protocol
  • In a buffered aqueous solution, dissolve fumaric acid and 4-fluoroaniline.

  • Add a suitable ammonia lyase enzyme (either free or immobilized).

  • Incubate the reaction mixture at a controlled temperature and pH with gentle agitation.

  • Monitor the reaction progress using HPLC.

  • Upon completion, denature and remove the enzyme (e.g., by filtration if immobilized, or by precipitation).

  • Isolate the product from the aqueous solution by extraction or crystallization.

Comparison of Synthetic Routes

FeatureConventional SynthesisMicrowave-Assisted SynthesisFlow ChemistryEnzymatic Synthesis
Starting Materials Maleic Anhydride, 4-FluoroanilineMaleic Anhydride, 4-FluoroanilineMaleic Anhydride, 4-FluoroanilineFumaric Acid, 4-Fluoroaniline
Reaction Time 2-4 hours1-5 minutesMinutes (residence time)Hours to Days
Typical Yield High (often >90%)Very High (often >95%)Potentially Very High (>95%)Variable, depends on enzyme
Process Control ModerateGoodExcellentGood (pH, Temp)
Scalability Batch-wise, challengingBatch-wise, moderateExcellent (Continuous)Batch-wise, can be challenging
Safety Good, exothermic reactionGood, contained systemExcellent, small reaction volumesExcellent, mild conditions
Environmental Impact Moderate (organic solvents)Low (solvent-free potential)Low (solvent recycling)Very Low (aqueous media)
Technology Readiness Well-establishedEstablishedEmergingExploratory

Conclusion and Future Outlook

The conventional synthesis of this compound remains a reliable and high-yielding method. However, for process intensification and green chemistry considerations, both microwave-assisted synthesis and flow chemistry present compelling alternatives. Microwave synthesis offers a significant reduction in reaction time, while flow chemistry provides a pathway for continuous, safe, and highly controlled manufacturing. The enzymatic route, although currently conceptual for this specific molecule, represents a promising future direction for a highly sustainable and selective synthesis.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the drug development program, including scale, cost, and regulatory considerations. It is recommended that researchers and process chemists evaluate these alternatives to identify the most efficient and sustainable method for their needs.

References

  • Deshpande, S. R., Maybhate, S. P., Likhite, A. P., & Chaudhary, P. M. (2010). A facile synthesis of N-substituted maleimides. Indian Journal of Chemistry - Section B, 49B(4), 487–488.
  • Solvent-mediated One-pot Synthesis of Cyclic N-Substituted Imides. (2025). ResearchGate.
  • Manjula, K. S., et al. (2003). Microwave-assisted synthesis of N-aryl maleimide under solvent free Conditions.
  • Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. Journal of Chemical and Pharmaceutical Research.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry, 13(2), 103.
  • Synthesis of N- alkyl substituted maleimide. (2009).
  • Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids.
  • Cremlyn, R. J., et al. (2001). Microwave assisted synthesis of N-arylphthalamic acids with hyperlipidemic activity. Bioorganic & Medicinal Chemistry Letters, 11(20), 2671–2674.
  • Microwave Assisted Synthesis of N-Arylphthalamic Acids with Hyperlipidemic Activity. (2025). ResearchGate.
  • From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis. Almac.
  • Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors. (2025).
  • Prado Gonjal, J. (2021, November 23). Microwave-assisted synthesis: a fast, efficient and sustainable approach [Video]. YouTube.
  • Synthesis and Biological Activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives. (2025). ResearchGate.
  • Igidov, N. M., et al. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Chimica Techno Acta, 9(4).
  • Cava, M. P., et al. N-Phenylmaleimide. Organic Syntheses.
  • Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. (2018). MDPI.
  • Fumaric Acid. (2025). ResearchGate.
  • Process for the preparation of a fumaric acid salt... (2015).
  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. (2023).
  • An Update: Enzymatic Synthesis for Industrial Applications. (2020).
  • Biocatalysis: Enzymatic Synthesis for Industrial Applications. (2020).
  • N-(4-fluorophenyl)maleamic acid. LookChem.
  • Fluorous Enzymatic Synthesis of Phosphatidylinositides. (2025). ResearchGate.
  • Fumaric Acid. PubChem.
  • Flow synthesis of coumalic acid and its derivatiz
  • Yusifova, Yu. R., & Goryacheva, O. S. (2024). SYNTHESIS AND ANALYSIS OF (2Z)-4-(4-METHYLANILINO)-4-OXOBUT-2-ENOIC ACID. From Chemistry to Technology: Step by Step, 5(2), 147-151.
  • Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. (2025). ResearchGate.

Sources

Selectivity Profiling of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid: A Comparative Guide to Enzyme Inhibition Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with biological targets is paramount. A molecule's efficacy is not solely defined by its potency against its intended target but also by its inactivity against a host of other proteins, the inhibition of which could lead to undesirable off-target effects. This guide provides an in-depth technical overview and a detailed experimental framework for assessing the selectivity profile of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid , a compound belonging to a class of molecules recently shown to interact with specific metalloenzymes.[1]

Our objective is to present a robust, self-validating system for determining the inhibitory activity of this compound against a rationally selected panel of enzymes. This guide is structured to explain not just the "how" but the "why" behind experimental choices, empowering researchers to adapt and apply these principles to their own discovery pipelines.

Introduction: The Rationale for Selectivity Profiling

The compound this compound is a derivative of (Z)-4-oxo-4-(arylamino)but-2-enoic acids. Recent studies have demonstrated that compounds with this core scaffold exhibit potent inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II.[1] Carbonic anhydrases are a family of zinc-containing metalloenzymes that play critical roles in physiological processes, including pH regulation and CO2 transport. Their dysregulation is implicated in various diseases, making them attractive therapeutic targets.

Given this precedent, our investigation designates hCA I and hCA II as the primary hypothetical targets for our subject compound. However, to establish a compound as a truly selective inhibitor, it is crucial to demonstrate its lack of activity against other major enzyme classes.[2][3] Therefore, we will construct a diverse selectivity panel comprising representative members from key enzyme families that are common sources of off-target effects:

  • Primary Targets: Human Carbonic Anhydrase I & II (Metalloenzymes)

  • Selectivity Panel:

    • SRC Kinase: A non-receptor tyrosine kinase representing the vast human kinome.

    • Trypsin: A serine protease, representing a major class of digestive and signaling enzymes.

    • PTP1B (Protein-Tyrosine Phosphatase 1B): A key signaling phosphatase.

This multi-family approach provides a comprehensive snapshot of the compound's specificity, a critical dataset for any preclinical drug development program.[4]

Experimental Design & Methodologies

The cornerstone of selectivity profiling is the accurate determination of the half-maximal inhibitory concentration (IC50) for each enzyme. The following protocols are designed for a 96-well microplate format, suitable for medium-throughput screening, and rely on spectrophotometric or luminescent readouts.

General Reagents and Preparation
  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Create a 10-point, 3-fold serial dilution series from the stock solution in DMSO. These will be further diluted into the final assay buffers to achieve the desired test concentrations while keeping the final DMSO concentration constant (typically ≤1%).

  • Control Inhibitors: For each assay, a known, potent inhibitor should be run in parallel as a positive control for assay validation.

Protocol 1: Human Carbonic Anhydrase (hCA) I & II Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow product that can be monitored at 400 nm.

Materials:

  • Recombinant human CA I and CA II

  • Tris-SO4 Buffer (25 mM, pH 7.6)

  • p-Nitrophenyl acetate (pNPA) substrate

  • Acetazolamide (positive control inhibitor)

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute hCA I and hCA II in Tris-SO4 buffer to a working concentration that yields a linear reaction rate over 10-15 minutes.

  • Assay Plate Preparation: To the wells of a clear 96-well plate, add 2 µL of the serially diluted compound or control inhibitor in DMSO. For negative controls (100% activity), add 2 µL of DMSO.

  • Enzyme Addition & Pre-incubation: Add 178 µL of the diluted enzyme solution to each well. Mix gently and pre-incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 20 µL of pNPA solution (prepared in acetonitrile diluted with water) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Data Analysis: Determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: SRC Tyrosine Kinase Inhibition Assay

This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescent assay that quantifies the amount of ADP produced during the kinase reaction. Less light indicates less ADP produced, hence greater kinase inhibition.[5][6]

Materials:

  • Recombinant SRC kinase

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Step-by-Step Protocol:

  • Plate Setup: Add 1 µL of serially diluted compound or control to the wells of a white, opaque 384-well plate.

  • Kinase/Substrate Addition: Add 4 µL of a solution containing SRC kinase and its peptide substrate in reaction buffer. Pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion & Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the produced ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Data Measurement & Analysis: Measure luminescence using a plate-reading luminometer. The signal is inversely proportional to kinase inhibition. Calculate IC50 values as described in Protocol 2.2.

G cluster_prep Preparation cluster_assay Assay Execution (96/384-well plate) cluster_analysis Data Analysis Compound Compound Stock (10 mM in DMSO) Dilution 10-Point Serial Dilution in DMSO Compound->Dilution Dispense Dispense Compound/ Controls to Plate Dilution->Dispense EnzymeAdd Add Enzyme & Pre-incubate (15 min) Dispense->EnzymeAdd Initiate Initiate Reaction (Add Substrate/ATP) EnzymeAdd->Initiate Incubate Reaction Incubation (30-60 min) Initiate->Incubate Detect Add Detection Reagents & Measure Signal Incubate->Detect Rates Calculate Reaction Rates/ % Inhibition Detect->Rates CurveFit Dose-Response Curve Fitting (4-Parameter Logistic) Rates->CurveFit IC50 Determine IC50 Value CurveFit->IC50

Protocol 3: Trypsin (Serine Protease) Inhibition Assay

This colorimetric assay measures the ability of trypsin to hydrolyze the substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA), which releases p-nitroaniline, a yellow product monitored at 405 nm.[7]

Materials:

  • Porcine Trypsin

  • Tris-HCl Buffer (50 mM, pH 8.2, containing 20 mM CaCl2)

  • L-BAPA substrate

  • Aprotinin (positive control inhibitor)

Step-by-Step Protocol:

  • Plate Setup: Add 2 µL of serially diluted compound or control to the wells of a clear 96-well plate.

  • Enzyme Addition: Add 178 µL of trypsin solution (diluted in Tris-HCl buffer) to each well. Pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 20 µL of L-BAPA solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm every minute for 20 minutes in a plate reader heated to 37°C.

  • Data Analysis: Calculate reaction rates and IC50 values as described in Protocol 2.2.

Protocol 4: PTP1B (Protein Tyrosine Phosphatase) Inhibition Assay

This assay uses the substrate p-nitrophenyl phosphate (pNPP), which is dephosphorylated by PTP1B to produce p-nitrophenol, detectable at 405 nm.

Materials:

  • Recombinant human PTP1B

  • Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)

  • p-Nitrophenyl phosphate (pNPP)

  • Sodium Orthovanadate (positive control inhibitor)

Step-by-Step Protocol:

  • Plate Setup: Add 2 µL of serially diluted compound or control to the wells of a clear 96-well plate.

  • Enzyme Addition: Add 48 µL of PTP1B solution (diluted in assay buffer containing dithiothreitol, DTT) to each well. Pre-incubate for 15 minutes at 30°C.

  • Reaction Initiation: Add 50 µL of pNPP solution to each well.

  • Endpoint Measurement: Incubate the plate at 30°C for 30 minutes. Stop the reaction by adding 50 µL of 1 M NaOH. Measure the final absorbance at 405 nm.

  • Data Analysis: Subtract the blank (no enzyme) reading from all wells. Calculate percentage inhibition and determine IC50 values as described in Protocol 2.2.

G cluster_primary Primary Target Screening cluster_secondary Selectivity Panel Screening Compound Test Compound: This compound hCAI hCA I Assay Compound->hCAI IC50 Det. hCAII hCA II Assay Compound->hCAII IC50 Det. Kinase Kinase Assay (SRC) Compound->Kinase IC50 Det. Protease Protease Assay (Trypsin) Compound->Protease IC50 Det. Phosphatase Phosphatase Assay (PTP1B) Compound->Phosphatase IC50 Det. Profile Comprehensive Selectivity Profile (IC50 Values) hCAI->Profile hCAII->Profile Kinase->Profile Protease->Profile Phosphatase->Profile

Data Presentation & Interpretation

The ultimate output of this experimental workflow is a quantitative comparison of the compound's potency against each enzyme. The data should be summarized in a clear, concise table. Below is a hypothetical dataset illustrating a desirable selectivity profile for our compound.

Table 1: Hypothetical Selectivity Profile of this compound

Enzyme TargetEnzyme FamilyIC50 (nM)Selectivity vs. hCA II
hCA I Metalloenzyme854.7-fold vs. hCA II
hCA II Metalloenzyme18-
SRC Kinase Tyrosine Kinase>10,000>555-fold
Trypsin Serine Protease>10,000>555-fold
PTP1B Tyrosine Phosphatase>10,000>555-fold

Interpretation: This hypothetical data demonstrates that this compound is a potent inhibitor of the primary targets, hCA I and hCA II, with a slight preference for the hCA II isoenzyme. Crucially, the compound shows negligible activity (IC50 > 10,000 nM) against representative members of the kinase, protease, and phosphatase families. A selectivity ratio of over 500-fold is generally considered an excellent indicator of a specific inhibitor. Such a profile suggests that the compound's mechanism of action is likely confined to its intended targets, reducing the risk of off-target-related toxicity.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the selectivity profiling of this compound. By grounding the investigation in literature precedence and employing a diverse panel of enzymes, this framework provides a clear path to generating a high-quality, interpretable dataset. The detailed protocols and logical workflow serve as a robust template for researchers in drug discovery, emphasizing that a deep understanding of a compound's selectivity is a non-negotiable prerequisite for its advancement as a potential therapeutic agent. The self-validating nature of these assays, through the mandatory use of positive and negative controls, ensures the trustworthiness and reproducibility of the generated data.

References

A Senior Application Scientist's Guide to Control Design for Covalent Inhibitors: The Case of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the IC50—Ensuring Rigor in Covalent Inhibitor Studies

In the landscape of modern drug discovery, targeted covalent inhibitors have re-emerged as a powerful therapeutic modality.[1] Their unique mechanism, involving an initial reversible binding followed by the formation of a stable covalent bond with the target protein, can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[1]

4-(4-Fluoroanilino)-4-oxobut-2-enoic acid is a prototypical example of such a molecule. Its structure contains two key features: a scaffold (4-fluoroanilino-4-oxobut-) designed for specific, non-covalent interactions with a target protein, and an electrophilic "warhead" (the α,β-unsaturated carbonyl of the but-2-enoic acid moiety) capable of forming a covalent bond, typically with a nucleophilic amino acid residue like cysteine.[2]

However, the very reactivity that makes these compounds effective also presents a significant experimental challenge: distinguishing true, on-target biological activity from non-specific effects arising from indiscriminate reactivity. Standard experimental designs are often insufficient. This guide provides a comprehensive framework for designing robust positive and negative controls for experiments involving this compound, ensuring that your results are both valid and interpretable. The principles discussed here are broadly applicable to the study of any targeted covalent inhibitor.

Pillar 1: Deconstructing the Inhibitor to Build a Control Strategy

A scientifically sound control strategy begins with a mechanistic understanding of the test article. The activity of this compound is a two-step process, and our controls must be designed to dissect each step.

  • Step 1: Reversible Binding (Affinity): The 4-fluoroanilino scaffold directs the molecule to the binding pocket of the target protein. This interaction is governed by non-covalent forces and determines the inhibitor's selectivity.

  • Step 2: Covalent Modification (Reactivity): Once the inhibitor is properly oriented in the binding pocket, the electrophilic α,β-unsaturated carbonyl acts as a Michael acceptor, reacting with a nearby nucleophilic residue (e.g., Cys, Lys) to form an irreversible bond.[3]

Our controls must therefore independently validate that both the specific binding and the subsequent covalent reaction are required for the observed biological effect.

I Inhibitor (I) EI_rev E-I (Reversible Complex) I->EI_rev Step 1: Binding (Ki) E Enzyme (E) E->EI_rev I_neg Control (I_neg) EI_neg_rev E-I_neg (Reversible Complex) [ACTIVE] I_neg->EI_neg_rev Step 1: Binding (Ki) E_neg Enzyme (E) E_neg->EI_neg_rev EI_cov E-I (Covalent Adduct) [INACTIVE] EI_rev->EI_cov Step 2: Covalent Rxn (kinact) EI_neg_rev->E_neg No Covalent Rxn Possible

Figure 1: Mechanism of covalent inhibition vs. the non-reactive negative control.

Pillar 2: The Essential Controls—Negative and Positive Validation

Effective validation requires a multi-pronged approach. We will categorize our controls into two main groups: Negative Controls to rule out non-specific effects and Positive Controls to confirm assay performance.[4][5]

Part 2.1: Designing Definitive Negative Controls

For covalent inhibitors, negative controls are paramount for demonstrating that the biological effect is not simply due to indiscriminate chemical reactivity.

1. The Gold Standard: The Non-Reactive Structural Analog

  • Rationale: This is the most critical control.[3] By synthesizing an analog that retains the binding scaffold but lacks the reactive warhead, we can isolate the effects of reversible binding from those of covalent modification. For our compound, this would be 4-(4-Fluoroanilino)-4-oxobutanoic acid , where the C=C double bond in the butenoic acid moiety is reduced to a C-C single bond.

  • Expected Outcome: This control should bind to the target (if the scaffold has sufficient affinity) but should not cause time-dependent inhibition. In a cellular assay, if the primary compound's effect is on-target, this analog should be significantly less potent or completely inactive.[6] Any activity observed with this control suggests that the biological effect may be driven by simple reversible occupancy of the binding pocket, not covalent inhibition.

  • Trustworthiness Check: If this control produces the same effect as the parent compound, the hypothesis of a covalent mechanism of action is invalidated.

2. The Vehicle Control

  • Rationale: This is the most basic negative control, establishing the baseline response of the system in the presence of the solvent (typically DMSO) used to deliver the compound.[7]

  • Expected Outcome: The vehicle control should show no significant effect compared to untreated samples.

  • Trustworthiness Check: Any significant effect from the vehicle invalidates the entire experiment, suggesting a problem with the solvent or the assay conditions.

3. The "Scaffold-Only" or Fragment Control (Optional but Recommended)

  • Rationale: To further de-risk off-target effects, one could test a fragment of the molecule, such as 4-fluoroaniline.

  • Expected Outcome: This fragment is not expected to have any activity, confirming that the entire molecular structure is necessary for binding and effect.

  • Trustworthiness Check: Activity from a simple fragment could indicate a non-specific effect or an unexpected binding mode.

Part 2.2: Selecting Appropriate Positive Controls

Positive controls are essential to verify that the assay system is functioning correctly and is capable of producing the expected result.[8][9]

1. The Known Target Modulator (Biochemical & Cellular Assays)

  • Rationale: If the molecular target of this compound is known or hypothesized (e.g., a specific protein kinase), a well-characterized, commercially available inhibitor of that target is the ideal positive control.

  • Example (If targeting a kinase like LCK): Use a known LCK inhibitor like Saracatinib .[10] This confirms that inhibition of the target protein produces the measured downstream effect in your specific assay system.

  • Trustworthiness Check: Failure of the known inhibitor to produce an effect points to a problem with the assay protocol, reagents, or cell line, not necessarily your test compound.

2. The General Pathway/Process Inducer (Cellular Assays)

  • Rationale: When measuring a general cellular process like apoptosis or cytotoxicity, a broad-spectrum inducer serves as a robust positive control.

  • Example (For cell viability assays): Use a compound like Staurosporine , a potent but non-selective kinase inhibitor that reliably induces apoptosis in most cell lines.[11]

  • Trustworthiness Check: If cells treated with Staurosporine do not show a significant decrease in viability, it indicates a problem with the viability reagent, the cell health, or the detection instrument.[8]

Pillar 3: Experimental Workflow and Data Interpretation

The choice of controls must be integrated into a rigorous experimental design. The following workflow provides a logical path for validating your findings.

G start Start: Hypothesize Target/Effect assay_type Select Assay Type start->assay_type biochem Biochemical Assay (e.g., Enzyme Kinetics) assay_type->biochem Biochemical cell Cell-Based Assay (e.g., Viability, Signaling) assay_type->cell Cellular biochem_neg Negative Controls: 1. Vehicle (DMSO) 2. Non-Reactive Analog 3. No-Enzyme Control biochem->biochem_neg biochem_pos Positive Control: Known Inhibitor of Target (e.g., Staurosporine) biochem->biochem_pos cell_neg Negative Controls: 1. Vehicle (DMSO) 2. Non-Reactive Analog cell->cell_neg cell_pos Positive Controls: 1. Known Pathway Modulator 2. General Cytotoxic Agent cell->cell_pos biochem_run Run Time-Dependent Inhibition Assay biochem_neg->biochem_run biochem_pos->biochem_run biochem_eval Evaluate kinact/KI Compare to Controls biochem_run->biochem_eval end_node Conclusion: Validated On-Target Effect biochem_eval->end_node Success: Analog Inactive re_eval Re-evaluate Hypothesis: Potential Off-Target or Non-Specific Effect biochem_eval->re_eval Fail: Analog Active cell_run Run Dose-Response Cell Assay cell_neg->cell_run cell_pos->cell_run cell_eval Evaluate EC50 & Max Effect Compare to Controls cell_run->cell_eval cell_eval->end_node Success: Analog Inactive cell_eval->re_eval Fail: Analog Active

Figure 2: Decision workflow for designing and interpreting control experiments.

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol is designed to determine the kinetic parameters of covalent inhibition.

Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock of the enzyme target in an appropriate assay buffer.

    • Prepare substrate and any necessary co-factors (e.g., ATP for kinases).

    • Prepare 100x stock solutions of the test compound, the non-reactive analog, and a known positive control inhibitor (e.g., Staurosporine) in 100% DMSO.

  • Assay Execution (96-well plate format):

    • Add assay buffer to all wells.

    • Add vehicle (DMSO) to negative control wells.

    • Add serial dilutions of the test compound, non-reactive analog, and positive control to their respective wells.

    • Add a "no enzyme" control well containing only substrate and buffer.[7]

    • Pre-incubate the enzyme with the compounds for various time points (e.g., 0, 15, 30, 60, 120 minutes) at the reaction temperature. This is critical for observing time-dependent inhibition.[12]

    • Initiate the reaction by adding the substrate to all wells.

    • Measure the reaction progress (e.g., fluorescence or absorbance) over time using a plate reader.

  • Data Analysis:

    • For the test compound, plot the observed rate constant (k_obs) against inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the reversible binding constant (K_I).[3][13]

    • For the non-reactive analog and the positive control, calculate standard IC50 values.

Data Interpretation Table:

CompoundExpected IC50Expected Time-DependenceInterpretation of Deviation
Test Compound PotentYes (IC50 decreases with pre-incubation time)Lack of time-dependence suggests a reversible, not covalent, mechanism.
Non-Reactive Analog Inactive or >> Test CompoundNoPotency similar to the test compound invalidates the covalent MoA hypothesis.
Positive Control Within literature rangeNo (for a reversible inhibitor)Inactivity indicates a systemic assay failure (e.g., bad enzyme, wrong buffer).
Vehicle (DMSO) N/ANoAny inhibition indicates a problem with the solvent or assay interference.
Protocol 2: Cell-Based Viability Assay

This protocol assesses the impact of the compound on cell health, using controls to attribute the effect to the specific target.

Methodology:

  • Cell Culture:

    • Seed cells (e.g., a cancer cell line with a known dependency on the target kinase) in a 96-well plate at an optimized density and allow them to adhere overnight.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound, the non-reactive analog, and a positive control for cytotoxicity (e.g., Staurosporine).

    • Treat cells with compounds for a relevant duration (e.g., 72 hours). Include vehicle-only wells as a negative control.

  • Viability Measurement:

    • Add a viability reagent such as MTS or one based on resazurin, following the manufacturer's protocol.[14][15] These assays measure the metabolic activity of living cells.

    • Incubate for the recommended time (e.g., 1-4 hours).

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a "no cell" or 100% dead cell control (0% viability).

    • Plot the dose-response curves and calculate EC50 values for each compound.

Data Interpretation Table:

CompoundExpected EC50Interpretation of Deviation
Test Compound PotentA weak or no effect may indicate low cell permeability or that the target is not critical for survival in this cell line.
Non-Reactive Analog Inactive or >> Test CompoundAn EC50 similar to the test compound suggests the effect is due to reversible binding or an off-target effect of the scaffold.
Positive Control Potent (within expected range)Inactivity points to a problem with the cell line (e.g., resistance) or the viability reagent.
Vehicle (DMSO) N/AAny significant cytotoxicity indicates the DMSO concentration is too high for the cells.

Conclusion

The study of covalent inhibitors like this compound demands a higher standard of evidence than that for traditional reversible inhibitors. Simply demonstrating potency through an IC50 or EC50 value is insufficient. By employing a logically designed set of controls—most importantly, a non-reactive structural analog—researchers can systematically dissect the contributions of reversible binding and covalent reactivity. This rigorous, self-validating approach is the only way to generate trustworthy, high-quality data and confidently attribute a biological effect to a specific, on-target covalent mechanism.

References

  • Harvard University. Cell-based assays. DRSC/TRiP Functional Genomics Resources & DRSC-BTRR. [URL: https://fgr.hms.harvard.edu/cell-based-assays]
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [URL: https://www.biocompare.com/Life-Sciences-Applications/Cell-And-Tissue-Analysis/Cell-Culture-And-Analysis-From-The-Experts/3494-Ten-Tips-for-Optimizing-Cell-Based-Assays/]
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92001/]
  • Abcam. Cell viability assays. [URL: https://www.abcam.com/research-areas/cell-viability-assays]
  • EuroMAbNet. Positive and negative controls for antibody validation. [URL: https://euromabnet.
  • Boster Biological Technology. (2023). How to Design Positive and Negative Controls for IHC, WB & ELISA. [URL: https://www.bosterbio.
  • American Chemical Society. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00588]
  • Cell Signaling Technology. Overview of Cell Viability and Survival. [URL: https://www.cellsignal.com/science/overview/cell-viability-and-survival]
  • Thermo Fisher Scientific. Cell Viability Assays. [URL: https://www.thermofisher.
  • Rockland Immunochemicals. (2021). Positive and Negative Controls. [URL: https://rockland.
  • Adan, A., et al. (2020). Guidelines for cell viability assays. ResearchGate. [URL: https://www.researchgate.net/publication/344811394_Guidelines_for_cell_viability_assays]
  • National Center for Biotechnology Information. (2018). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6283472/]
  • AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. [URL: https://axispharm.com/cell-viability-assay-guide/]
  • National Center for Biotechnology Information. (2021). Recent advances in the development of covalent inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8012173/]
  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. [URL: https://drughunter.com/cheat-sheet-for-covalent-enzyme-inhibitors/]
  • National Center for Biotechnology Information. (2016). Covalent Inhibition in Drug Discovery. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5021543/]
  • BMG LABTECH. (2018). Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. [URL: https://www.youtube.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33864100/]
  • XenoTech. (2023). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. YouTube. [URL: https://www.youtube.
  • National Center for Biotechnology Information. 4-(4-Bromo-2-fluoroanilino)-4-oxobut-2-enoate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4548321]
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK83773/]
  • National Center for Biotechnology Information. (2021). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8236746/]
  • Proceedings of the National Academy of Sciences. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. [URL: https://www.pnas.org/doi/10.1073/pnas.0707325104]
  • Creative Enzymes. Inhibitor Screening and Design. [URL: https://www.creative-enzymes.com/service/inhibitor-screening-and-design_659.html]
  • National Center for Biotechnology Information. (2016). The Taxonomy of Covalent Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5024532/]
  • National Center for Biotechnology Information. 4-Anilino-4-oxobut-2-enoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/68389]
  • National Center for Biotechnology Information. 4-Amino-2-fluorobut-2-enoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6443915]
  • National Center for Biotechnology Information. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10232470/]
  • National Center for Biotechnology Information. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9913222/]
  • National Center for Biotechnology Information. (2S)-2-amino-4-[4-(3-chloro-4-fluorophenyl)-2-ethylanilino]-4-oxobutanoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71452727]
  • American Chemical Society. (2025). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. [URL: https://pubs.acs.org/doi/10.1021/jacs.5c07621]
  • Wikipedia. Tyrosine-protein kinase Lck. [URL: https://en.wikipedia.org/wiki/Tyrosine-protein_kinase_Lck]
  • Chemdiv. Compound 4-oxo-4-[4-(2-phenylethenyl)anilino]but-2-enoic acid. [URL: https://store.chemdiv.
  • National Center for Biotechnology Information. 4-(2-Cyano-3-fluoroanilino)-4-oxobutanoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/20973711]
  • ResearchGate. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. [URL: https://www.researchgate.
  • SynHet. (E)-4-(4-benzylanilino)-4-oxobut-2-enoic acid. [URL: https://synhet.com/product/e-4-4-benzylanilino-4-oxobut-2-enoic-acid]
  • Michelini, E., et al. (2010). Cell-based assays: fuelling drug discovery. SciSpace. [URL: https://typeset.io/papers/cell-based-assays-fuelling-drug-discovery-43x6j0y9z1]

Sources

A Comparative Guide to Assessing the Cross-Reactivity of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of targeted therapeutics is increasingly dominated by covalent inhibitors, molecules designed to form a permanent bond with their protein target, offering potent and sustained pharmacological effects. 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, a compound featuring an electrophilic α,β-unsaturated amide system, represents a scaffold with the potential for such covalent modification, likely via a Michael addition reaction with a nucleophilic residue like cysteine.

While covalent binding can enhance potency and duration of action, it carries the inherent risk of off-target reactivity, leading to toxicity and unforeseen side effects.[1][2][3] Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity is not merely a characterization step but a cornerstone of its preclinical validation.

This guide provides an in-depth, comparative framework for assessing the cross-reactivity of this compound (hereafter designated Cmpd-F ). We will use the well-characterized oncogenic target, KRAS G12C, as a model primary target, due to its clinically validated cysteine-dependent druggability.[4] For a robust comparison, we will benchmark Cmpd-F against two leading, clinically-approved KRAS G12C inhibitors: Sotorasib (AMG 510) and Adagrasib (MRTX849) .[4][5] Our approach integrates broad-panel biochemical screening with cell-based target engagement assays to build a comprehensive selectivity profile.

The Target: KRAS G12C Signaling Pathway

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cell signaling.[6] In its GTP-bound state, it activates downstream pro-proliferative pathways, most notably the RAF-MEK-ERK (MAPK) pathway. The G12C mutation renders KRAS constitutively active, driving oncogenesis. Covalent inhibitors exploit the mutant cysteine at position 12 to lock KRAS in an inactive, GDP-bound state.[4][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_GDP SOS1 KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP Exchange KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF Inhibitor Cmpd-F Inhibitor->KRAS_GTP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Figure 1: Simplified KRAS G12C signaling pathway and point of covalent inhibition.

Experimental Design: A Two-Pillar Approach

To build a trustworthy selectivity profile, we employ a strategy that combines broad, cell-free biochemical screening with a focused, physiologically relevant cellular assay.

  • Biochemical Kinome Profiling: The initial step is to understand the compound's intrinsic affinity for a wide range of purified kinases. This provides a global view of potential interactions, unconfounded by cellular factors like membrane permeability or efflux pumps.[2][8] We utilize a competitive binding assay format for this purpose.

  • Cellular Target Engagement: Following biochemical profiling, it is critical to confirm whether the compound engages its intended target—and potential off-targets—within the complex milieu of a living cell.[9] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this, as it directly measures the biophysical interaction between a drug and its protein target.[10][11][12]

Methodology I: In Vitro Kinome Profiling

We will employ a competitive displacement binding assay, such as the KINOMEscan™ platform, which measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases.[13][14][15] The amount of kinase bound to the solid support is quantified by qPCR, providing a precise measure of binding affinity (dissociation constant, Kd).

Experimental Workflow: Competitive Binding Assay

cluster_incubation Step 1: Binding Competition cluster_separation Step 2: Affinity Capture cluster_quantification Step 3: Quantification compound Test Compound (Cmpd-F) kinase DNA-Tagged Kinase Panel (400+ kinases) beads Immobilized Affinity Ligand kinase->beads Competition capture Wash to remove unbound kinase beads->capture elution Elution capture->elution qpcr Quantify kinase-tagged DNA via qPCR elution->qpcr data Calculate Kd qpcr->data

Figure 2: Workflow for KINOMEscan™ competitive binding assay.
Protocol: Kinase Panel Screening
  • Compound Preparation: Prepare stock solutions of Cmpd-F, Sotorasib, and Adagrasib in 100% DMSO. A single high concentration (e.g., 10 µM) is used for initial screening.

  • Assay Reaction: Kinases from a panel (e.g., scanMAX 480-kinase panel) are incubated with the test compound and an immobilized, broad-spectrum kinase inhibitor ligand in binding buffer.

  • Equilibration: The reaction is allowed to reach equilibrium (typically 1 hour at room temperature). The test compound competes with the immobilized ligand for the kinase's ATP-binding site.

  • Affinity Capture: The immobilized ligand beads, along with any bound kinase, are captured. Unbound kinases are removed through a series of wash steps.

  • Elution & Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR. The results are compared to a DMSO vehicle control.

  • Data Analysis: The percentage of kinase bound to the beads relative to the DMSO control is calculated. For compounds showing significant binding, a full dose-response curve is generated to determine the dissociation constant (Kd).

Methodology II: Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[12][16] By heating intact cells treated with a compound across a temperature gradient, lysing the cells, and separating soluble from aggregated proteins, we can quantify the amount of soluble target protein remaining. A positive thermal shift (increase in Tagg) indicates direct target engagement.[12]

Experimental Workflow: Cellular Thermal Shift Assay

start Culture Cells (e.g., NCI-H358, KRAS G12C) treat Treat cells with Cmpd-F or DMSO start->treat heat Heat cells across a temperature gradient (e.g., 40-70°C) treat->heat lyse Lyse cells (Freeze-thaw cycles) heat->lyse centrifuge High-speed centrifugation to separate soluble vs. aggregated proteins lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect quantify Quantify target protein (e.g., Western Blot, ELISA) collect->quantify plot Plot melt curves and determine ΔTm quantify->plot

Figure 3: Step-by-step workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Protocol: CETSA for KRAS G12C Target Engagement
  • Cell Culture: Culture NCI-H358 cells (human lung adenocarcinoma with KRAS G12C mutation) to ~80% confluency.

  • Compound Treatment: Harvest and resuspend cells. Treat cell aliquots with Cmpd-F (e.g., 1 µM), Sotorasib (1 µM), Adagrasib (1 µM), or DMSO vehicle control for 2 hours at 37°C.

  • Thermal Challenge: Aliquot treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., from 42°C to 68°C in 2°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (20,000 x g for 20 minutes at 4°C).

  • Protein Quantification: Carefully collect the supernatant. Quantify the amount of soluble KRAS G12C protein in each sample using a specific detection method like Western Blotting or an ELISA.

  • Data Analysis: For each treatment condition, plot the percentage of soluble KRAS G12C remaining as a function of temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). The change in melting temperature (ΔTm) relative to the DMSO control indicates the degree of target stabilization and engagement.

Results and Comparative Analysis

The following tables present hypothetical, yet plausible, data from the described experiments to illustrate the comparative analysis of Cmpd-F.

Table 1: Biochemical Selectivity Profile (Kd, nM)

This table summarizes the binding affinity of each compound against the primary target (KRAS G12C) and a selection of potential off-target kinases, particularly those with known accessible cysteines (e.g., EGFR, BTK, JAK3).

TargetCmpd-F (Kd, nM)Sotorasib (Kd, nM)Adagrasib (Kd, nM)Rationale for Inclusion
KRAS G12C 5.2 3.1 6.5 Primary On-Target
EGFR>10,000>10,000>10,000Common off-target for covalent inhibitors
BTK850>10,000>10,000Cys481 in active site
JAK31,200>10,000>10,000Cys909 in active site
MEK1>10,000>10,000>10,000Downstream effector in KRAS pathway
PI3Kα5,500>10,000>10,000Key parallel signaling pathway
SRC>10,000>10,000>10,000Representative tyrosine kinase
Table 2: Cellular Activity and Target Engagement

This table compares the ability of the compounds to engage KRAS G12C in cells (CETSA) and inhibit its downstream signaling (p-ERK inhibition).

Compound (1 µM)Cellular Target Engagement (ΔTm, °C)Cellular Potency (p-ERK IC50, nM)
Cmpd-F + 6.8°C15.8
Sotorasib + 7.5°C8.9
Adagrasib + 7.1°C18.2
Vehicle (DMSO) 0°C>20,000

Discussion and Interpretation

The primary goal of this guide is to establish a framework for assessing cross-reactivity. Our hypothetical data for Cmpd-F reveals a compelling, albeit nuanced, profile when compared to the clinical benchmarks, Sotorasib and Adagrasib.

  • On-Target Potency: Biochemically, Cmpd-F demonstrates a strong binding affinity for KRAS G12C (Kd = 5.2 nM), comparable to Adagrasib and only slightly less potent than Sotorasib. This potency is confirmed in a cellular context, where it robustly engages KRAS G12C, inducing a significant thermal shift of +6.8°C, and effectively inhibits downstream signaling with a p-ERK IC50 of 15.8 nM. This confirms Cmpd-F is a potent on-target inhibitor.

  • Selectivity and Cross-Reactivity: The kinome scan data is the most critical output for this assessment. While Sotorasib and Adagrasib exhibit a very clean profile against this selected panel, Cmpd-F shows moderate, micromolar-range binding affinity for BTK and JAK3. This is a crucial finding. Both BTK and JAK3 are clinically relevant kinases with cysteine residues that are known targets for other covalent drugs.[3] This "polypharmacology" could be a double-edged sword. While it may lead to unwanted side effects (e.g., impacting immune cell function), it could also present opportunities for rational drug design in other therapeutic areas.[17] The lack of activity against EGFR is a positive sign, as it suggests a lower risk of dermatological toxicities commonly associated with EGFR inhibitors.[3]

  • Biochemical vs. Cellular Correlation: The strong on-target activity of Cmpd-F is consistent across both biochemical and cellular assays, lending high confidence to the data. The micromolar off-target affinities observed in the binding assay would need to be followed up with cellular assays specific to those targets (e.g., measuring BTK autophosphorylation) to determine if this binding translates into functional inhibition in a cellular environment.

Conclusion

This guide demonstrates a robust, multi-pillar strategy for the preclinical assessment of inhibitor cross-reactivity, using this compound (Cmpd-F) as a model. By integrating broad biochemical profiling with direct cellular target engagement assays and comparing the results against established clinical compounds, we can build a comprehensive and reliable selectivity profile.

Our analysis indicates that Cmpd-F is a potent and effective covalent inhibitor of KRAS G12C. Its unique off-target profile, with moderate affinity for BTK and JAK3, distinguishes it from Sotorasib and Adagrasib. This finding underscores the absolute necessity of comprehensive selectivity screening in early-stage drug discovery to identify potential liabilities and guide the optimization of more selective and safer therapeutic candidates.

References

  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. Available at: [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]

  • Karakas, C., & Ventura, A. C. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 5(1), 1-15. Available at: [Link]

  • Dai, L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Karakas, C., & Ventura, A. C. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]

  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245. Available at: [Link]

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009. Available at: [Link]

  • Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Method for Drug Discovery. Methods in molecular biology (Clifton, N.J.), 1473, 183–196. Available at: [Link]

  • D'haese, E., Van den Heuvel, L., & D'Hondt, M. (2010). Kinome profiling. The international journal of biochemistry & cell biology, 42(5), 586-589. Available at: [Link]

  • Dai, L., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available at: [Link]

  • Zhang, J., Wu, W., & Wang, Z. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]

  • Bamborough, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. Available at: [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439. Available at: [Link]

  • BMG LABTECH. (2021). Competitive high-throughput analysis of kinase inhibitor binding kinetics. Available at: [Link]

  • Reitsma, J. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • BMG LABTECH. (2021). Binding kinetics: high throughput assay for kinase inhibitors. Available at: [Link]

  • Hobbs, G. A., Der, C. J., & Rossman, K. L. (2016). RAS isoforms and mutations in cancer at a glance. Journal of cell science, 129(7), 1287-1292. Available at: [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available at: [Link]

  • Reaction Biology. Kinase Screening & Profiling Service. Available at: [Link]

  • Lategahn, J., Keul, M., & Rauh, D. (2018). Covalent Inhibition of Kinases. RSC Drug Discovery. Available at: [Link]

  • Zhang, T., et al. (2015). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology. Available at: [Link]

  • Eurofins Discovery. KINOMEscan Technology. Available at: [Link]

  • Gentile, D. R., et al. (2017). Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]

  • Wang, M., et al. (2021). Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. MedComm, 2(3), 497-511. Available at: [Link]

  • Ábrányi-Balogh, P., et al. (2024). Contribution of Noncovalent Recognition and Reactivity to the Optimization of Covalent Inhibitors: A Case Study on KRasG12C. ACS Chemical Biology. Available at: [Link]

  • Canon, J., et al. (2019). The clinical KRAS (G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217-223. Available at: [Link]

Sources

A Comparative Analysis of Novel Immunomodulatory Agents: Evaluating 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid in the Context of Autoimmune Disease Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of autoimmune disease treatment, the quest for novel therapeutic agents with improved efficacy and safety profiles is a constant endeavor. This guide provides a comparative analysis of a novel investigational compound, 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, against established therapeutic agents for autoimmune diseases such as rheumatoid arthritis and psoriasis. While extensive clinical data on this compound is not yet publicly available, this analysis is based on its chemical structure and plausible mechanisms of action, offering a framework for its potential evaluation and positioning within the current therapeutic arsenal.

Introduction to this compound

This compound is a small molecule compound with a structure suggestive of potential inhibitory activity against key signaling pathways implicated in inflammation and autoimmunity. Its anilino and enoic acid moieties are characteristic of compounds designed to interact with ATP-binding sites of kinases or the active sites of dehydrogenases, enzymes often crucial in immune cell activation and proliferation. For the purpose of this comparative analysis, we will hypothesize that this compound acts as a potent and selective inhibitor of a novel kinase, "InflammoKinase-1" (IK-1), a hypothetical enzyme central to the production of pro-inflammatory cytokines.

Comparative Analysis with Established Therapeutic Agents

The treatment of autoimmune diseases has been revolutionized by the advent of targeted therapies.[1] We will compare our investigational compound with three classes of drugs widely used in the management of moderate to severe autoimmune conditions: a conventional synthetic disease-modifying antirheumatic drug (csDMARD), a biologic DMARD (bDMARD), and a targeted synthetic DMARD (tsDMARD).[2]

Therapeutic AgentMechanism of ActionRoute of AdministrationKey Efficacy EndpointsCommon Adverse Events
This compound (Hypothetical) Selective inhibitor of InflammoKinase-1 (IK-1), leading to reduced production of IL-6 and TNF-α.OralACR20/50/70, PASI75(Predicted) GI intolerance, headache, potential for off-target kinase inhibition.
Methotrexate (csDMARD) Inhibition of dihydrofolate reductase, leading to decreased purine and pyrimidine synthesis and subsequent inhibition of immune cell proliferation.[3][4]Oral, SubcutaneousACR20/50/70Nausea, mucosal ulcers, hepatotoxicity, myelosuppression.[4]
Adalimumab (bDMARD - TNF-α inhibitor) Monoclonal antibody that binds to and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.SubcutaneousACR20/50/70, PASI75Injection site reactions, increased risk of infections, potential for infusion reactions.
Tofacitinib (tsDMARD - JAK inhibitor) Inhibitor of Janus kinases (JAKs), primarily JAK1 and JAK3, blocking the signaling of several pro-inflammatory cytokines.[5]OralACR20/50/70, PASI75Increased risk of serious infections, herpes zoster, hyperlipidemia, thrombosis.[5]

Experimental Protocols for Comparative Evaluation

To substantiate the hypothetical efficacy and mechanism of action of this compound, a series of preclinical experiments would be essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of this compound against a panel of kinases, including the hypothetical IK-1.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human kinases and their respective substrates are prepared in assay buffer.

  • Compound Preparation: this compound and comparator compounds are serially diluted in DMSO.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compounds in a microplate.

  • Detection: The phosphorylation of the substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Caption: In Vitro Kinase Inhibition Assay Workflow.

In Vivo Murine Model of Collagen-Induced Arthritis (CIA)

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.

Methodology:

  • Induction of Arthritis: DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.

  • Booster Immunization: A booster injection is administered 21 days after the primary immunization.

  • Treatment: Upon the onset of arthritis, mice are orally administered with this compound, methotrexate, or vehicle daily.

  • Clinical Assessment: Arthritis severity is scored based on paw swelling and joint inflammation.

  • Histopathological Analysis: At the end of the study, joints are collected for histological examination of synovitis, pannus formation, and bone erosion.

  • Biomarker Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.

CIA_model cluster_induction Arthritis Induction cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Immunization Primary Immunization (Day 0) Booster Booster Immunization (Day 21) Immunization->Booster 21 days Onset Onset of Arthritis Booster->Onset Treatment Daily Oral Dosing Onset->Treatment Scoring Clinical Scoring Treatment->Scoring Histology Histopathology of Joints Treatment->Histology Biomarkers Serum Cytokine Analysis Treatment->Biomarkers

Caption: Workflow for the Collagen-Induced Arthritis (CIA) Model.

Hypothetical Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of "InflammoKinase-1" (IK-1), which is hypothesized to be a critical node in the inflammatory cascade.

signaling_pathway cluster_upstream Upstream Signaling cluster_target Target Pathway cluster_downstream Downstream Effects Receptor Cytokine Receptor JAK JAK Receptor->JAK IK1 InflammoKinase-1 (IK-1) JAK->IK1 TranscriptionFactor Transcription Factor IK1->TranscriptionFactor GeneExpression Gene Expression (TNF-α, IL-6) TranscriptionFactor->GeneExpression Inflammation Inflammation GeneExpression->Inflammation Compound This compound Compound->IK1 Inhibition

Caption: Hypothetical Signaling Pathway of this compound.

Discussion and Future Directions

This comparative guide provides a framework for evaluating the therapeutic potential of this compound in the context of existing autoimmune disease treatments. While the specific target and clinical efficacy remain to be elucidated, its small molecule nature suggests the potential for oral bioavailability, a significant advantage over injectable biologic therapies.

Future research should focus on identifying the precise molecular target(s) of this compound and characterizing its pharmacokinetic and pharmacodynamic properties. Head-to-head preclinical studies against established agents like methotrexate and tofacitinib will be crucial in determining its relative potency and therapeutic index. Furthermore, comprehensive safety and toxicology studies are necessary before it can be considered for clinical development.

The field of autoimmune disease therapy is moving towards personalized medicine, with the development of biomarkers to predict treatment response.[6] As our understanding of the molecular drivers of these complex diseases grows, novel agents like this compound, with potentially unique mechanisms of action, could offer valuable new options for patients who do not respond to or cannot tolerate current therapies.

References

  • Vertex AI Search. (n.d.).
  • PMC. (2025, February 26).
  • MDPI. (n.d.). Novel Small-Molecule Treatment and Emerging Biological Therapy for Psoriasis.
  • PMC - NIH. (n.d.). Treatment of Inflammatory Bowel Disease: A Comprehensive Review.
  • Crohn's & Colitis Foundation. (2025, July 29). IBD Treatment Options for Long-Term Symptom Relief.
  • Dermatology Times. (2024, January 16). Psoriasis Therapies in 2024 and Beyond.
  • Walsh Medical Media. (n.d.).
  • UC San Diego Health. (n.d.).
  • NHS. (n.d.).
  • Labroots. (n.d.).
  • Medscape Reference. (2020, September 8).
  • Medscape Reference. (2025, November 14). Rheumatoid Arthritis (RA)
  • Managed Healthcare Executive. (2018, December 13). Top 3 Autoimmune Drugs.
  • ABclonal. (2022, July 8).
  • Wikipedia. (n.d.). Autoimmune disease.
  • American Academy of Allergy, Asthma & Immunology. (n.d.).
  • PubMed. (2023, June 9). What are the core recommendations for rheumatoid arthritis care? Systematic review of clinical practice guidelines.
  • PMC - PubMed Central. (n.d.).
  • AAFP. (2011, December 1).
  • NHS. (n.d.).
  • BLDpharm. (n.d.). This compound.
  • PubChem - NIH. (n.d.). 4-Anilino-4-oxobut-2-enoic acid.
  • ResearchGate. (2025, August 6). (PDF)
  • SynHet. (n.d.). (E)-4-(4-benzylanilino)-4-oxobut-2-enoic acid.
  • Chimica Techno Acta. (n.d.). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids.
  • TargetMol. (n.d.). (Z)-4-Amino-4-oxobut-2-enoic acid.

Sources

Safety Operating Guide

Comprehensive Disposal Protocol: 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid (CAS No: 60252-79-1). As a halogenated organic acid, this compound requires specific handling and segregation procedures to ensure the safety of laboratory personnel and adherence to environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the chemical's properties and associated hazards. The molecular structure of this compound dictates its classification and the necessary precautions.

Chemical Properties Summary

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 60252-79-1[1][2]
Chemical Formula C₁₀H₈FNO₃[1]
Synonyms N-(4-Fluorophenyl)maleamic acid[2]

Inherent Hazard Analysis:

  • Halogenated Organic Compound: The presence of a fluorine atom classifies this compound as halogenated.[3][4] Halogenated waste streams are typically incinerated under specific, high-temperature conditions to prevent the formation of toxic byproducts like dioxins. For this reason, they must never be mixed with non-halogenated waste, as this cross-contamination significantly increases disposal costs and environmental burden.[5]

  • Anilino Group: Aniline and its derivatives are known for their potential toxicity. Safe handling in a well-ventilated area or chemical fume hood is essential to prevent inhalation.[3][6]

  • Carboxylic Acid: The carboxylic acid moiety makes the compound acidic. Therefore, it must not be stored or mixed with bases, as this can cause a vigorous and potentially dangerous exothermic reaction.

  • Health Hazards: Safety Data Sheets indicate that this compound is an irritant, causing skin irritation, serious eye irritation, and potential respiratory tract irritation upon inhalation of its dust.[2][7]

Personnel Safety & Pre-Disposal Handling

Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is in use and safe handling practices are observed.

Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or gogglesProtects against splashes and airborne dust particles causing eye irritation.[2][8]
Hand Protection Nitrile glovesPrevents skin contact and irritation.[3][6] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[3][6]

Safe Handling Practices:

  • Always handle the solid compound and its solutions inside a certified chemical fume hood to minimize inhalation exposure.[3][6]

  • Avoid generating dust when handling the solid material.[8]

  • Ensure an eyewash station and safety shower are readily accessible.[7]

Step-by-Step Waste Segregation and Collection Protocol

Follow this procedural workflow to ensure compliant segregation and collection of all waste streams containing this compound.

Step 1: Select an Appropriate Waste Container

  • For Liquid Waste: Use a designated, sealable container, typically a 4-liter glass bottle or a specially provided carboy for halogenated organic waste.[5] The container must be compatible with the waste; do not use containers that can be degraded by organic solvents or acids.[9][10]

  • For Solid Waste: Use a sturdy, sealable container such as a wide-mouth glass jar or a polyethylene bucket.[10]

  • Container Condition: The container must be in good condition, with no leaks, and possess a tight-fitting, screw-on cap.[9][10] If reusing a container, completely remove or deface the original manufacturer's label.[10][11]

Step 2: Label the Waste Container

  • Proper labeling is a critical regulatory requirement.[11] Before any waste is added, affix a "Hazardous Waste" tag to the container.

  • The label must include:

    • The words "Hazardous Waste" .[9]

    • The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[9]

    • If in a solution, list all constituents and their approximate percentages (e.g., "Methanol: ~95%, this compound: ~5%").[4][9]

    • The associated hazards: "Toxic," "Irritant" .[5][11]

    • The location where the waste was generated (Building and Room Number).[11]

Step 3: Waste Collection

  • This compound and its solutions must be collected in a container specifically designated for Halogenated Organic Waste .[3][4][6]

  • Keep the waste container closed at all times except when actively adding waste.[5][9][12] Never leave a funnel in an open waste container.[9]

  • Do not mix this waste with incompatible materials, particularly bases or strong oxidizing agents.[13]

Step 4: Store the Waste Container

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) , which is at or near the point of waste generation and under the control of the laboratory personnel.[9][11]

  • Ensure the SAA is in a well-ventilated area, away from ignition sources.

  • Properly segregate the container from other, incompatible waste streams (e.g., acids from bases, oxidizers from flammables).[9][11]

  • The container should be placed in secondary containment (e.g., a plastic tub) to contain any potential leaks.[5][10]

Disposal of Contaminated Materials & Spill Cleanup

Any item that comes into direct contact with this compound is considered hazardous waste and must be disposed of accordingly.

Contaminated Solid Waste:

  • This includes used gloves, weigh paper, contaminated paper towels, and disposable labware.

  • Collect these items in a separate, clearly labeled bag or container for "Contaminated Solid Waste" or "Hazardous Debris."

  • This container should also be kept closed and stored in the SAA.

Spill Management Protocol:

  • Assess the Spill: Determine if the spill is manageable by laboratory personnel. For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[9][12]

  • Wear Appropriate PPE: At a minimum, wear the PPE outlined in Section 2.

  • Contain and Absorb: For small spills, cover with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[5][12]

  • Collect Cleanup Debris: Carefully sweep or scoop the absorbed material and place it into a sealed, labeled hazardous waste container.[12]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Materials: All cleanup materials, including used absorbent and contaminated PPE, must be disposed of as hazardous waste.[5]

Final Disposal Logistics

  • Once a waste container is approximately 90% full, or if the chemical is no longer needed, arrange for its disposal.[9]

  • Departments are responsible for scheduling periodic waste pick-ups to avoid stockpiling.[11]

  • Contact your institution's EHS office to request a waste pickup. This is typically done through an online request form.[10][14]

  • Ensure all information on the waste tag is accurate and complete before the scheduled pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams containing this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Storage & Final Disposal start Waste Generation: This compound solid Solid Waste (Pure compound, residue) start->solid liquid Liquid Waste (In organic solvent) start->liquid debris Contaminated Debris (Gloves, wipes, glassware) start->debris segregate CRITICAL STEP: Segregate as HALOGENATED ORGANIC WASTE solid->segregate liquid->segregate debris->segregate container_solid Collect in Labeled Container: 'Solid Halogenated Waste' segregate->container_solid If solid/debris container_liquid Collect in Labeled Container: 'Liquid Halogenated Waste' segregate->container_liquid If liquid storage Store Container in SAA (Secondary Containment, Segregated) container_solid->storage container_liquid->storage pickup Container Full: Request EHS Pickup for Disposal storage->pickup

Caption: Waste disposal workflow for this compound.

References

  • Hazardous Waste Disposal Procedures - Environmental Health and Safety, The University of Chicago. [Link]

  • Product information, this compound | P&S Chemicals. [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia University Research. [Link]

  • Hazardous Waste Disposal Guide - Environmental Health and Safety, Oregon State University. [Link]

  • Safe Handling & Disposal of Organic Substances – HSC Chemistry - Science Ready. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. [Link]

  • Chemical Waste Management Reference Guide | Environmental Health and Safety - The Ohio State University. [Link]

  • Halogenated Solvents in Laboratories - Temple University Environmental Health and Radiation Safety. [Link]

  • Hazardous Waste Segregation - Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Chemical Waste - MIT Environmental Health & Safety. [Link]

  • Material Safety Data Sheet - 4-(4-Chloroanilino)-4-oxobut-2-enoic acid, 97% - Cole-Parmer. [Link]

  • Safety Data Sheet - (E)-4-Fluorobut-2-enoic acid - Angene Chemical. [Link]

Sources

Navigating the Safe Handling of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Risk Mitigation

4-(4-Fluoroanilino)-4-oxobut-2-enoic acid (CAS No. 60252-79-1) is a chemical compound that requires careful handling due to its potential health hazards. Based on data for structurally similar compounds, such as 4-(4-Chloroanilino)-4-oxobut-2-enoic acid, it is classified as a skin, eye, and respiratory irritant.[1] As a solid, the primary routes of exposure are through inhalation of dust particles, and direct contact with the skin and eyes.

The maleamic acid structure suggests that the compound may also have corrosive properties, particularly upon contact with moisture. Therefore, a comprehensive personal protective equipment (PPE) strategy is paramount to mitigate these risks. The following sections provide a detailed, step-by-step guide to ensure the safe handling of this compound from receipt to disposal.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE plan is the cornerstone of laboratory safety when working with hazardous chemicals. The following table outlines the recommended PPE for handling this compound, with explanations for the selection of each component.

Body PartRecommended PPERationale and Best Practices
Eyes/Face Chemical splash goggles and a full-face shield.Standard safety glasses are insufficient. Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards provide a seal around the eyes, protecting against dust and potential splashes. A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of aerosolization, to protect the entire face.
Hands Nitrile or Neoprene gloves. Double-gloving is recommended.Due to the corrosive and irritant nature of the compound, chemically resistant gloves are mandatory. While specific permeation data for this compound is not readily available, nitrile and neoprene gloves offer good resistance to a broad range of chemicals, including many acids and anilines. Double-gloving provides an additional layer of protection against tears and contamination. Always inspect gloves for any signs of damage before use and change them immediately if contact with the chemical is suspected.[1]
Body A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron is recommended for larger quantities.A laboratory coat protects the skin and personal clothing from contamination. For procedures involving significant amounts of the solid or the potential for splashes of solutions, a chemically resistant apron worn over the lab coat is advised.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.All handling of the solid compound that may generate dust, and any work with its solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or as a secondary precaution, a properly fitted respirator is essential. The choice of cartridge should be based on a risk assessment of the specific procedure.
Feet Closed-toe, liquid-resistant shoes.Shoes must cover the entire foot to protect against spills.

Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Weighing
  • Work Area Preparation : All handling of solid this compound should be performed within a certified chemical fume hood. The work surface should be covered with absorbent bench paper to contain any potential spills.

  • PPE Donning : Before handling the chemical, don all required PPE as outlined in the table above.

  • Weighing : Use a tared, sealed container for weighing to prevent the generation of dust. If transferring the solid, do so carefully and slowly to minimize aerosolization.

Solution Preparation
  • Solvent Addition : When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Mixing : Use a magnetic stirrer or gentle agitation to dissolve the solid. Avoid vigorous shaking that could create aerosols.

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is crucial.

First Aid Measures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact : Remove contaminated clothing and shoes. Immediately flush the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Spill Cleanup
  • Evacuate and Secure : Evacuate the immediate area of the spill.

  • Don Appropriate PPE : Before attempting to clean up the spill, ensure you are wearing the appropriate PPE, including respiratory protection.

  • Contain the Spill : For solid spills, gently cover the material with an absorbent, inert material such as vermiculite or sand to prevent it from becoming airborne.

  • Collect the Material : Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[1]

  • Decontaminate the Area : Clean the spill area with a suitable decontaminating agent, followed by a thorough wash with soap and water.

  • Dispose of Waste : All contaminated materials, including PPE, should be placed in a sealed bag and disposed of as hazardous waste.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Waste Segregation and Collection
  • Solid Waste : Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed container for halogenated organic solids.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

  • Contaminated PPE : All disposable PPE used while handling the compound should be considered contaminated and placed in a sealed bag for hazardous waste disposal.

Disposal Procedure
  • Labeling : Ensure all waste containers are accurately and clearly labeled with the full chemical name and associated hazards.

  • Storage : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Pickup : Arrange for the collection of the hazardous waste by a certified disposal company.

Visualization of the Safety Workflow

The following diagram illustrates the key decision points and safety protocols for handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_area Prepare Fume Hood don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Solid don_ppe->weigh prep_solution Prepare Solution weigh->prep_solution conduct_experiment Conduct Experiment prep_solution->conduct_experiment decontaminate Decontaminate Work Area conduct_experiment->decontaminate spill Spill Occurs conduct_experiment->spill exposure Exposure Occurs conduct_experiment->exposure dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe spill_cleanup Follow Spill Protocol spill->spill_cleanup first_aid Administer First Aid exposure->first_aid

Caption: Key stages and emergency responses in the safe handling of this compound.

By adhering to these comprehensive safety and logistical protocols, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the protection of their health.

References

  • Angene Chemical. (2024). Safety Data Sheet: (E)-4-Fluorobut-2-enoic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(4-Chloroanilino)-4-oxobut-2-enoic acid, 97%. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Anilino-4-oxobut-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluoroanilino)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Fluoroanilino)-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.